molecular formula C10H7IO B1590695 5-Iodonaphthalen-1-ol CAS No. 61735-56-6

5-Iodonaphthalen-1-ol

Cat. No.: B1590695
CAS No.: 61735-56-6
M. Wt: 270.07 g/mol
InChI Key: YLGOKRRRCVJVLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodonaphthalen-1-ol is a useful research compound. Its molecular formula is C10H7IO and its molecular weight is 270.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodonaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGOKRRRCVJVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2I)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90491408
Record name 5-Iodonaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61735-56-6
Record name 5-Iodo-1-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61735-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodonaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Unveiling 5-Iodonaphthalen-1-ol, a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Iodonaphthalen-1-ol for Advanced Research

In the landscape of medicinal chemistry and materials science, the naphthalene scaffold is a privileged structure, forming the core of numerous pharmaceuticals and functional materials.[1] this compound emerges as a particularly valuable building block, integrating three key functional elements: a rigid bicyclic aromatic system, a nucleophilic hydroxyl group, and a reactive carbon-iodine bond. This unique combination makes it a highly versatile intermediate for constructing complex molecular architectures. The strategic placement of the iodo and hydroxyl groups allows for sequential, regioselective functionalization, enabling chemists to forge intricate pathways in the synthesis of novel drug candidates and advanced materials.[2] This guide serves as a comprehensive technical resource for researchers, providing critical data on its properties, handling, and synthetic utility.

Core Properties and Chemical Identity

Precise identification and understanding of a compound's physical properties are foundational to its successful application in research. This compound is identified by the CAS Number 61735-56-6 .[3][4][5] A summary of its key properties is presented below.

PropertyValueSource
CAS Number 61735-56-6[3][4]
Molecular Formula C₁₀H₇IO[3][4]
Molecular Weight 270.07 g/mol [3][4]
MDL Number MFCD08234605[4]

While specific, experimentally determined data for properties such as melting point and boiling point are not consistently published, its structural isomer, 4-Iodonaphthalen-1-ol, is noted to require storage at 2-8°C under light protection, suggesting that this compound likely shares similar stability and storage requirements.[2] Spectroscopic data, including NMR, HPLC, and LC-MS, are essential for structural verification and are typically available from commercial suppliers.[5]

Safety, Handling, and Storage: A Protocol for Integrity

As a halogenated aromatic compound, this compound requires careful handling to ensure personnel safety and maintain compound integrity. The following protocols are synthesized from safety data sheets of structurally related compounds and represent best practices.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[6][7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.[6]

  • Body Protection: Wear a lab coat. Ensure skin is not exposed.[6]

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[6]

  • Contact Avoidance: Avoid all contact with skin and eyes. Do not breathe dust or vapors.[6][8]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[6][7]

Storage Conditions:

  • Store in a tightly closed container in a cool, dry place.[6]

  • The compound may be light and air-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[6]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7][8]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[6][8]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[8]

  • If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[6][7]

Reactivity and Synthetic Applications

The utility of this compound stems from the distinct reactivity of its functional groups. The carbon-iodine bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), which are cornerstone methodologies for forming new carbon-carbon and carbon-heteroatom bonds. This makes it an ideal precursor for synthesizing highly substituted naphthalene derivatives.

Simultaneously, the phenolic hydroxyl group can be readily converted into ethers, esters, or triflates, providing another handle for molecular elaboration. This dual functionality allows for a programmed, stepwise synthesis, building molecular complexity in a controlled manner. Its applications are primarily as a key intermediate in the development of:

  • Active Pharmaceutical Ingredients (APIs): The naphthalene core is present in numerous approved drugs, and this building block allows for the exploration of new chemical space in drug discovery.[1]

  • Advanced Materials: It can be incorporated into polymers or organic light-emitting diode (OLED) materials, where the naphthalene unit can impart desirable photophysical properties.[2]

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction, a common application for this compound. This self-validating protocol includes setup, monitoring, workup, and analysis stages crucial for trustworthy results.

G cluster_0 1. Reaction Setup cluster_1 2. Reaction Monitoring cluster_2 3. Workup & Purification cluster_3 4. Analysis & Characterization reagents Weigh this compound, Coupling Partner, & Catalyst solvent Add Anhydrous Solvent & Base under Inert Gas reagents->solvent heat Heat Reaction Mixture to Desired Temperature solvent->heat tlc Monitor Progress by TLC or LC-MS Analysis heat->tlc Time complete Reaction Complete (Starting Material Consumed) tlc->complete quench Cool to RT & Quench (e.g., with H₂O or sat. NH₄Cl) complete->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) & Concentrate in vacuo extract->dry purify Purify via Column Chromatography dry->purify nmr Verify Structure (¹H NMR, ¹³C NMR) purify->nmr ms Confirm Mass (HRMS) nmr->ms yield Calculate Final Yield ms->yield

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

This compound (CAS: 61735-56-6) is a high-value chemical intermediate whose strategic importance is rooted in its trifecta of functional components. For researchers in drug development and materials science, it offers a reliable and versatile platform for the synthesis of complex, functionalized naphthalene derivatives. Adherence to rigorous safety and handling protocols is paramount to leveraging its full synthetic potential while ensuring a safe laboratory environment. Its utility in modern synthetic chemistry, particularly in robust cross-coupling reactions, solidifies its role as a key tool for innovation.

References

Introduction: The Strategic Importance of 5-Iodonaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Iodonaphthalen-1-ol from 5-amino-1-naphthol

In the landscape of modern drug discovery and materials science, the naphthalene scaffold serves as a privileged structure, forming the core of numerous biologically active compounds and functional materials.[1][2] Among its many derivatives, this compound is a particularly valuable intermediate. The presence of the iodine atom at the 5-position provides a versatile synthetic handle for introducing a wide array of functional groups via cross-coupling reactions, while the hydroxyl group at the 1-position offers a site for further modification or can act as a key pharmacophoric feature. Its applications span from the development of novel kinase inhibitors to the synthesis of radiolabeled compounds for diagnostic imaging.[3][4]

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from the readily available precursor, 5-amino-1-naphthol. The core of this transformation is a Sandmeyer-type reaction, a classic yet powerful tool in synthetic organic chemistry for the conversion of primary aromatic amines into aryl halides.[5][6][7] We will delve into the mechanistic underpinnings of this reaction, provide a detailed and validated experimental protocol, and address the critical safety considerations inherent in diazotization chemistry.

Mechanistic Framework: A Tale of Two Reactions

The conversion of 5-amino-1-naphthol to this compound is a one-pot process that proceeds through two distinct and critical stages: Diazotization and Iododediazoniation.

  • Diazotization: Formation of the Arenediazonium Salt The first step is the conversion of the primary aromatic amine into a highly reactive arenediazonium salt.[8] This is achieved by treating 5-amino-1-naphthol with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as sulfuric or hydrochloric acid.[8][9]

    The reaction is critically temperature-dependent and must be maintained between 0 and 5 °C.[10][11] At higher temperatures, the diazonium salt intermediate is prone to decomposition, primarily through reaction with water to form the corresponding phenol and release nitrogen gas, significantly reducing the yield of the desired product.[12] The strong acid serves a dual purpose: it catalyzes the formation of the nitrosonium ion (NO⁺), the active electrophile, from nitrous acid, and it protonates the starting amine, preventing unwanted side reactions like azo-coupling between the yet-to-be-formed diazonium salt and the starting amine.

  • Iododediazoniation: The Copper-Free Sandmeyer Reaction Once the diazonium salt is formed, the diazonium group (-N₂⁺) is displaced by an iodide ion. This is a variant of the Sandmeyer reaction.[13][14] While the classic Sandmeyer reaction for introducing chloro, bromo, or cyano groups requires a copper(I) salt catalyst, the synthesis of aryl iodides proceeds efficiently without it.[5][13][15]

    The iodide ion (I⁻), typically from potassium iodide (KI), is a sufficiently strong reducing agent to initiate the reaction. The mechanism is believed to proceed through a radical pathway.[5][16] The iodide ion transfers an electron to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. This highly reactive aryl radical then abstracts an iodine atom from another iodide source to form the final this compound product.[5][17] The formation of triiodide (I₃⁻) in situ may also play a role in an alternative ionic pathway.[5]

Caption: The two-stage mechanism for synthesizing this compound.

Validated Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

Materials & Equipment
  • 5-amino-1-naphthol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, thermometer, dropping funnel, ice-salt bath, separatory funnel, rotary evaporator.

Step-by-Step Methodology

Part A: Diazotization

  • Dissolution of Amine: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-amino-1-naphthol (1.0 eq) in a solution of concentrated sulfuric acid (2.8 eq) and deionized water (approx. 10 mL per gram of amine).[13] Stir until a homogeneous solution is obtained.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to between 0 °C and 5 °C. It is crucial to maintain this temperature range throughout the diazotization process.[10][11]

  • Nitrite Addition: In a separate beaker, prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of cold deionized water.[13] Transfer this solution to a dropping funnel. Add the sodium nitrite solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Confirmation: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. A slight excess of nitrous acid can be confirmed by touching a drop of the reaction mixture (via a glass rod) to starch-iodide paper, which should turn blue/black. If the test is negative, add a small amount more of the nitrite solution.[10][18]

Part B: Iodination 5. KI Solution: In a separate beaker, dissolve potassium iodide (4.0 eq) in a minimal amount of deionized water.[13] Cool this solution in an ice bath. 6. Iodide Addition: Slowly add the cold potassium iodide solution dropwise to the cold diazonium salt solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to prevent excessive frothing. 7. Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-3 hours, or until the gas evolution ceases completely.[5] The mixture will typically appear dark.

Part C: Work-up and Purification 8. Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the dark color of excess iodine disappears and the solution becomes lighter (typically pale yellow or tan).[5] 9. Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). 10. Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). 11. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 12. Purification: The resulting crude solid can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid.

Experimental_Workflow Start Dissolve 5-amino-1-naphthol in H2SO4/H2O Cooling Cool to 0-5 °C (Ice-Salt Bath) Start->Cooling Diazotization Add NaNO2 Solution (Dropwise) Cooling->Diazotization Stirring1 Stir for 30 min at 0-5 °C Diazotization->Stirring1 Iodination Add KI Solution (Dropwise) Stirring1->Iodination Warm Warm to Room Temp Stir for 2-3 hours Iodination->Warm Quench Quench with Na2S2O3 Solution Warm->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with H2O and Brine Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Column Chromatography (Silica Gel) Dry->Purify Product Pure this compound Purify->Product

Caption: A streamlined workflow for the synthesis of this compound.

Quantitative Data Summary

Reagent/ParameterMolar EquivalentTypical Amount (for 10 mmol scale)Purpose / Key Condition
5-amino-1-naphthol1.01.59 gStarting Material
Conc. Sulfuric Acid~2.8~2.8 mLAcid catalyst, solvent
Sodium Nitrite1.20.83 gDiazotizing agent
Potassium Iodide4.06.64 gIodine source
Temperature -0 - 5 °C Critical for Diazotization
Reaction Time -3 - 4 hoursFor diazotization and iodination
Expected Yield -65 - 80%Post-purification

Critical Safety Considerations: A Self-Validating System

The trustworthiness of any chemical protocol hinges on its inherent safety. The synthesis described involves several significant hazards that must be managed with strict adherence to safety procedures.

  • Hazard of Diazonium Salts: Arenediazonium salts are notoriously unstable in their solid, dry form and can be sensitive to shock, friction, and heat, posing a significant explosion risk.[10][11][19] Cardinal Rule: Never attempt to isolate the diazonium salt intermediate. The entire process is designed as a one-pot synthesis to ensure the diazonium salt remains in a cold aqueous solution at all times until it is consumed in the subsequent step.[10][11]

  • Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic if ingested.[20][21][22] It enhances the combustion of other materials and should be stored away from combustible and reducing agents.[21]

  • Gas Evolution: The reaction releases nitrogen (N₂) and potentially nitrogen oxides (NOx). The work-up quench with sodium thiosulfate may release sulfur dioxide (SO₂). All steps must be performed in a well-ventilated chemical fume hood.[8][10]

  • Hydrazoic Acid Risk: Although a low probability in this specific protocol, the reaction between excess nitrite and certain nitrogen-containing impurities under acidic conditions could potentially generate hydrazoic acid (HN₃), which is highly toxic and explosive.[23][24] Using a stoichiometric amount of sodium nitrite and ensuring its complete reaction or quenching is a critical safety measure.[10][25]

Product Characterization

Confirmation of the final product, this compound, should be performed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound. The number of signals, their chemical shifts, and coupling patterns in the aromatic region will be characteristic of the 1,5-disubstituted naphthalene ring system.[26][27][28]

  • Mass Spectrometry: To confirm the molecular weight of the product (C₁₀H₇IO, MW = 270.07 g/mol ).

  • HPLC: To determine the purity of the final product.

Conclusion

The Sandmeyer-type synthesis of this compound from 5-amino-1-naphthol is a robust and reliable method for accessing this valuable synthetic intermediate. By understanding the underlying reaction mechanism and adhering strictly to the operational parameters—especially temperature control during diazotization—researchers can consistently achieve high yields. The protocol's integrity is maintained by a deep-seated awareness of the hazards associated with diazonium intermediates and the implementation of appropriate safety measures. This comprehensive guide provides the necessary technical detail and field-proven insights for scientists and drug development professionals to confidently and safely incorporate this synthesis into their research endeavors.

References

5-Iodonaphthalen-1-ol structural elucidation and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation and Characterization of 5-Iodonaphthalen-1-ol

Introduction: The Significance of this compound

Substituted naphthalenes are a cornerstone of medicinal chemistry and materials science, serving as versatile scaffolds for developing novel therapeutic agents and functional materials. The naphthalene core, a bicyclic aromatic system, offers a rigid and lipophilic framework that can be strategically functionalized to modulate biological activity and physicochemical properties. This compound, in particular, is a valuable synthetic intermediate. The hydroxyl group provides a handle for derivatization and influences solubility, while the iodine atom at a distinct position serves as a reactive site for forming carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.[1]

Given its strategic importance, the unambiguous confirmation of its molecular structure is a critical prerequisite for its use in any research or development pipeline. An erroneous structural assignment can lead to the synthesis of incorrect downstream compounds, invalidating biological data and wasting significant resources. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in the principles of modern analytical chemistry. We will explore not just the "how" but the "why" of each experimental choice, ensuring a self-validating and robust characterization workflow.

Overall Strategy for Structural Confirmation

A multi-pronged analytical approach is essential for the definitive structural elucidation of a small molecule like this compound. Relying on a single technique is insufficient; instead, we integrate data from several orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create a cohesive and verifiable picture of the molecule's identity, purity, and connectivity.

Our strategy involves a logical progression from determining the molecular mass and formula to mapping the specific arrangement of atoms and functional groups.

G cluster_start Initial Analysis cluster_spectroscopy Functional Group & Connectivity Analysis cluster_final Definitive 3D Structure MS Mass Spectrometry (MS) Determine Molecular Weight & Formula IR Infrared (IR) Spectroscopy Identify Functional Groups (O-H, C-I, Ar-H) MS->IR Confirms mass of identified groups NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Map H-C Framework & Connectivity MS->NMR Provides molecular formula to constrain NMR interpretation IR->NMR Validates functional groups for NMR assignment XRAY Single Crystal X-ray Diffraction Unambiguous 3D Atomic Arrangement NMR->XRAY Provides structure solution to guide crystallographic refinement

Caption: Integrated workflow for the structural elucidation of this compound.

Part 1: Mass Spectrometry (MS) – The Molecular Blueprint

Expertise & Rationale: Mass spectrometry is the first essential step, as it directly measures the mass-to-charge ratio (m/z) of the ionized molecule. This provides the molecular weight, the most fundamental piece of identifying information. High-resolution mass spectrometry (HRMS) is particularly powerful, offering mass accuracy to within a few parts per million (ppm), which allows for the confident determination of the compound's elemental formula.[2] We choose Electron Ionization (EI) as a primary method because it often produces a clear molecular ion peak and a reproducible fragmentation pattern that can offer initial structural clues.[3][4]

Experimental Protocol: High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the synthesized this compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures fragmentation patterns are consistent and comparable to library data.[3]

    • Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution analysis.

    • Inlet: Use a direct insertion probe or GC inlet if the sample is sufficiently volatile and thermally stable.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Calibrate the instrument using a known standard (e.g., perfluorotributylamine, PFTBA) immediately prior to the run to ensure high mass accuracy.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺·), which should be the highest mass peak in the spectrum corresponding to the intact molecule.[4]

    • Calculate the exact mass and use software to generate a list of possible elemental compositions that fit within a narrow tolerance (e.g., ±5 ppm).

    • Analyze the isotopic pattern. The presence of iodine (¹²⁷I is 100% abundant) will not introduce complex isotopic patterns, but the carbon atoms will produce a small M+1 peak from the natural abundance of ¹³C.

Data Presentation & Interpretation

The expected molecular formula for this compound is C₁₀H₇IO.

PropertyExpected ValueRationale
Molecular Formula C₁₀H₇IOBased on the anticipated structure.
Calculated Exact Mass 269.95927 uSum of the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O, ¹²⁷I).
Observed M⁺· (m/z) ~269.9593The molecular ion peak in HRMS should match the calculated mass with high accuracy.[4]
Key Fragment Ion (m/z) 143.0548 (M - I)⁺A common fragmentation pathway for iodoaromatics is the loss of the iodine radical, leaving the naphthol cation.[5][6]
Key Fragment Ion (m/z) 127.0031 (I)⁺A peak corresponding to the iodine cation is often observed.
Key Fragment Ion (m/z) 115.0548 (M - I - CO)⁺The naphthol cation can further fragment by losing carbon monoxide (CO), a characteristic fragmentation of phenols.

The observation of a molecular ion at m/z ≈ 269.9593, which corresponds to the elemental formula C₁₀H₇IO, provides the first strong evidence for the compound's identity. The fragmentation pattern serves as a self-validating system; the loss of 127 mass units is a hallmark of an iodine atom, and the subsequent loss of 28 (CO) is characteristic of a hydroxyl group on an aromatic ring.

Part 2: Infrared (IR) Spectroscopy – Identifying the Key Players

Expertise & Rationale: FTIR spectroscopy is an indispensable, non-destructive technique for identifying the functional groups present in a molecule.[7] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[8] For this compound, we expect to see characteristic absorptions for the O-H group, the aromatic C-H and C=C bonds, and the C-I bond. This provides rapid confirmation that the key chemical moieties are present in the synthesized product.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Causality: We choose the ATR method because it requires minimal to no sample preparation, making it fast and efficient for solid powder samples.[9][10] This avoids the potential complications of making KBr pellets, such as moisture absorption.[11][12]

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[9]

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Good contact is critical for obtaining a high-quality spectrum.[9]

  • Data Acquisition: Co-add 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. Averaging multiple scans improves the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically plotted as % Transmittance versus Wavenumber (cm⁻¹).

Data Presentation & Interpretation
Wavenumber (cm⁻¹)IntensityVibration TypeInterpretation & Rationale
~3550-3200Strong, BroadO–H stretchThe broadness of this peak is a classic indicator of hydrogen bonding between molecules in the solid state. This strongly confirms the presence of the hydroxyl group.[13]
~3100-3000MediumAromatic C–H stretchAbsorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the aromatic nature of the naphthalene ring.[8]
~1600-1450Medium-StrongAromatic C=C ring stretchThese absorptions are characteristic of the conjugated π-system within the naphthalene core.[14]
~1260-1000StrongC–O stretchThis strong absorption is indicative of the C-O single bond of the phenolic hydroxyl group.
~650-500MediumC–I stretchThe C-I bond vibration occurs in the far-infrared region. Its presence confirms the iodination of the molecule.

The IR spectrum provides a quick and reliable fingerprint of the molecule. The simultaneous presence of a broad O-H stretch, aromatic C-H and C=C stretches, and the low-frequency C-I stretch provides compelling evidence that the desired functional groups have been successfully incorporated onto the naphthalene scaffold.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Map

Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[2] It provides information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C. For this compound, a full suite of NMR experiments is required to unambiguously assign every proton and carbon and confirm the substitution pattern.

Experimental Protocol: 1D and 2D NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for phenols as it allows for the observation of the exchangeable -OH proton. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum. Key parameters include a 90° pulse angle and a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition (Connectivity):

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-spin coupled (typically on adjacent carbons). This is crucial for tracing the proton connectivity around the rings.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, allowing for the definitive assignment of carbon signals based on their known proton assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for establishing connectivity across quaternary (non-protonated) carbons and confirming the placement of the substituents.

G cluster_1D 1D NMR cluster_2D 2D NMR (Connectivity) cluster_final Final Structure H1 ¹H NMR - Chemical Shift - Integration - Multiplicity COSY COSY (H-H Correlation) Identifies adjacent protons H1->COSY C13 ¹³C NMR - Number of unique carbons - Chemical Shift HSQC HSQC (¹J C-H Correlation) Links protons to their carbons C13->HSQC COSY->HSQC Assigns protonated carbons HMBC HMBC (ⁿJ C-H Correlation) Links protons to distant carbons (Confirms substituent placement) HSQC->HMBC Provides anchor points for long-range correlations Structure Complete Structural Assignment HMBC->Structure

Caption: NMR experimental workflow for complete structural assignment.

Data Presentation & Interpretation

Note: The following spectral data is illustrative, based on established substituent effects on the naphthalene ring system. Actual shifts may vary slightly.[1][15]

¹H NMR Data (400 MHz, DMSO-d₆)

ProtonPredicted δ (ppm)MultiplicityJ (Hz)IntegrationAssignment Rationale
OH~9.80br s-1HPhenolic proton, broad due to exchange, downfield shift in DMSO.[16]
H-4~7.95d~8.51HPeri to the iodine atom, deshielded by its anisotropic effect.
H-8~7.80d~8.01HOrtho to the iodine atom, deshielded.
H-6~7.55t~8.01HTriplet due to coupling with H-7 and H-8.
H-2~7.40d~8.81HOrtho to the hydroxyl group.
H-7~7.25t~8.01HTriplet due to coupling with H-6 and H-8.
H-3~6.90d~8.81HMeta to the hydroxyl group, shielded.

¹³C NMR Data (100 MHz, DMSO-d₆)

CarbonPredicted δ (ppm)Assignment Rationale
C-1~152.0Carbon bearing the -OH group, significantly deshielded.
C-4a~135.0Quaternary carbon at the ring junction.
C-8a~130.0Quaternary carbon at the ring junction.
C-4~129.5Deshielded by the peri-iodine.
C-6~128.0Aromatic CH.
C-8~127.5Aromatic CH.
C-2~125.0Aromatic CH.
C-7~122.0Aromatic CH.
C-3~110.0Shielded by the ortho/para directing -OH group.
C-5~90.0Carbon bearing the iodine atom. The "heavy atom effect" of iodine causes a significant upfield (shielding) shift for the carbon it is directly attached to.[15]

Trustworthiness through 2D NMR: The assignments above are validated by 2D NMR. For instance, the COSY spectrum would show a correlation between H-2 and H-3, and a separate coupled system for H-6, H-7, and H-8. The crucial HMBC experiment would show a 3-bond correlation from H-4 to the iodinated carbon (C-5), and from H-6 to C-5, definitively placing the iodine atom at the 5-position.

Part 4: Single Crystal X-ray Diffraction – The Final Confirmation

Expertise & Rationale: While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray diffraction (SCXRD) offers the ultimate, unambiguous proof.[17][18] This technique determines the precise three-dimensional arrangement of every atom in the crystal lattice, providing exact bond lengths, bond angles, and absolute configuration.[19][20] Obtaining a high-quality single crystal is often the rate-limiting step, but the resulting data is considered the "gold standard" for structural proof.[21]

Experimental Protocol: Single Crystal Growth and Data Collection
  • Crystallization:

    • Technique: Slow evaporation is the most common method for small molecules.

    • Procedure: Prepare a saturated solution of this compound in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes). Filter the solution to remove any particulate matter. Loosely cover the vial and allow the solvent to evaporate slowly and undisturbed over several days to weeks.

    • Rationale: Slow crystal growth is paramount to achieving the highly ordered lattice required for good diffraction.[21]

  • Crystal Mounting: Using a microscope, select a single, well-formed crystal (typically 0.1-0.3 mm in size) with clean faces and no visible defects. Mount the crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on the diffractometer. A modern instrument equipped with a high-intensity X-ray source and a sensitive detector is used.[18]

    • Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K). This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.

    • The instrument rotates the crystal through a series of angles while irradiating it with X-rays, collecting a large number of diffraction spots.[20]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is "solved" using computational methods to determine the initial positions of the atoms.

    • The atomic positions and thermal parameters are "refined" to achieve the best possible fit between the calculated and observed diffraction patterns. The final R-factor is a measure of the quality of this fit, with values below 5% indicating a high-quality structure determination.

Expected Results

The X-ray crystal structure would provide a 3D model of this compound, confirming:

  • The planarity and dimensions of the naphthalene ring system.

  • The precise location of the iodine atom at C5 and the hydroxyl group at C1.

  • The intramolecular bond lengths and angles, which can be influenced by steric interactions between the peri-substituents.[22]

  • The intermolecular interactions in the solid state, such as the hydrogen bonding network involving the hydroxyl groups.

This final step leaves no ambiguity and serves as the ultimate validation of the data obtained from all other spectroscopic methods.

Conclusion

The structural elucidation of this compound is a systematic process that leverages the strengths of multiple, complementary analytical techniques. Mass spectrometry establishes the molecular formula, infrared spectroscopy confirms the presence of key functional groups, and a comprehensive suite of 1D and 2D NMR experiments maps the precise atomic connectivity. Finally, single-crystal X-ray diffraction provides the definitive and unambiguous three-dimensional structure. This rigorous, self-validating workflow ensures the highest level of confidence in the compound's identity, a critical requirement for its successful application in research and development.

References

Solubility of 5-Iodonaphthalen-1-ol in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-Iodonaphthalen-1-ol in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various synthetic applications. Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predictive insights based on its molecular structure, and presents a detailed, self-validating experimental protocol for quantitative solubility determination. While specific solubility data for this compound is not extensively published, this guide equips the user with the foundational knowledge and practical methodology to systematically evaluate its solubility profile across a range of common organic solvents.

Introduction: The Significance of Solubility in a Research Context

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility is critical for a multitude of applications, including:

  • Reaction Kinetics: Ensuring the compound is fully dissolved in a reaction solvent is paramount for achieving optimal reaction rates and yields.

  • Purification: Crystallization, a primary method for purifying solid organic compounds, is entirely dependent on differential solubility in various solvents at different temperatures.[1]

  • Analytical Chemistry: Preparation of solutions for techniques like HPLC, NMR, and UV-Vis spectroscopy requires solvents that can fully dissolve the analyte to ensure accurate quantification and characterization.[2]

  • Drug Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts bioavailability, formulation strategies, and dosage form design.[3]

This compound (CAS No. 61735-56-6) is an aromatic compound featuring a naphthalene core functionalized with both a hydroxyl (-OH) group and an iodine (-I) atom.[4][5] This unique combination of functional groups dictates its physicochemical properties and, consequently, its solubility behavior.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a foundational guideline for predicting solubility.[2] This rule is predicated on the polarity of the solute and solvent molecules and the nature of their intermolecular forces.

Molecular Structure Analysis of this compound
  • Naphthalene Core: The large, bicyclic aromatic ring system is nonpolar and hydrophobic. This component favors interactions with nonpolar solvents through van der Waals forces.

  • Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. It promotes solubility in polar protic solvents (e.g., alcohols, water).

  • Iodine Atom (-I): The iodine substituent increases the molecular weight (MW: 270.07 g/mol ) and the overall size of the molecule.[5] While iodine is an electronegative atom, its large size makes the C-I bond less polar and more polarizable than C-Cl or C-F bonds. This large, "soft" atom contributes to London dispersion forces, which can enhance solubility in nonpolar solvents.

Impact on Solubility in Different Solvent Classes
  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl group will facilitate hydrogen bonding with these solvents. However, the large, nonpolar naphthalene ring will significantly counteract this effect. Therefore, low solubility is expected in water, while moderate to good solubility is predicted in alcohols like ethanol and methanol, where the alkyl chains can interact with the naphthalene core. The parent compound, 1-naphthol, has limited solubility in water but is readily soluble in ethanol.[6][7]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, THF, Ethyl Acetate): These solvents possess polar groups (like C=O or S=O) and can act as hydrogen bond acceptors. They are generally excellent solvents for a wide range of organic compounds. It is predicted that this compound will exhibit good solubility in these solvents due to a combination of dipole-dipole interactions and the ability of the solvent to accommodate the nonpolar ring system.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The large, hydrophobic naphthalene core suggests that there will be some affinity for nonpolar solvents. The high polarizability of the iodine atom will also contribute favorably to London dispersion forces. Solubility is expected to be moderate in aromatic solvents like toluene (due to pi-stacking interactions) and chlorinated solvents like dichloromethane, but likely lower in aliphatic hydrocarbons like hexane.

The logical flow for predicting and classifying the solubility of an unknown organic compound is a systematic process.

Caption: Solubility Classification Workflow.

Quantitative Experimental Protocol: Equilibrium Shake-Flask Method

To move beyond qualitative predictions, a robust experimental method is required. The equilibrium shake-flask method is a gold-standard technique for determining the solubility of a solid compound in a solvent. This protocol is designed to be self-validating by ensuring that equilibrium has been reached.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Safety Precautions
  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and solvent-resistant gloves.[10]

  • Many organic solvents are flammable and/or toxic; avoid ignition sources and inhalation of vapors.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point would be ~20-50 mg of solid.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand undisturbed at the same constant temperature to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved microcrystals.

  • Dilution: Accurately dilute a known volume of the saturated solution with the same solvent using volumetric glassware to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λ_max of the compound or HPLC-UV).

  • Calculation: Calculate the concentration of the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Protocol Validation

To ensure the trustworthiness of the results, perform a time-to-equilibrium study. Run the experiment in parallel and take samples at various time points (e.g., 12, 24, 48, and 72 hours). When the measured solubility value remains constant over two consecutive time points, equilibrium has been achieved.

Caption: Experimental Workflow for Solubility Determination.

Data Summary and Interpretation

As quantitative data for this compound is not widely published, the following table is presented as a template for researchers to populate using the protocol described above. Predicted solubility is included based on the theoretical principles discussed.

Solvent ClassSolventPolarity IndexPredicted SolubilityExperimental Solubility (mg/mL at 25°C)
Polar Protic Water10.2Very LowUser to determine
Methanol5.1Moderate to HighUser to determine
Ethanol4.3Moderate to HighUser to determine
Polar Aprotic DMSO7.2HighUser to determine
Acetone5.1HighUser to determine
Tetrahydrofuran (THF)4.0HighUser to determine
Ethyl Acetate4.4Moderate to HighUser to determine
Nonpolar Dichloromethane3.1ModerateUser to determine
Toluene2.4ModerateUser to determine
Hexane0.1LowUser to determine

Polarity Index values are approximate and sourced from various compilations.[11][12]

Conclusion

This guide establishes a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical molecular structure analysis with a robust, step-by-step experimental protocol, researchers are empowered to generate reliable and accurate solubility data. The predicted high solubility in polar aprotic solvents like DMSO and acetone, and moderate solubility in alcohols and chlorinated solvents, provides a strong starting point for solvent selection in synthesis, purification, and analytical applications. The systematic approach outlined herein ensures scientific integrity and provides a self-validating system for producing the critical physicochemical data required for advanced research and development.

References

Chemical structure and IUPAC name of 5-Iodonaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Iodonaphthalen-1-ol: Structure, Properties, Synthesis, and Applications

Introduction

The naphthalene scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of biologically active compounds and functional materials.[1] Its rigid, bicyclic aromatic system provides a versatile platform for structural modification, enabling the fine-tuning of electronic and steric properties. Within this class, halogenated naphthols serve as particularly valuable synthetic intermediates.

This technical guide focuses on this compound, a key building block whose utility stems from the orthogonal reactivity of its hydroxyl and iodo substituents. The hydroxyl group offers a site for etherification, esterification, or can act as a directing group in electrophilic aromatic substitution. Concurrently, the carbon-iodine bond is an exceptionally versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through transition-metal-catalyzed cross-coupling reactions.

This document serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the chemical structure, physicochemical properties, a robust synthetic protocol with mechanistic considerations, and a discussion of its applications in modern organic synthesis and medicinal chemistry.

Chemical Identity and Structure

IUPAC Name and Key Identifiers

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . It is a derivative of the parent molecule, naphthalen-1-ol, with an iodine atom substituted at the C5 position.

Table 1: Key Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 61735-56-6[2][3]
Molecular Formula C₁₀H₇IO[3]
Molecular Weight 270.07 g/mol [3]
SMILES OC1=C2C=CC=C(I)C2=CC=C1[3]
Molecular Structure

The structure consists of a naphthalene ring system where a hydroxyl (-OH) group is attached to position 1 and an iodine (-I) atom is attached to position 5. The numbering of the naphthalene ring follows established chemical conventions, starting from the carbon adjacent to the ring fusion and proceeding around the perimeter.

G start 5-Amino-1-naphthol step1 Diazotization start->step1 reagent1 1. NaNO₂, HCl 2. 0-5°C reagent1->step1 intermediate Naphthalene-1-ol-5-diazonium Salt (Unstable Intermediate) step1->intermediate step2 Iodide Displacement intermediate->step2 reagent2 KI (aq) reagent2->step2 product This compound step2->product

References

Introduction: The Strategic Importance of a Halogenated Naphthol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Iodonaphthalen-1-ol: From Synthetic Emergence to Modern Applications

This compound is a halogenated aromatic compound featuring a naphthalene core functionalized with a hydroxyl group at the C1 position and an iodine atom at the C5 position. While not a naturally occurring molecule, its significance lies in its utility as a highly versatile synthetic intermediate. In the landscape of medicinal chemistry and materials science, iodinated aromatic compounds are invaluable building blocks. The carbon-iodine bond serves as a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. The naphthalene scaffold itself is a "privileged structure" in drug discovery, appearing in numerous FDA-approved therapeutics for a wide range of conditions, including cancer, inflammation, and infectious diseases.[1][2] This guide provides a comprehensive overview of the synthetic strategies that enable the existence of this compound, its physicochemical properties, and its applications for researchers in drug development and materials science.

The Synthetic Challenge: A Question of Regioselectivity

The "discovery" of a specialized synthetic intermediate like this compound is intrinsically linked to the development of synthetic methodologies capable of producing it. A simple, direct iodination of the parent molecule, 1-naphthol (also known as α-naphthol), does not yield the 5-iodo isomer in any significant amount. This is governed by the fundamental principles of electrophilic aromatic substitution (EAS) on substituted naphthalene systems.

The hydroxyl group (-OH) of 1-naphthol is a strongly activating, ortho, para-directing group. This means it directs incoming electrophiles (like an iodine cation equivalent) to the positions ortho (C2) and para (C4) to itself. The C5 position is meta to the hydroxyl group and is therefore electronically disfavored for substitution. Furthermore, naphthalene itself preferentially undergoes EAS at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7) because the carbocation intermediate formed during α-substitution is better stabilized by resonance.[3][4] In the case of 1-naphthol, the powerful directing effect of the hydroxyl group overrides the intrinsic preference of the naphthalene ring, favoring substitution at C2 and C4.

Therefore, the synthesis of this compound necessitates a more strategic, multi-step approach to overcome these regiochemical constraints. The most logical and historically significant pathway involves the use of a directing group that can be converted into the desired iodide, with the Sandmeyer reaction being the paramount example.[5][6]

Caption: Regioselectivity of electrophilic substitution on 1-naphthol.

The Enabling Synthesis: The Sandmeyer Reaction Pathway

The most practical and established method for preparing this compound relies on the transformation of an amino group via a diazonium salt intermediate. This multi-step sequence allows for the precise installation of the iodine atom at the C5 position, circumventing the challenges of direct electrophilic iodination.

Core Principles of the Synthesis

The synthesis begins with a naphthalene precursor that already contains a nitrogen-based functional group at the C5 position, which can ultimately be converted to the target iodo group. A common starting material would be 5-amino-naphthalen-1-ol or a protected analogue. The key steps are:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).[7] This converts the amino group (-NH₂) into a diazonium salt (-N₂⁺), which is an excellent leaving group.

  • Iodide Displacement: The resulting diazonium salt is then treated with a source of iodide ions, most commonly potassium iodide (KI).[8] The diazonium group is displaced, liberating nitrogen gas (N₂) and forming the aryl iodide.[7][8] This step is the cornerstone of the synthesis, allowing for the regioselective introduction of iodine.

Sandmeyer_Workflow Start 5-Amino-1-naphthol Step1 Step 1: Diazotization Start->Step1 Intermediate 5-Diazoniumnaphthalen-1-ol Salt Step1->Intermediate Reagent1 NaNO₂, HCl 0-5 °C Reagent1->Step1 Step2 Step 2: Iodide Displacement Intermediate->Step2 Product This compound Step2->Product Byproduct Nitrogen Gas (N₂) Step2->Byproduct Reagent2 Potassium Iodide (KI) Reagent2->Step2

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Diazotization

This protocol is a representative example and should be adapted and performed with appropriate safety precautions by trained chemists.

Step 1: Diazotization of 5-Amino-1-naphthol

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 10.0 g of 5-amino-1-naphthol in 100 mL of water and 25 mL of concentrated hydrochloric acid.

  • Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring. The hydrochloride salt of the amine may precipitate.

  • Dissolve 4.8 g of sodium nitrite (NaNO₂) in 20 mL of water and cool the solution to 0 °C.

  • Add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30 minutes, ensuring the temperature of the reaction mixture does not rise above 5 °C.

  • After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a slight color change and the dissolution of the amine salt.

Step 2: Iodide Displacement

  • In a separate beaker, dissolve 15.0 g of potassium iodide (KI) in 50 mL of water.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with stirring. Vigorous evolution of nitrogen gas will occur.

  • After the initial effervescence subsides, allow the mixture to warm to room temperature and then gently heat it on a water bath at 50-60 °C for one hour to ensure the complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature. The crude this compound will precipitate as a dark solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • To remove excess iodine, wash the crude product with a cold, dilute solution of sodium thiosulfate (Na₂S₂O₃) until the filtrate is colorless.

  • Wash again with cold water and dry the product.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Physicochemical Properties

The key physical and chemical data for this compound are summarized below. This information is critical for its handling, storage, and use in subsequent synthetic transformations.

PropertyValueReference(s)
CAS Number 61735-56-6[9][10]
Molecular Formula C₁₀H₇IO[10]
Molecular Weight 270.07 g/mol [10]
Appearance Off-white to light brown solid (typical)
Melting Point Data not consistently available in searched literature
Boiling Point Data not available; likely decomposes upon heating
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, acetone, hot ethanol); Insoluble in water
SMILES Code OC1=C2C=CC=C(I)C2=CC=C1[10]

Applications in Research and Drug Development

The true value of this compound is realized in its application as a versatile building block for creating novel molecules with potential therapeutic or material properties.

A Scaffold for Medicinal Chemistry

The naphthalene ring system is a cornerstone in medicinal chemistry, with numerous derivatives marketed as drugs for various diseases.[2] this compound provides a unique scaffold for drug discovery efforts:

  • Cross-Coupling Reactions: The iodine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of a wide variety of substituents at the C5 position, enabling extensive Structure-Activity Relationship (SAR) studies.

  • Bioisosteric Replacement: The naphthalene core can serve as a bioisostere for other aromatic systems, like a benzene ring, potentially enhancing properties such as metabolic stability or target binding affinity.[1]

  • Therapeutic Targets: Naphthalene derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][11] By using this compound as a starting point, chemists can design and synthesize novel libraries of compounds to screen against these and other important biological targets.

Intermediate in Materials Science

The rigid, planar structure and inherent fluorescence of the naphthalene core make it an attractive component for advanced materials. The presence of a heavy atom like iodine can influence photophysical properties, such as promoting intersystem crossing, which is relevant in the design of materials for:

  • Organic Light-Emitting Diodes (OLEDs): Naphthalene derivatives can be incorporated into the emissive or charge-transport layers of OLED devices.

  • Molecular Sensors: The hydroxyl group can be functionalized to create receptors for specific analytes, with the naphthalene moiety acting as a fluorescent reporter.

Conclusion

The history of this compound is not one of a singular, celebrated discovery, but rather a testament to the power and elegance of synthetic organic chemistry. Its existence is a direct result of the development of regiocontrolled synthetic strategies, most notably the Sandmeyer reaction, which overcame the inherent electronic preferences of the naphthalene ring. For researchers, scientists, and drug development professionals, this compound represents a valuable and strategically functionalized building block. Its dual functionality—a nucleophilic hydroxyl group and a reactive carbon-iodine bond—provides a versatile platform for the synthesis of complex molecules, paving the way for the discovery of new therapeutics and advanced functional materials.

References

Theoretical Analysis of the Electronic Landscape of 5-Iodonaphthalen-1-ol: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of 5-Iodonaphthalen-1-ol, a molecule of significant interest in medicinal chemistry and materials science.[1][2] Leveraging Density Functional Theory (DFT), we delineate a robust computational protocol to elucidate key electronic characteristics, including frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors. The causality behind methodological choices, such as the selection of functionals and basis sets, is explained to ensure a self-validating and reproducible workflow. The results are contextualized to offer predictive insights into the molecule's reactivity, stability, and potential for intermolecular interactions, directly informing its application in drug design and the development of novel organic materials.

Introduction: The Significance of this compound

Naphthalene and its derivatives represent a versatile scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antimicrobial to anticancer treatments.[1] Within this class, this compound stands out due to its unique substitution pattern: a hydroxyl (-OH) group, which can act as a hydrogen bond donor and acceptor, and an iodine (-I) atom, a large, polarizable halogen capable of forming halogen bonds and participating in cross-coupling reactions.[3] This distinct combination of functional groups suggests a complex electronic profile that dictates its biological activity and material properties.

Understanding the electronic landscape of a molecule is paramount for predicting its behavior. Properties such as the distribution of electron density, the energy of frontier orbitals, and regions of electrostatic potential govern how a molecule interacts with its environment, including biological targets like protein active sites. Theoretical calculations provide a powerful, non-invasive lens to probe these properties at the quantum level, offering insights that are often difficult to obtain through experimental means alone. This guide establishes a definitive computational protocol for characterizing this compound, providing researchers with the foundational knowledge to guide its synthesis and application.

Theoretical Framework: A Self-Validating Computational Approach

The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT).[4][5] DFT offers an optimal balance between computational cost and accuracy, making it the method of choice for investigating the electronic structure of organic molecules.[4]

2.1 Causality of Method Selection: Why DFT, B3LYP, and 6-311++G(d,p)?

  • Density Functional Theory (DFT): Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy based on the molecule's electron density, a more manageable property than the full many-electron wavefunction. This approach has proven highly accurate for predicting geometries and electronic properties of organic systems.[4][6][7]

  • B3LYP Functional: The choice of functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and validated functionals.[5] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, providing reliable results for a broad range of molecules, including naphthalene derivatives.[8][9]

  • 6-311++G(d,p) Basis Set: A basis set is the set of mathematical functions used to build molecular orbitals. The 6-311++G(d,p) basis set is chosen for its robustness.

    • 6-311G: A triple-zeta basis set, providing a flexible description of the valence electrons.

    • ++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing anions and systems with lone pairs, like the oxygen and iodine in this compound, allowing orbitals to expand into space.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for orbital shapes to distort, which is essential for accurately modeling chemical bonds and intermolecular interactions.

2.2 Key Electronic Properties Under Investigation

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[10] The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[11] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[12]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[13] It is an invaluable tool for identifying reactive sites.[14]

    • Negative Regions (Red/Yellow): Indicate electron-rich areas, prone to electrophilic attack.

    • Positive Regions (Blue): Indicate electron-poor areas, prone to nucleophilic attack.

    • This map is crucial for predicting non-covalent interactions like hydrogen bonding, which are fundamental to drug-receptor binding.[15]

  • Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these descriptors quantify the overall reactivity and stability of the molecule.[8][16] Key descriptors include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω).

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a validated workflow for the theoretical analysis of this compound using a quantum chemistry software package like Gaussian.

Step 1: Initial Structure Input

  • Construct the 3D structure of this compound using a molecular builder. Ensure correct atom types and initial bond lengths.

Step 2: Geometry Optimization

  • Perform a full geometry optimization without constraints to find the molecule's lowest energy conformation.

  • Method: DFT

  • Functional: B3LYP

  • Basis Set: 6-311++G(d,p)

  • Rationale: This step is crucial to ensure all subsequent calculations are performed on the most stable structure of the molecule.

Step 3: Vibrational Frequency Analysis

  • Calculate the vibrational frequencies at the same level of theory (B3LYP/6-311++G(d,p)).

  • Rationale: This is a self-validation step. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.

Step 4: Electronic Property Calculation

  • Using the optimized geometry, perform a single-point energy calculation to derive the final wave function and molecular orbitals.

  • From this calculation, extract the following properties:

    • HOMO and LUMO energy levels.

    • Molecular Electrostatic Potential (MEP) surface.

    • Mulliken atomic charges and Dipole Moment.

Step 5: Data Analysis and Interpretation

  • Calculate the HOMO-LUMO energy gap.

  • Calculate global reactivity descriptors using the HOMO and LUMO energies.

  • Visualize the HOMO and LUMO orbital distributions and the MEP map to identify reactive centers.

G Computational Workflow for Electronic Property Analysis cluster_input Setup cluster_calc Core Calculation cluster_output Analysis & Interpretation A 1. Build Initial 3D Structure of this compound B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Input Geometry C 3. Frequency Calculation (Confirm Energy Minimum) B->C Optimized Geometry D 4. Single-Point Calculation (Derive Final Wavefunction) C->D Validated Minimum E HOMO/LUMO Energies & Energy Gap (ΔE) D->E F Molecular Electrostatic Potential (MEP) Map D->F G Global Reactivity Descriptors & Dipole Moment D->G H Final Interpretation: Reactivity, Stability, Interaction Sites E->H F->H G->H

References

5-Iodonaphthalen-1-ol: A Guide to Commercial Suppliers, Purity Assessment, and Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: 5-Iodonaphthalen-1-ol (CAS No. 61735-56-6) is a critical aromatic building block in medicinal chemistry and materials science. Its utility in synthesizing complex molecular architectures, particularly as a precursor for Active Pharmaceutical Ingredients (APIs), demands a rigorous understanding of its commercial availability, purity, and the analytical methods required for its quality control.[1][2] This guide provides an in-depth analysis of the commercial landscape for this compound, details common impurities, and presents comprehensive, field-proven protocols for its analytical validation.

The Strategic Importance of High-Purity this compound

This compound belongs to the family of naphthalene derivatives, which are recognized as versatile scaffolds in drug discovery for developing anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The iodine substituent at the 5-position serves as a versatile synthetic handle, particularly for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. The hydroxyl group at the 1-position offers a site for etherification or esterification, enabling the construction of diverse compound libraries.

The success of these sensitive synthetic transformations is contingent upon the purity of the starting material. Impurities can lead to unpredictable side reactions, catalyst poisoning, and the generation of difficult-to-separate byproducts, ultimately compromising yield, reproducibility, and the safety profile of the final compound. Therefore, a robust supplier qualification process and stringent in-house quality control are paramount.

Commercial Sourcing and Supplier Evaluation

A variety of chemical suppliers offer this compound. While many list a standard purity of ≥97% or ≥98%, the actual quality can vary. A systematic approach to supplier selection is crucial for ensuring consistency across different research and development phases.

Representative Commercial Suppliers

Several chemical suppliers list this compound in their catalogs. The following table represents a snapshot of the market and is not exhaustive. Researchers should always obtain the latest information directly from the supplier.

SupplierCAS NumberMolecular FormulaMolecular WeightNotes
BLD Pharm61735-56-6C₁₀H₇IO270.07Lists the product for research use only.[4]
ChemicalBook61735-56-6C₁₀H₇IO270.07Aggregates listings from various Chinese suppliers.[5][6]
Molbase61735-56-6C₁₀H₇IO270.07Provides a platform with multiple suppliers and available purity levels.[7]
Tcichem, Inc.61735-56-6C₁₀H₇IO270.07Listed as a supplier on chemical aggregator sites.[5]
Hangzhou Milestone Pharmtech61735-56-6C₁₀H₇IO270.07Listed as a supplier on chemical aggregator sites.[5]
Supplier Qualification Workflow

Trustworthiness in the supply chain is built on verification. Simply relying on the supplier's Certificate of Analysis (CoA) is insufficient. A multi-step qualification process should be implemented to validate a new supplier.

SupplierQualification A Identify Potential Suppliers B Request Technical Package (CoA, SDS) A->B C Review Analytical Methods on CoA B->C D Order Sample for Evaluation C->D Methods Acceptable E Perform In-House QC Testing D->E F Compare In-House Data with Supplier CoA E->F G Decision Gate: Accept or Reject F->G H Approve Supplier & Place Initial Order G->H Data Match I Reject Supplier & Document Reasons G->I Discrepancy

Caption: Workflow for qualifying a new supplier of this compound.

Purity Landscape and Impurity Profiling

Understanding potential impurities is key to developing effective analytical methods. Impurities in this compound typically arise from the synthetic route. A common synthesis involves the direct iodination of 1-naphthalenol (1-naphthol).

Common Impurity Classes:

  • Starting Materials: Unreacted 1-naphthalenol.

  • Regioisomers: Other mono-iodinated isomers (e.g., 2-iodo-, 4-iodo-naphthalen-1-ol).

  • Over-reaction Products: Di-iodinated naphthalenols.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, chloroform).[8][9]

  • Reagents: Residual iodinating agents or byproducts.

Purification is typically achieved by recrystallization or column chromatography.[8] Recrystallization is effective at removing most impurities, but structurally similar isomers may co-crystallize, requiring chromatographic methods for complete removal.

Analytical Methods for Quality Control

A multi-technique approach is necessary for comprehensive quality control, confirming identity, quantifying purity, and identifying impurities.

Incoming Material QC Workflow

Upon receipt of a new batch, a standardized analytical workflow ensures it meets the required specifications before being released for use.

QC_Workflow cluster_testing Analytical Testing A Visual Inspection (Color, Form) B ¹H-NMR for Identity & Structural Purity A->B C HPLC-UV for Purity Quantification B->C D GC-MS for Residual Solvent Analysis C->D E Loss on Drying (LOD) for Water/Volatiles D->E Results Collate & Review All Test Data E->Results Start Receive New Batch & Quarantine Review Review Supplier CoA & SDS Start->Review Review->A Decision Decision Gate: Release or Reject Results->Decision Release Release Material to Inventory Decision->Release Meets Specs Reject Reject Batch & Contact Supplier Decision->Reject Out of Spec

Caption: Standardized analytical workflow for incoming QC of this compound.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for analyzing naphthalene and naphthol derivatives.[10] It is designed to separate the main component from potential non-volatile impurities.

Rationale: Reversed-phase HPLC is the gold standard for purity analysis of moderately polar aromatic compounds. A C18 stationary phase provides excellent hydrophobic retention, while a UV detector is highly sensitive to the naphthalene chromophore.

Methodology:

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 4 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient Program:

    • Start at 60% B, hold for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 60% B over 1 minute and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of acetonitrile to create a 0.5 mg/mL solution.

  • Analysis:

    • Inject a blank (acetonitrile).

    • Inject the sample solution.

    • Integrate all peaks with an area greater than 0.05% of the total area.

  • Calculation: Purity is calculated using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

System Suitability: A reference standard should be used to verify retention time. The main peak should exhibit a tailing factor between 0.9 and 1.5.

Protocol: Identity Confirmation by ¹H-NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation by mapping the chemical environment of all protons in the molecule.

Methodology:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[11] Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • Data Interpretation: The resulting spectrum should be consistent with the structure of this compound. Key features to verify include:

    • The correct number of aromatic protons.

    • The expected splitting patterns (doublets, triplets, etc.) arising from coupling between adjacent protons.

    • The presence of a broad singlet corresponding to the hydroxyl (-OH) proton.

    • The absence of significant peaks corresponding to impurities (e.g., unreacted 1-naphthalenol or residual solvents).

Protocol: Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the ideal technique for separating and identifying volatile organic compounds, such as residual solvents from the synthesis, which would not be detected by HPLC.

Methodology:

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) detector.

  • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]

  • Oven Program:

    • Initial temperature 40 °C, hold for 5 minutes.

    • Ramp at 10 °C/min to 250 °C.

    • Hold for 5 minutes.[12]

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C (FID) or MS transfer line at 280 °C.

  • Sample Preparation: Prepare a solution of ~20 mg of the sample in 1 mL of a high-boiling, inert solvent like DMSO.

  • Analysis: Inject 1 µL of the sample solution. Identify peaks by comparing their retention times to known solvent standards and, if using MS, by their mass spectra.

Safe Handling and Storage

While a specific Safety Data Sheet (SDS) for this compound must be consulted, data from related iodo- and naphthol-containing compounds suggest the following precautions.[13][14]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapor.[15] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[16] Some suppliers recommend refrigerated storage (2-8 °C). Protect from light, as iodinated aromatic compounds can be light-sensitive.

Conclusion

This compound is an invaluable reagent for pharmaceutical and scientific research. The integrity of this research relies heavily on the quality of such starting materials. By implementing a robust supplier qualification process, understanding the potential impurity profile, and utilizing a suite of orthogonal analytical techniques like HPLC, NMR, and GC-MS, researchers can ensure the identity, purity, and consistency of the this compound they use. This diligent approach to quality control is a foundational pillar of scientific integrity and successful drug development.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Iodonaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction utilizing 5-Iodonaphthalen-1-ol as a key substrate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings, critical experimental parameters, and detailed protocols necessary for the successful synthesis of 5-aryl-naphthalen-1-ols. These compounds are significant scaffolds in medicinal chemistry and materials science.

Introduction: The Strategic Importance of Naphthol-Based Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds under mild conditions with a broad tolerance for various functional groups.[1][2] The reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, typically involves the palladium-catalyzed coupling of an organoboron species with an organohalide.[1][3]

The 5-aryl-naphthalen-1-ol motif is a privileged structure found in numerous biologically active molecules and advanced materials. The strategic use of this compound as a starting material provides a direct and efficient route to these valuable compounds. The high reactivity of the carbon-iodine bond makes it an excellent electrophilic partner in the Suzuki coupling.[4]

Mechanistic Considerations and the Role of the Hydroxyl Group

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) (Ar = 5-hydroxynaphthyl) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' 5-Aryl-naphthalen-1-ol Reductive_Elimination->Ar-Ar' This compound This compound This compound->Oxidative_Addition Ar'-B(OR)2 Arylboronic Acid/Ester Base Base Ar'-B(OR)2->Base Base->Transmetalation

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

A critical consideration when using this compound is the presence of the phenolic hydroxyl group. While the C-I bond is the reactive site for oxidative addition, the hydroxyl group can influence the reaction in several ways:

  • Coordination to Palladium: The oxygen atom of the hydroxyl group can coordinate to the palladium center, potentially altering the catalyst's reactivity and stability.[5]

  • Reaction with the Base: The acidic proton of the hydroxyl group will react with the base, forming a naphthoxide species. This can impact the effective concentration of the base available for the activation of the boronic acid.

  • Substrate Solubility: The polarity of the hydroxyl group can affect the solubility of the substrate in common organic solvents, necessitating careful solvent selection.

Despite these considerations, the presence of a hydroxyl group can be advantageous, as demonstrated in studies on halophenols, and does not preclude a successful coupling.[6][7] In many cases, the reaction can proceed without protection of the hydroxyl group, contributing to a more atom-economical and efficient synthesis.

Experimental Protocols and Optimization

General Protocol for Suzuki Coupling of this compound

The following protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine this compound, Arylboronic Acid, Base, and Solvent Degas Degas the Mixture (e.g., with Argon or Nitrogen) Reagents->Degas Catalyst Add Palladium Catalyst and Ligand Degas->Catalyst Heat Heat to Reaction Temperature (e.g., 80-100 °C) Catalyst->Heat Monitor Monitor Progress by TLC or LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench with Water or Aqueous Acid Cool->Quench Extract Extract with an Organic Solvent Quench->Extract Dry Dry the Organic Layer Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Figure 2: General Experimental Workflow.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Add the solvent system.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if used separately).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Key Parameter Optimization

The success of the Suzuki coupling of this compound is highly dependent on the judicious selection of the reaction components.

Parameter Recommendation & Rationale
Palladium Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : Often effective for aryl iodides and can be used directly.[8] Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand : A versatile system allowing for ligand optimization.
Ligand Triphenylphosphine (PPh₃) : A standard, cost-effective ligand suitable for many Suzuki couplings. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) : Often provide higher yields and faster reaction times, especially with challenging substrates.
Base Potassium Carbonate (K₂CO₃) : A common, effective, and economical choice.[8] Cesium Carbonate (Cs₂CO₃) : More soluble in organic solvents and can be beneficial for less reactive substrates. Potassium Phosphate (K₃PO₄) : A stronger base that can be advantageous in certain cases.
Solvent Toluene/Water or Dioxane/Water mixtures : Biphasic systems are standard for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents.[1] N,N-Dimethylformamide (DMF) : A polar aprotic solvent that can be effective, particularly for less soluble substrates.

Troubleshooting and Expert Insights

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure proper degassing to prevent catalyst oxidation. Use a fresh batch of catalyst.
Insufficiently strong baseSwitch to a stronger base like Cs₂CO₃ or K₃PO₄.
Low reaction temperatureIncrease the reaction temperature, potentially using microwave irradiation for faster heating.[6]
Formation of Homocoupling Byproducts Presence of oxygenThoroughly degas the reaction mixture.
Decomposition of Boronic Acid ProtodeboronationUse a slight excess of the boronic acid (1.2-1.5 equiv). Consider using a boronic ester (e.g., pinacol ester) for increased stability.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of 5-aryl-naphthalen-1-ols. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired products. The presence of the unprotected hydroxyl group generally does not impede the reaction and can be a strategic element in a concise synthetic route. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful application of this important transformation in drug discovery and materials science.

References

Sonogashira coupling protocols for 5-Iodonaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Sonogashira Coupling Protocols for 5-Iodonaphthalen-1-ol

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized carbon atoms.[1] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective application of Sonogashira coupling protocols to this compound. Naphthol derivatives are valuable scaffolds in medicinal chemistry and materials science, and their functionalization via C-C bond formation is of significant interest.[2] As an aryl iodide, this compound is a highly reactive coupling partner, often permitting the use of mild reaction conditions.[3] This guide delves into the mechanistic underpinnings of the reaction, explores critical parameters for optimization, presents detailed experimental protocols for both classical and copper-free systems, and offers a systematic troubleshooting guide.

Introduction: The Strategic Value of the Sonogashira Coupling

The palladium and copper co-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, known as the Sonogashira reaction, has become an indispensable tool for the synthesis of complex molecules.[1][4] Its power lies in its operational simplicity, mild reaction conditions, and broad tolerance of functional groups, making it highly applicable in the late-stage functionalization of intricate molecular architectures.[1][5]

This compound serves as an excellent substrate for this transformation. The C-I bond is the most reactive among aryl halides (I > OTf > Br > Cl), facilitating oxidative addition to the palladium(0) center, which is often the rate-determining step of the catalytic cycle.[3] The resulting alkynyl-substituted naphthalenol derivatives are key intermediates for pharmaceuticals, organic materials, and molecular probes.

Mechanistic Insight: The Engine of the Reaction

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a cooperative copper cycle.

The Classical Palladium/Copper Dual Catalytic Cycle

The generally accepted mechanism involves the following key steps:[6][7]

  • Oxidative Addition (Palladium Cycle): The active Pd(0) catalyst, typically stabilized by phosphine ligands, undergoes oxidative addition to the this compound, forming a Pd(II)-aryl intermediate.

  • Copper Acetylide Formation (Copper Cycle): Concurrently, the copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of a base (typically an amine) to form a highly reactive copper(I) acetylide species.[7] The base deprotonates the alkyne, facilitating this process.

  • Transmetalation (Crossover Step): The copper acetylide transfers its alkyne group to the Pd(II)-aryl complex, displacing the iodide and forming a Pd(II)-dialkynyl complex. The copper(I) salt is regenerated.

  • Reductive Elimination (Palladium Cycle): The Pd(II) intermediate undergoes reductive elimination to yield the final product, 5-(alkynyl)naphthalen-1-ol, and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)-I(L₂) Pd0->PdII_Ar Oxidative Addition PdII_Alk Ar-Pd(II)-C≡CR(L₂) PdII_Ar->PdII_Alk Transmetalation PdII_Alk->Pd0 Reductive Elimination Product Ar-C≡CR (Product) PdII_Alk->Product CuI Cu(I)I Cu_Alk Cu(I)-C≡CR CuI->Cu_Alk Alkyne + Base Cu_Alk->PdII_Ar Transfers Acetylide Cu_Alk->CuI Regenerates CuI ArI Ar-I (this compound) ArI->PdII_Ar Alkyne H-C≡CR (Terminal Alkyne) Alkyne->Cu_Alk

Caption: The dual catalytic cycle of the Sonogashira coupling.
Copper-Free Sonogashira Coupling: Circumventing Homocoupling

A significant drawback of the classical protocol is the copper-catalyzed oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[8][9] This side reaction consumes the alkyne and complicates purification. To address this, copper-free variants have been developed.[10] These protocols often require specific ligands, different bases, or slightly elevated temperatures to facilitate the direct reaction of the alkyne with the palladium center, bypassing the need for a copper acetylide intermediate.[10][11]

Optimizing the Reaction: A Guide to Key Parameters

Successful Sonogashira coupling hinges on the careful selection of several key components. The high reactivity of this compound provides a wide window for optimization.

ParameterComponent / ConditionRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ Pd(PPh₃)₄ is a Pd(0) source and can be used directly. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are more air-stable and are reduced in situ to the active Pd(0) species.[8] For this compound, catalyst loading can often be kept low (0.5-2 mol%).
Copper Co-catalyst Copper(I) Iodide (CuI) Essential for the classical mechanism to generate the copper acetylide.[6] Use a fresh, high-purity source, as oxidized copper salts are ineffective.[3] To minimize Glaser homocoupling, reduce CuI loading (e.g., to half the Pd loading) or switch to a copper-free protocol.[8]
Ligand Triphenylphosphine (PPh₃), dppf, etc. Ligands stabilize the Pd(0) catalytic species, preventing its decomposition into inactive palladium black.[8] PPh₃ is standard, but bulky, electron-rich phosphines can enhance catalyst stability and activity for more challenging substrates.[12]
Base Amines (Et₃N, DIPEA), Inorganic (K₂CO₃, Cs₂CO₃) The base serves two critical roles: deprotonating the terminal alkyne and neutralizing the HI generated during the reaction.[3] Triethylamine (Et₃N) is common and can often serve as a co-solvent.[13] For substrates sensitive to amines, inorganic bases like K₂CO₃ are an excellent alternative, particularly in copper-free systems.[14] Ensure the base is anhydrous.[8]
Solvent THF, DMF, Dioxane, Toluene, Acetonitrile The solvent must solubilize all components. THF and DMF are common choices.[8] Crucially, the solvent must be rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon) to remove oxygen, which poisons the Pd(0) catalyst and promotes Glaser coupling.[3][8]
Temperature Room Temperature to 80 °C The high reactivity of the C-I bond means many couplings with this compound can proceed efficiently at room temperature.[3] Gentle heating may be required for less reactive alkynes or to increase the reaction rate. Excessively high temperatures can lead to catalyst decomposition.[8]

Experimental Protocols

The following protocols are designed as robust starting points for the Sonogashira coupling of this compound. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.[3]

Workflow cluster_prep Preparation cluster_reaction Execution cluster_workup Isolation setup 1. Reaction Setup (Dry flask, inert atm) reagents 2. Add Solids (Ar-I, Pd/Cu catalysts) setup->reagents solvents 3. Add Liquids (Degassed Solvent, Base) reagents->solvents alkyne 4. Add Alkyne (Dropwise) solvents->alkyne react 5. Reaction (Stir at RT or heat) alkyne->react monitor 6. Monitor (TLC / GC-MS) react->monitor quench 7. Workup (Dilute, wash with NH₄Cl/Brine) monitor->quench dry 8. Dry & Concentrate (Na₂SO₄, Rotovap) quench->dry purify 9. Purification (Column Chromatography) dry->purify

Caption: General experimental workflow for Sonogashira coupling.
Protocol 1: Classical Pd/Cu Co-Catalyzed Coupling

This protocol is a reliable standard for coupling this compound with a generic terminal alkyne (e.g., Phenylacetylene).

Materials:

  • This compound (1.0 eq, e.g., 270 mg, 1.0 mmol)

  • Terminal Alkyne (1.2 eq, e.g., Phenylacetylene, 122 mg, 1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%, 14 mg, 0.02 mmol)

  • Copper(I) Iodide (CuI) (4 mol%, 7.6 mg, 0.04 mmol)

  • Triethylamine (Et₃N) (3.0 eq, 303 mg, 3.0 mmol)

  • Anhydrous, degassed THF (5 mL)

Procedure:

  • Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed THF (5 mL) followed by triethylamine via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe. The solution may change color (typically to a yellow or light brown).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting this compound spot is consumed (typically 2-6 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.[15]

Protocol 2: Robust Copper-Free Coupling

This protocol is advantageous for preventing alkyne homocoupling, which can be a persistent issue.[11]

Materials:

  • This compound (1.0 eq, e.g., 270 mg, 1.0 mmol)

  • Terminal Alkyne (1.5 eq, e.g., Trimethylsilylacetylene, 147 mg, 1.5 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%, 4.5 mg, 0.02 mmol)

  • Tetrabutylammonium acetate (TBAA) (1.5 eq, 452 mg, 1.5 mmol)

  • Anhydrous, degassed DMF (5 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk flask with a magnetic stir bar, add this compound, Pd(OAc)₂, and TBAA.

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Solvent Addition: Add the degassed DMF (5 mL) via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction: Stir the mixture at room temperature. For less reactive alkynes, the temperature may be gently increased to 40-50 °C.

  • Monitoring: Monitor the reaction by TLC or GC-MS. These reactions are often complete within 4-12 hours.

  • Workup: Dilute the reaction mixture with diethyl ether (25 mL) and wash with water (3 x 20 mL) to remove DMF and TBAA. Wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. If a TMS-protected alkyne was used, the TMS group can be easily removed with a mild base (e.g., K₂CO₃ in methanol) if the free alkyne is desired.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. The following table provides guidance on diagnosing and solving common problems.

ProblemPossible Cause(s)Recommended Solution(s)
No Reaction or Low Yield 1. Inactive catalyst (Pd or Cu).[3] 2. Insufficiently degassed solvent/reagents (oxygen presence).[8] 3. Impure starting materials or wet base/solvent.[8]1. Use fresh, high-purity catalysts. Ensure CuI is white or light tan, not green/brown. 2. Rigorously degas the solvent using at least three freeze-pump-thaw cycles. 3. Purify starting materials if necessary. Use freshly distilled amine base.
Black Precipitate Forms (Palladium Black) 1. Decomposition of the Pd(0) catalyst.[3][8] 2. Reaction temperature is too high. 3. Inappropriate solvent or ligand choice.[8]1. Ensure a strictly inert atmosphere. Consider adding more phosphine ligand to stabilize the catalyst. 2. Reduce the reaction temperature. Aryl iodides often do not require high heat. 3. Switch to a different solvent system (e.g., Toluene instead of THF).
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.[8] 2. High concentration of copper co-catalyst.[8]1. Improve inert atmosphere techniques; ensure all reagents and solvents are oxygen-free. 2. Reduce the amount of CuI catalyst. 3. Switch to a copper-free protocol (Protocol 2). This is the most effective solution.[8]
Reaction Stalls 1. Catalyst deactivation over time. 2. Base is fully consumed.1. Add a second small portion of the palladium catalyst to the reaction mixture. 2. Add an additional equivalent of the base.

Conclusion

The Sonogashira coupling is a highly effective and versatile method for the alkynylation of this compound. The high reactivity of the aryl iodide substrate allows for mild conditions, making it an attractive transformation for complex molecule synthesis. By understanding the underlying mechanism and carefully controlling key reaction parameters—particularly the choice between classical and copper-free systems and the rigorous exclusion of oxygen—researchers can reliably and efficiently synthesize a diverse array of valuable alkynyl-naphthalenol derivatives. The protocols and troubleshooting guide provided herein serve as a validated foundation for achieving success in this critical synthetic transformation.

References

Application Notes and Protocols for the Synthesis of Fluorescent Probes from 5-Iodonaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the synthesis of novel fluorescent probes starting from the versatile building block, 5-Iodonaphthalen-1-ol. This document is intended for researchers, scientists, and professionals in the fields of chemical biology, materials science, and drug development. We will explore the strategic derivatization of the this compound core via palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Sonogashira reactions, to generate a palette of fluorescent probes with tunable photophysical properties. The underlying principles of these synthetic transformations, rationale for experimental choices, and detailed, step-by-step protocols for synthesis, purification, and characterization are provided. Furthermore, this guide includes protocols for the evaluation of the synthesized probes in a key application: the detection of metal ions.

Introduction: this compound as a Platform for Fluorescent Probe Development

The naphthalene scaffold is a privileged fluorophore in the design of fluorescent probes due to its rigid, planar structure, high quantum yield, and sensitivity of its emission properties to the local environment.[1][2] The strategic placement of substituents on the naphthalene ring system allows for the fine-tuning of its photophysical characteristics, including absorption and emission wavelengths, Stokes shift, and quantum yield.[2]

This compound is an excellent starting material for the synthesis of a diverse library of fluorescent probes. The hydroxyl group (-OH) is an electron-donating group that influences the electronic properties of the naphthalene system and can also serve as a proton-donating group in probes designed for pH sensing.[2] The iodine atom at the 5-position provides a reactive handle for the introduction of a wide array of functional groups through transition-metal-catalyzed cross-coupling reactions.[3] This allows for the extension of the π-conjugated system, a common strategy for shifting the fluorescence to longer wavelengths and modulating the probe's properties for specific applications.[4]

This guide will focus on two of the most powerful and versatile cross-coupling reactions for this purpose: the Suzuki-Miyaura coupling for the formation of C(sp²)-C(sp²) bonds and the Sonogashira coupling for the formation of C(sp²)-C(sp) bonds.[3][5]

Synthetic Strategies: Accessing Aryl and Alkynyl Naphthols

The core of our synthetic approach is the functionalization of the C-I bond of this compound. The choice of coupling partner (a boronic acid/ester for Suzuki-Miyaura or a terminal alkyne for Sonogashira) determines the final structure and, consequently, the photophysical properties of the resulting probe.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-naphthalen-1-ols

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[3] It is a robust and widely used method for the formation of biaryl compounds. In our case, it will be used to couple this compound with various arylboronic acids.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are often employed for coupling with electron-rich aryl halides as they promote the rate-limiting oxidative addition step and subsequent reductive elimination.[6]

  • Base: A base is required to activate the organoboron species, facilitating transmetalation to the palladium center.[3] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and yield, with stronger bases sometimes being more effective for less reactive substrates.

  • Solvent: The reaction is often carried out in a mixture of an organic solvent (e.g., dioxane, THF, DMF) and water. The aqueous phase is necessary to dissolve the inorganic base.

Suzuki_Miyaura_Mechanism cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 1: Synthesis of 5-(4-methoxyphenyl)naphthalen-1-ol (A Representative Procedure)

This protocol is adapted from established procedures for Suzuki-Miyaura couplings of similar iodophenol substrates.[7]

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this catalyst mixture to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 5-(4-methoxyphenyl)naphthalen-1-ol.

Characterization (Representative Data):

The final product should be characterized by NMR spectroscopy and mass spectrometry. Representative NMR data for similar biaryl naphthol compounds show characteristic signals for the naphthalene and phenyl protons and carbons.[8]

  • ¹H NMR (400 MHz, CDCl₃): Expect aromatic protons in the range of δ 7.0-8.0 ppm, a singlet for the hydroxyl proton (which may be broad), and a singlet for the methoxy group around δ 3.8 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the aromatic carbons in the range of δ 110-160 ppm.

  • HRMS (ESI): Calculated for [M+H]⁺, with the found value within a 5 ppm error.

Sonogashira Coupling: Synthesis of 5-Alkynyl-naphthalen-1-ols

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide.[5] It is a highly efficient method for constructing C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes.

Causality Behind Experimental Choices:

  • Catalyst System: The reaction typically employs a palladium(0) catalyst and a copper(I) salt (e.g., CuI) as a co-catalyst.[9] The palladium catalyst facilitates the oxidative addition to the aryl iodide, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.[9] Common palladium precatalysts include PdCl₂(PPh₃)₂.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.[9]

  • Solvent: Anhydrous, deoxygenated solvents like THF, DMF, or toluene are typically used to prevent side reactions and catalyst deactivation.

Sonogashira_Mechanism cluster_0 Pd Cycle cluster_1 Cu Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR CuI CuI Alkyne_Activation Alkyne Activation CuI->Alkyne_Activation H-C≡CR Base Cu-C≡CR Cu-C≡CR Alkyne_Activation->Cu-C≡CR Cu-C≡CR->Transmetalation Transfer of alkynyl group

Figure 2: Simplified catalytic cycles of the Sonogashira reaction.

Protocol 2: Synthesis of 5-(Phenylethynyl)naphthalen-1-ol (A Representative Procedure)

This protocol is based on standard Sonogashira coupling procedures for aryl iodides.[9]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous, deoxygenated Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or sealed tube

  • Magnetic stirrer/hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes for liquid transfer

  • Standard glassware for workup and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Solvent and Base Addition: Add anhydrous, deoxygenated THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.) via syringe. Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 6-12 hours, monitoring by TLC.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove insoluble salts.

    • Wash the filtrate with saturated aqueous NH₄Cl solution (15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 5-(phenylethynyl)naphthalen-1-ol.

Characterization (Representative Data):

  • ¹H NMR (400 MHz, CDCl₃): Expect aromatic protons of the naphthalene and phenyl rings, a singlet for the hydroxyl proton, and importantly, the absence of the characteristic alkyne proton signal if a terminal alkyne was used.[8]

  • ¹³C NMR (100 MHz, CDCl₃): Key signals to look for are the two quaternary carbons of the alkyne bond, typically in the δ 80-100 ppm region.[8]

  • HRMS (ESI): To confirm the molecular weight and formula.

Application Notes: Naphthol-Derived Probes for Metal Ion Detection

The introduction of aryl or alkynyl groups with heteroatoms (e.g., nitrogen, oxygen) at the 5-position of the naphthalen-1-ol core can create effective chelation sites for metal ions. The binding of a metal ion can significantly alter the photophysical properties of the fluorophore, leading to a "turn-on" or "turn-off" fluorescent response.[1] This is often due to mechanisms such as Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET).[1] For instance, probes based on Schiff bases derived from hydroxy-naphthaldehydes have shown high selectivity for ions like Al³⁺ and Zn²⁺.[10][11]

Data Presentation: Photophysical Properties of Naphthalene-Based Probes

The photophysical properties of the synthesized probes are critical for their application. Below is a table summarizing representative data for naphthalene-based fluorophores to provide an expectation of the performance of newly synthesized probes.

Fluorophore DerivativeExcitation (λ_ex, nm)Emission (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_f)SolventReference
Naphthol Schiff Base (for Al³⁺)~370~435~65- (significant turn-on)MeOH/HEPES[10]
Naphthol Schiff Base (for Zn²⁺)~380~465~85- (significant turn-on)EtOH/H₂O[11]
Substituted Naphthalimide~450~540~900.3-0.8Various[4]
Prodan360440-53080-1700.03-0.95Cyclohexane/Ethanol[2]
Protocol 3: General Procedure for Evaluating a Probe for Metal Ion Detection

This protocol outlines the steps for a fluorescence titration experiment to determine the sensitivity and selectivity of a newly synthesized probe for a target metal ion.

Materials:

  • Stock solution of the synthesized probe (e.g., 1 mM in DMSO or acetonitrile).

  • Stock solutions of various metal perchlorate or chloride salts (e.g., 10 mM in deionized water).

  • Buffer solution (e.g., HEPES, pH 7.4).

  • Spectroscopic grade solvents.

Equipment:

  • Fluorescence spectrophotometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Preparation of Probe Solution: Prepare a dilute solution of the probe (e.g., 10 µM) in the desired buffer/solvent system.

  • Baseline Spectrum: Place the probe solution in a quartz cuvette and record its initial fluorescence emission spectrum (scan a range of wavelengths at a fixed excitation wavelength).

  • Titration:

    • Incrementally add small aliquots of the target metal ion stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for 1-2 minutes.

    • Record the fluorescence emission spectrum.

    • Continue this process until the fluorescence intensity reaches a plateau.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion. This titration curve can be used to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant (e.g., using a Benesi-Hildebrand plot). The limit of detection (LOD) can be calculated based on the signal-to-noise ratio.

  • Selectivity Study:

    • Prepare a series of solutions of the probe (at the same concentration as in step 1).

    • To each solution, add an excess (e.g., 10 equivalents) of a different, potentially interfering metal ion.

    • Record the fluorescence spectrum for each and compare the response to that of the target metal ion.

  • Competition Experiment: To a solution of the probe containing the target metal ion, add an excess of interfering ions to determine if they displace the target ion and affect the fluorescence signal.

Figure 3: Workflow for the evaluation of a fluorescent probe for metal ion detection.

Conclusion

This compound serves as a highly effective and versatile starting material for the synthesis of novel fluorescent probes. Through well-established and robust palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, a wide variety of aryl and alkynyl substituents can be readily introduced at the 5-position. This allows for the rational design and synthesis of probes with tailored photophysical properties for specific applications. The protocols provided in this guide offer a solid foundation for researchers to synthesize and characterize these promising molecules and to evaluate their performance in applications such as metal ion sensing. The principles and methodologies described herein are broadly applicable and can be extended to the development of probes for other analytes and for use in cellular imaging and materials science.

References

Application of 5-Iodonaphthalen-1-ol in Medicinal Chemistry: A Guide to Synthesis and Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Naphthalen-1-ol Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in bioactive compounds, earning them the designation of "privileged structures." The naphthalen-1-ol moiety is one such scaffold, valued for its rigid bicyclic structure which provides a defined orientation for pendant functional groups to interact with biological targets. Its aromatic nature allows for critical π-stacking interactions, while the hydroxyl group offers a key hydrogen bond donor and a handle for further chemical modification. The introduction of an iodine atom at the 5-position, yielding 5-Iodonaphthalen-1-ol, transforms this privileged scaffold into a versatile and powerful building block for combinatorial chemistry and targeted drug design. The carbon-iodine bond is particularly amenable to a host of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of substituents and the construction of complex molecular architectures. This guide provides an in-depth exploration of the application of this compound in medicinal chemistry, complete with detailed protocols for its derivatization and a discussion of its potential in the synthesis of targeted therapeutics.

Core Applications in Drug Discovery

The strategic incorporation of the 5-substituted naphthalen-1-ol motif can be instrumental in the development of novel therapeutics across various disease areas. Two prominent areas where this scaffold has shown significant promise are in the development of kinase inhibitors and G protein-coupled receptor (GPCR) ligands.

Kinase Inhibitors: Targeting the ATP-Binding Site

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions. The naphthalen-1-ol scaffold can serve as an excellent "hinge-binding" motif, forming key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. By utilizing this compound, medicinal chemists can systematically explore the chemical space around this core to optimize potency and selectivity. For instance, Suzuki-Miyaura coupling can be employed to introduce various aryl and heteroaryl groups at the 5-position, which can then occupy the hydrophobic pocket of the ATP-binding site. Furthermore, the hydroxyl group can be functionalized to introduce additional points of interaction or to modulate the physicochemical properties of the molecule. A recent study on pyrazole-naphthalene derivatives has highlighted their potential as cyclin-dependent kinase (CDK) inhibitors, underscoring the utility of the naphthalene core in this therapeutic area.[1][2]

GPCR Ligands: Modulating Cellular Signaling

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs.[3] The development of novel GPCR ligands with high affinity and selectivity remains a key objective in drug discovery. The rigid naphthalene core of this compound can serve as a scaffold to present pharmacophoric elements in a precise spatial arrangement, crucial for effective interaction with the complex transmembrane binding sites of GPCRs. The versatility of the 5-iodo substituent allows for the introduction of a diverse range of functional groups through reactions like the Buchwald-Hartwig amination, enabling the synthesis of libraries of compounds for screening against various GPCR targets. These modifications can influence ligand efficacy, leading to the discovery of agonists, antagonists, or allosteric modulators with unique signaling profiles.[4][5]

Synthetic Protocols: Harnessing the Power of Cross-Coupling

The synthetic utility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions. The following sections provide detailed, field-proven protocols for the two most common and powerful of these transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[6][7][8] In the context of this compound, this reaction allows for the introduction of a vast array of aryl, heteroaryl, and even alkyl groups, providing a direct route to biaryl and related structures common in kinase inhibitors.

Experimental Workflow: Suzuki-Miyaura Coupling

reagents Reagents: - this compound - Boronic Acid/Ester - Palladium Catalyst - Ligand - Base - Solvent setup Reaction Setup: - Add reagents to a dry flask - Purge with inert gas (N₂ or Ar) reagents->setup 1. Combine reaction Reaction: - Heat to specified temperature - Monitor by TLC or LC-MS setup->reaction 2. Initiate workup Work-up: - Cool to room temperature - Quench the reaction - Aqueous extraction reaction->workup 3. Complete purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification 4. Isolate analysis Analysis: - ¹H NMR, ¹³C NMR, MS purification->analysis 5. Characterize

Caption: Workflow for Suzuki-Miyaura Coupling of this compound.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • This compound (1.0 equiv)

    • Aryl or heteroaryl boronic acid or boronate ester (1.1 - 1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃) (1-5 mol%)

    • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)

    • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Reaction Setup:

    • To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, the palladium catalyst, the ligand (if using a pre-catalyst), and the base.

    • Seal the vessel with a septum or cap.

    • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

    • Add the degassed solvent via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (typically between 80-120 °C) or using microwave irradiation.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

  • Characterization:

    • Confirm the structure and purity of the desired product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2.5)Dioxane/H₂O10012-1670-90
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3.0)Toluene1108-1280-95
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.0)DMF/H₂O9010-1475-92

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki-Miyaura coupling. For electron-rich aryl iodides like this compound, standard catalysts like Pd(PPh₃)₄ are often sufficient. However, for more challenging couplings with sterically hindered or electron-deficient boronic acids, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly improve reaction rates and yields. The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can influence the reaction outcome, with stronger bases like K₃PO₄ often being more effective for less reactive boronic acids. A mixture of an organic solvent and water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a functional group prevalent in a wide range of pharmaceuticals.[9][10][11][12][13] This reaction allows for the coupling of this compound with a diverse array of primary and secondary amines, providing access to a rich chemical space for the development of GPCR ligands and other bioactive molecules.

Experimental Workflow: Buchwald-Hartwig Amination

reagents Reagents: - this compound - Amine - Palladium Catalyst - Ligand - Base - Solvent setup Reaction Setup: - Add reagents to a dry flask - Purge with inert gas (N₂ or Ar) reagents->setup 1. Combine reaction Reaction: - Heat to specified temperature - Monitor by TLC or LC-MS setup->reaction 2. Initiate workup Work-up: - Cool to room temperature - Filter through celite - Aqueous extraction reaction->workup 3. Complete purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification 4. Isolate analysis Analysis: - ¹H NMR, ¹³C NMR, MS purification->analysis 5. Characterize

Caption: Workflow for Buchwald-Hartwig Amination of this compound.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.1 - 1.5 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

    • Ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like XPhos) (2-10 mol%)

    • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.5 - 2.5 equiv)

    • Anhydrous solvent (e.g., toluene, 1,4-dioxane, or THF)

  • Reaction Setup:

    • In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry reaction vessel equipped with a stir bar.

    • Add this compound and the amine.

    • Seal the vessel and add the anhydrous solvent.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (typically between 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

  • Characterization:

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (2)BINAP (3)NaOt-Bu (2.0)Toluene10012-1875-90
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.5)1,4-Dioxane11010-1670-85
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.0)THF8016-2480-95

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system and base. The choice of ligand is critical and is often tailored to the specific amine and aryl halide coupling partners. Bidentate phosphine ligands like BINAP and Xantphos are effective for a range of substrates. For more challenging couplings, particularly with less reactive amines or aryl chlorides, the use of bulky, electron-rich monophosphine ligands developed by Buchwald and Hartwig (e.g., XPhos) is often necessary. The base plays a crucial role in the deprotonation of the amine to form the active nucleophile. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used, although milder carbonate bases can be effective with more reactive systems. The choice of an anhydrous, aprotic solvent is essential to prevent unwanted side reactions.

Biological Evaluation and Future Perspectives

Once a library of compounds has been synthesized from this compound, the next critical step is to evaluate their biological activity. This typically involves a tiered screening approach.

Biological Screening Workflow

synthesis Compound Library Synthesis primary Primary Screening: - High-throughput screening (HTS) - Target-based or phenotypic assays synthesis->primary 1. Initial Evaluation secondary Secondary Screening: - Dose-response curves (IC₅₀/EC₅₀) - Selectivity profiling primary->secondary 2. Hit Confirmation & Potency tertiary Tertiary Screening: - In vitro ADME/Tox assays - Cellular mechanism of action studies secondary->tertiary 3. Lead Characterization in_vivo In Vivo Studies: - Animal models of disease - Pharmacokinetics and efficacy tertiary->in_vivo 4. Preclinical Development

Caption: Tiered workflow for the biological evaluation of synthesized compounds.

The initial primary screen can be a high-throughput assay to identify "hits" with activity against the target of interest. These hits are then subjected to secondary screening to confirm their activity and determine their potency (e.g., IC₅₀ or EC₅₀ values). Promising compounds are then further characterized in tertiary assays to assess their selectivity, mechanism of action, and early absorption, distribution, metabolism, and excretion (ADME) properties. Ultimately, the most promising lead compounds will advance to in vivo studies in animal models of disease.

The diverse biological activities reported for naphthalen-1-ol derivatives, including antioxidant, acetylcholinesterase, and carbonic anhydrase inhibition, suggest that libraries derived from this compound may yield compounds with a broad range of therapeutic applications.[14][15]

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its privileged naphthalen-1-ol core, combined with the synthetically tractable 5-iodo substituent, provides an excellent starting point for the rapid and efficient generation of diverse compound libraries. The robust and well-established Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions offer reliable methods for the derivatization of this scaffold, enabling the systematic exploration of structure-activity relationships. As the demand for novel therapeutics with improved efficacy and selectivity continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

Application Notes & Protocols: 5-Iodonaphthalen-1-ol as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Iodonaphthalen-1-ol is a highly versatile bifunctional building block in organic synthesis. Its structure, featuring a reactive aryl iodide and a nucleophilic hydroxyl group on a rigid naphthalene scaffold, provides synthetic chemists with a powerful tool for constructing complex molecular architectures. The aryl iodide is an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Simultaneously, the phenolic hydroxyl group offers a handle for etherification, esterification, or as a directing group in subsequent transformations. This guide provides an in-depth exploration of the strategic applications of this compound, focusing on key cross-coupling reactions. It includes detailed mechanistic insights, field-proven experimental protocols, and data to empower researchers in drug discovery, materials science, and fine chemical synthesis.

Introduction: The Strategic Advantage of this compound

The utility of a building block in organic synthesis is defined by its ability to participate in reliable and versatile bond-forming reactions. This compound (CAS: 61735-56-6)[1] is exemplary in this regard. The naphthalene core is a prevalent motif in numerous pharmaceuticals and functional materials, lending favorable properties such as rigidity and opportunities for π-π stacking interactions.[2]

The two key functional groups of this molecule are:

  • The C5-Iodo Group: The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed oxidative addition, the crucial first step in many cross-coupling cycles.[3] This high reactivity allows for milder reaction conditions compared to the corresponding bromides or chlorides, broadening functional group tolerance and often leading to higher yields.

  • The C1-Hydroxyl Group: The phenolic hydroxyl (-OH) group is a versatile nucleophile for forming ethers and esters. It can also be used as a directing group or be converted into a triflate, creating a second, electronically distinct site for cross-coupling.

This dual functionality allows for sequential, orthogonal synthetic strategies, making this compound a valuable precursor for creating libraries of complex, substituted naphthalene derivatives.

cluster_molecule This compound mol This compound This compound (C₁₀H₇IO) Aryl_Iodide C5-Iodo Group (Reactive Site) This compound->Aryl_Iodide Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira) Hydroxyl C1-Hydroxyl Group (Nucleophilic/Directing Site) This compound->Hydroxyl Etherification, Esterification, O-Arylation Naphthalene_Core Naphthalene Scaffold (Rigid Core) This compound->Naphthalene_Core Foundation for Complex Molecules Suzuki_Mechanism pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)L₂(I) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal BaseX Base-X pd_complex->BaseX X⁻ pd_complex2 Ar-Pd(II)L₂(R') transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Catalyst Regeneration product Ar-R' red_elim->product ArI This compound (Ar-I) ArI->ox_add Boronic R'-B(OH)₂ + Base Boronate [R'-B(OH)₃]⁻ Boronic->Boronate Activation Boronate->transmetal

References

Application Notes & Protocols: Strategic Derivatization of 5-Iodonaphthalen-1-ol for High-Value Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The naphthalene scaffold is a privileged structure in medicinal chemistry and chemical biology, prized for its rigid, planar geometry and inherent fluorescence, making it an ideal core for developing therapeutic agents and biological probes.[1][2][3] This guide focuses on 5-Iodonaphthalen-1-ol, a versatile starting material featuring two distinct and orthogonally reactive functional handles: a nucleophilic hydroxyl group and an electrophilic iodo group. We present a detailed exploration of derivatization strategies at both positions, providing not just step-by-step protocols but also the underlying chemical rationale for their application in creating sophisticated tools for biological assays, including high-resolution cellular imaging and quantitative binding studies.

The Strategic Value of the this compound Scaffold

The power of this compound lies in its dual functionality, which permits a modular and predictable approach to synthesis.

  • The 1-Hydroxyl Group (-OH): This phenolic group is a versatile nucleophile. Its derivatization via etherification or esterification is typically employed to attach linkers, modulate aqueous solubility, improve cell permeability, or conjugate the naphthalene core to other functional molecules like biotin or specific cell-targeting ligands.

  • The 5-Iodo Group (-I): The iodine atom serves as an exceptional leaving group for transition-metal-catalyzed cross-coupling reactions.[4] This position is ideal for introducing significant molecular complexity. Specifically, palladium-catalyzed reactions like the Suzuki-Miyaura coupling enable the facile formation of carbon-carbon bonds, allowing for the attachment of a vast array of aryl and heteroaryl systems.[5][6] This strategy is paramount for tuning photophysical properties (e.g., creating novel fluorophores) or for installing pharmacophores to probe biological targets.

The strategic orthogonality of these two sites allows for a multi-step synthesis where one position can be modified while leaving the other intact for subsequent reactions.

G cluster_0 Strategy 1: Hydroxyl Modification cluster_1 Strategy 2: C-C Coupling parent This compound hydroxyl_reagent Base (e.g., K₂CO₃) + Alkyl Halide (R-X) parent->hydroxyl_reagent Site: 1-OH iodo_reagent Boronic Acid (R'-B(OH)₂) + Pd Catalyst + Base parent->iodo_reagent Site: 5-Iodo product1 O-Alkylated Derivative (Ether Linkage) hydroxyl_reagent->product1 Williamson Ether Synthesis product2 Aryl/Heteroaryl Derivative (New C-C Bond) iodo_reagent->product2 Suzuki-Miyaura Coupling

Caption: Orthogonal derivatization pathways for this compound.

Core Derivatization Protocols

The following protocols are designed to be robust starting points. Researchers should note that optimization of reaction times, temperatures, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes the formation of an ether linkage at the 1-hydroxyl position, a common method for introducing alkyl chains or functionalized linkers.

Causality: The reaction proceeds via deprotonation of the weakly acidic phenolic proton by a suitable base to form a potent nucleophile, the naphthoxide anion. This anion then displaces a halide from an alkyl halide in a classic SN2 reaction. The choice of a moderately strong base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like DMF facilitates this reaction without promoting unwanted side reactions.

Materials and Reagents

Reagent/MaterialPurposeTypical Grade
This compoundStarting Material>98%
Potassium Carbonate (K₂CO₃), anhydrousBase>99%
Alkyl Halide (R-X)Alkylating Agent>97%
Dimethylformamide (DMF), anhydrousSolvent>99.8%
Ethyl AcetateExtraction SolventACS Grade
Brine (Saturated NaCl solution)Aqueous WashN/A
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentLaboratory Grade
Silica GelStationary Phase60 Å, 230-400 mesh

Step-by-Step Methodology

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Base Addition: Add anhydrous potassium carbonate (2.0-3.0 eq). The use of excess base ensures complete deprotonation.

  • Alkylating Agent: Add the desired alkyl halide (e.g., 1-bromobutane, benzyl bromide) (1.1-1.3 eq) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization (Self-Validation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The disappearance of the phenolic proton signal in the ¹H NMR is a key indicator of success.

Protocol 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of the 5-iodo position with a boronic acid, a cornerstone reaction for synthesizing biaryl compounds.[6]

Causality & The Catalytic Cycle: The Suzuki reaction's success hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the naphthalenol, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: The base activates the boronic acid, facilitating the transfer of its organic group to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are ejected as the final product, regenerating the Pd(0) catalyst.

Crucial Insight: This entire cycle is highly sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst.[7] Therefore, maintaining a strictly inert atmosphere and using degassed solvents are absolutely critical for reproducibility and high yields.

G setup 1. Inert Atmosphere Setup (Flask with Reagents) degas 2. Solvent Degassing (e.g., Sparge with Ar) setup->degas Prepare Solvents addition 3. Add Degassed Solvents & Base Solution degas->addition pd_add 4. Add Pd Catalyst (Under positive N₂ flow) addition->pd_add reaction 5. Heat & Stir (Monitor by TLC/LC-MS) pd_add->reaction workup 6. Aqueous Work-up (Extraction & Washing) reaction->workup Reaction Complete purify 7. Column Chromatography workup->purify characterize 8. Characterization (NMR, MS) purify->characterize

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents

Reagent/MaterialPurposeTypical Grade
This compound DerivativeStarting Material>98%
Aryl/Heteroaryl Boronic AcidCoupling Partner>95%
Pd(PPh₃)₄ or Pd(dppf)Cl₂Catalyst>98%
Potassium Phosphate (K₃PO₄) or K₂CO₃Base>99%
1,4-Dioxane and WaterSolvent SystemAnhydrous/Degassed
Diethyl Ether or Ethyl AcetateExtraction SolventACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentLaboratory Grade

Step-by-Step Methodology

  • Reaction Setup: To a Schlenk flask, add the this compound derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).

  • Inerting: Seal the flask and cycle between vacuum and backfilling with an inert gas (Nitrogen or Argon) at least three times to remove all oxygen.

  • Solvent Addition: Prepare a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1). Add the solvent to the flask via a cannula or syringe under a positive pressure of inert gas.

  • Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq) to the flask, again ensuring it is done under a positive flow of inert gas to prevent exposure to air.

  • Reaction: Heat the mixture to 80-100 °C. Stir vigorously and monitor the reaction by TLC or LC-MS. Reactions are typically complete in 6-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification (Self-Validation): Purify the crude product by flash column chromatography.

  • Characterization (Self-Validation): Confirm the structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Case Study: A Mitochondria-Targeting Fluorescent Probe

Objective: To synthesize a fluorescent probe based on the this compound scaffold that selectively accumulates in mitochondria for live-cell imaging.

Rationale: The intrinsic fluorescence of the naphthalene core can be enhanced and its properties tuned via Suzuki coupling.[8] By coupling the scaffold to a moiety containing a delocalized positive charge, such as a pyridinium salt, we can leverage the mitochondrial membrane potential to drive probe accumulation within the organelle.

G probe Positively Charged Naphthalene Probe cell Cell Membrane probe->cell Diffuses cyto Cytosol cell->cyto mito Mitochondrion (Negative Membrane Potential) cyto->mito Accumulates via Electrochemical Gradient

Caption: Mechanism of mitochondrial targeting by a cationic fluorescent probe.

Synthesis: this compound is coupled with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine using the Suzuki-Miyaura protocol (Protocol 2). The resulting pyridylnaphthalenol is then quaternized with methyl iodide to yield the final cationic probe.

Photophysical Data Comparison

The table below illustrates the hypothetical but expected changes in fluorescent properties upon derivatization.

Compoundλex (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)
This compound~330~380~50Low (<0.1)
Cationic Pyridinium Probe~350~450~100Moderate (~0.4)

Protocol 3: Live-Cell Staining and Fluorescence Microscopy

  • Cell Culture: Plate HeLa cells on glass-bottom imaging dishes and grow to 60-70% confluency.

  • Probe Preparation: Prepare a 1 mM stock solution of the cationic probe in DMSO. Immediately before use, dilute to a final working concentration of 100-500 nM in pre-warmed cell culture medium.

  • Cell Staining: Remove the old medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells for 30 minutes at 37 °C in a 5% CO₂ incubator.

  • Wash: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any unbound probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a DAPI or similar filter set (e.g., Ex: 350/50 nm, Em: 460/50 nm). The expected result is a bright, filamentous staining pattern characteristic of mitochondria.

Troubleshooting and Field-Proven Insights

ProblemProbable Cause(s)Recommended Solution(s)
Low yield in O-alkylation 1. Incomplete deprotonation.2. Poor quality alkylating agent.3. Insufficient reaction time/temp.1. Switch to a stronger base (e.g., NaH), but use with caution.2. Check purity of the halide.3. Increase temperature or extend reaction time.
No reaction in Suzuki coupling 1. Catalyst deactivation (O₂ exposure).2. Poor quality boronic acid.3. Inactive base.1. Ensure rigorous degassing of solvents and inert atmosphere setup.[7]2. Use fresh, high-purity boronic acid.3. Use freshly opened, anhydrous base.
Formation of homo-coupled byproducts (R-R and R'-R') 1. Catalyst decomposition.2. Side reactions of the boronic acid.1. Add a small amount of a phosphine ligand to stabilize the catalyst.2. Use a slight excess (1.2 eq) of boronic acid, not a large excess.
Difficult purification 1. Residual palladium catalyst.2. Byproducts with similar polarity.1. Filter the crude reaction mixture through Celite or silica before concentration.2. Optimize chromatography gradient; use a narrower polarity range.

Conclusion

This compound is a powerful and economically viable starting material for the synthesis of functional molecules for biological investigation. By leveraging the distinct reactivity of its hydroxyl and iodo groups, researchers can employ robust and well-established protocols like Williamson etherification and Suzuki-Miyaura coupling to create a diverse library of derivatives. The strategies and detailed methods provided herein serve as a comprehensive guide for developing novel fluorescent probes, affinity labels, and other valuable tools for advancing drug discovery and chemical biology.

References

The Strategic Application of 5-Iodonaphthalen-1-ol in the Synthesis of Bioactive Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Iodonaphthalen-1-ol as a Privileged Scaffold

In the landscape of modern medicinal chemistry, the naphthalene core represents a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds. Its rigid, bicyclic aromatic structure provides an excellent platform for the spatial projection of functional groups, enabling precise interactions with biological targets. Within this class, this compound emerges as a particularly versatile and strategic starting material for the synthesis of novel therapeutics, especially kinase inhibitors. The presence of three key functional handles—the hydroxyl group, the aromatic ring system, and the iodine atom—offers a trifecta of opportunities for synthetic diversification and biological targeting.

The hydroxyl group can serve as a hydrogen bond donor or acceptor, or be further functionalized to modulate solubility and pharmacokinetic properties. The naphthalene ring itself can engage in π-stacking and hydrophobic interactions within protein binding pockets. Most critically, the iodine atom at the 5-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds. This allows for the introduction of a wide array of substituents, which is crucial for tuning the potency and selectivity of kinase inhibitors. This guide provides a detailed exploration of the use of this compound in the synthesis of bioactive molecules, with a focus on practical, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and an examination of the key signaling pathways targeted by the resulting compounds.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, have revolutionized the way organic chemists construct complex molecules. For the derivatization of this compound, the Suzuki-Miyaura and Buchwald-Hartwig reactions are of paramount importance.

Suzuki-Miyaura Coupling: Forging C-C Bonds for Kinase Hinge Binding

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1] In the context of kinase inhibitor synthesis, this reaction is frequently employed to introduce aryl or heteroaryl moieties that can interact with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.[2]

Application Note: Synthesis of 5-Arylnaphthalen-1-ol Derivatives

5-Arylnaphthalen-1-ol derivatives are a class of compounds with significant potential as kinase inhibitors. The aryl group introduced at the 5-position can be tailored to fit into the hydrophobic pocket adjacent to the ATP-binding site of many kinases, leading to enhanced potency and selectivity.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%) or a more specialized ligand like SPhos or XPhos

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk flask or similar)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0-3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst and ligand to the flask. Subsequently, add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylnaphthalen-1-ol.

Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling

ParameterConditionRationale
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄Common and effective palladium precatalysts.
Ligand PPh₃, SPhos, XPhosElectron-rich and bulky phosphine ligands enhance catalytic activity.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, DMF, TolueneSolubilizes reactants and facilitates the reaction.
Temperature 80-110 °CProvides the necessary activation energy for the reaction.
Buchwald-Hartwig Amination: Installing Key Pharmacophores via C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[3] This reaction is invaluable in medicinal chemistry for introducing amine functionalities, which are common in bioactive molecules and can participate in crucial hydrogen bonding interactions with biological targets. The catalytic cycle is similar to the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[3]

Application Note: Synthesis of 5-(Arylamino)naphthalen-1-ol Derivatives

The introduction of an amino group at the 5-position of the naphthalene scaffold can significantly enhance the biological activity of the resulting molecule. These amino-naphthalene derivatives can act as key building blocks for more complex kinase inhibitors, where the nitrogen atom can serve as a hydrogen bond acceptor in the hinge region of the kinase.

Experimental Protocol: Generalized Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary amine. The choice of ligand and base is critical for the success of this reaction and may require optimization.

Materials:

  • This compound

  • Primary amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk flask containing a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 mmol) and the anhydrous, degassed solvent.

  • Amine Addition: Add the primary amine (1.2 mmol) to the reaction mixture via syringe.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(arylamino)naphthalen-1-ol.

Table 2: Key Parameters for Buchwald-Hartwig Amination

ParameterConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common palladium precatalysts for C-N coupling.
Ligand XPhos, SPhos, BINAPBulky, electron-rich ligands facilitate reductive elimination.
Base NaOtBu, Cs₂CO₃Strong, non-nucleophilic bases are required to deprotonate the amine.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential.
Temperature 80-110 °CDrives the reaction to completion.

Biological Significance: Targeting Key Kinase Signaling Pathways

The derivatization of this compound is not merely a synthetic exercise; it is a targeted strategy to generate potent inhibitors of key cellular signaling pathways that are often dysregulated in diseases like cancer. Two of the most important of these are the MAPK/ERK and PI3K/AKT/mTOR pathways.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[4] Aberrant activation of this pathway is a common feature of many cancers.[5] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which leads to the sequential activation of RAS, RAF, MEK, and finally ERK. Activated ERK then translocates to the nucleus to regulate the expression of genes involved in cell growth and division. Naphthalene-based compounds have been shown to inhibit this pathway at various points, including the inhibition of the upstream kinases.[6]

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 5-Arylnaphthalen-1-ol Derivative Inhibitor->RAF Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway.

The PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is another critical signaling cascade that governs cell growth, proliferation, and survival.[7] Dysregulation of this pathway is also a frequent event in cancer.[8] The pathway is activated by growth factors, leading to the activation of PI3K, which in turn activates AKT. Activated AKT then phosphorylates a variety of downstream targets, including mTOR, which promotes protein synthesis and cell growth. Naphthoquinone analogs, which can be synthesized from naphthalen-1-ol derivatives, have been identified as potential inhibitors of this pathway.[8]

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Protein Synthesis mTOR->CellGrowth Inhibitor 5-Aminonaphthalen-1-ol Derivative Inhibitor->PI3K Inhibitor->mTOR

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion and Future Directions

This compound represents a powerful and versatile starting material for the synthesis of a diverse array of bioactive molecules, particularly kinase inhibitors. The strategic application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the efficient and modular construction of novel derivatives with tailored biological activities. The resulting compounds have shown promise as inhibitors of key cancer-related signaling pathways, including the MAPK/ERK and PI3K/AKT/mTOR cascades.

Future research in this area will likely focus on the development of more selective and potent inhibitors through the continued exploration of the chemical space around the this compound scaffold. The use of advanced synthetic methodologies, including C-H activation and photoredox catalysis, may open up new avenues for derivatization. Furthermore, a deeper understanding of the structure-activity relationships of these compounds will be crucial for the rational design of next-generation therapeutics with improved efficacy and reduced off-target effects. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel bioactive molecules.

References

Application Notes & Protocols: Characterizing the Photophysical Properties of 5-Iodonaphthalen-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Intrigue of Iodinated Naphthalenols

Naphthalenols, with their rigid aromatic scaffold and hydroxyl functional group, are a foundational class of fluorescent molecules.[1] Their photophysical properties are highly sensitive to their chemical environment and substitution pattern, making them versatile building blocks for fluorescent probes and molecular sensors. The introduction of a heavy atom, such as iodine, at the 5-position of the naphthalen-1-ol core dramatically alters its electronic and photophysical behavior. This guide provides a comprehensive overview and detailed experimental protocols for characterizing these changes, focusing on the underlying principles of the intramolecular heavy-atom effect.

The presence of iodine is not a trivial substitution. It introduces strong spin-orbit coupling, a relativistic effect that facilitates transitions between electronic states of different spin multiplicity (i.e., singlet and triplet states).[2][3] This "heavy-atom effect" is known to quench fluorescence, enhance intersystem crossing (the process of converting from an excited singlet state to an excited triplet state), and often increase phosphorescence.[2][3] Understanding and quantifying these changes is critical for applications where control over excited-state populations is paramount, such as in photodynamic therapy (PDT), where triplet-state photosensitizers are required, and in the development of advanced optical materials.[4][5]

This document serves as a practical guide for researchers, providing both the theoretical context and the step-by-step experimental methodologies required to thoroughly characterize the photophysical properties of 5-Iodonaphthalen-1-ol and its derivatives.

II. Theoretical Framework: The Heavy-Atom Effect in Action

To understand the experimental data, a firm grasp of the underlying photophysical processes is essential. The Jablonski diagram below illustrates the primary pathways for an excited molecule to relax.

Jablonski cluster_S1 Vibrational Levels cluster_S0 Vibrational Levels cluster_T1 Vibrational Levels S0 S₀ (Ground State) S1 S₁ (First Excited Singlet) S0->S1 Absorption (fs) S1->S0 Fluorescence (ns) S1_v0 v=0 T1 T₁ (First Excited Triplet) S1->T1 Intersystem Crossing (ISC, ps-ns) Enhanced by Iodine T1_v1 v=1 S1_v1 v=1 S1_v2 v=2 S0_v0 v=0 S0_v1 v=1 S0_v2 v=2 T1->S0 Phosphorescence (µs-s) T1_v0 v=0

Caption: Jablonski diagram illustrating key photophysical transitions.

For this compound derivatives, the key process amplified by the iodine atom is Intersystem Crossing (ISC) . The heavy iodine nucleus enhances spin-orbit coupling, which mixes the singlet (S₁) and triplet (T₁) states, making the formally "spin-forbidden" S₁ → T₁ transition much more probable.[2][3] This has two major consequences:

  • Fluorescence Quenching: As the ISC rate increases, it provides a rapid, non-radiative pathway that outcompetes the radiative fluorescence (S₁ → S₀) pathway. This leads to a significant decrease in the fluorescence quantum yield (Φf) and a shortening of the fluorescence lifetime (τf).[3]

  • Enhanced Triplet State Population: The efficient ISC process populates the T₁ state. This makes the molecule a potential photosensitizer and opens up the possibility of observing room-temperature phosphorescence (T₁ → S₀), although this is often still a weak process in solution.[5]

III. Experimental Characterization Workflow

A systematic approach is required to fully characterize the photophysical properties. The following workflow outlines the necessary steps from sample preparation to final data analysis.

Workflow cluster_prep 1. Preparation cluster_measure 2. Spectroscopic Measurements cluster_analysis 3. Data Analysis prep Sample & Standard Preparation (Spectroscopic Grade Solvent) uv_vis UV-Vis Absorption (Determine λ_exc & Absorbance) prep->uv_vis Dilutions for Abs < 0.1 time_resolved Time-Resolved Fluorescence (Lifetime, τ_f) prep->time_resolved steady_state Steady-State Fluorescence (Emission Spectra) uv_vis->steady_state Use λ_exc from Abs calc_qy Calculate Quantum Yield (Φ_f) (Relative Method) uv_vis->calc_qy steady_state->calc_qy analyze_decay Analyze Lifetime Decay time_resolved->analyze_decay interpret Interpret Data (Heavy-Atom Effect) calc_qy->interpret analyze_decay->interpret

Caption: Experimental workflow for photophysical characterization.

IV. Detailed Experimental Protocols

Protocol 1: Sample and Standard Preparation

Rationale: Proper sample preparation is critical for accurate and reproducible measurements. The choice of solvent can influence photophysical properties, and concentration must be carefully controlled to avoid artifacts like the inner filter effect.[6]

  • Materials:

    • This compound derivative (sample)

    • Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φf = 0.54)[6]

    • Spectroscopic grade solvent (e.g., ethanol, cyclohexane, acetonitrile)

    • Volumetric flasks and precision micropipettes

  • Procedure:

    • Stock Solutions: Prepare concentrated stock solutions (e.g., 1 mM) of both the sample and the reference standard in the chosen spectroscopic grade solvent. Ensure complete dissolution.

    • Working Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard.[7] The goal is to create solutions with absorbance values ranging from approximately 0.02 to 0.1 at the chosen excitation wavelength. Crucially, absorbance should never exceed 0.1 to minimize re-absorption and inner filter effects. [6]

    • Blank: Use the pure solvent as a blank reference for all spectroscopic measurements.

Protocol 2: UV-Vis Absorption and Steady-State Fluorescence

Rationale: Absorption spectroscopy identifies the optimal wavelength for excitation (typically the λ_max) and provides the absorbance values necessary for quantum yield calculations. Fluorescence spectroscopy measures the emission profile.

  • Equipment:

    • UV-Vis Spectrophotometer

    • Spectrofluorometer with a monochromatic excitation source and corrected emission detection.[7]

    • 10 mm path length quartz cuvettes

  • Procedure:

    • Absorbance Measurement:

      • Record the absorbance spectrum for each diluted solution of the sample and the standard using the UV-Vis spectrophotometer.

      • Identify an appropriate excitation wavelength (λ_exc) where both the sample and the standard have sufficient absorbance. Often, the absorption maximum of the sample is chosen.

      • Note the precise absorbance value at λ_exc for every solution.

    • Fluorescence Measurement:

      • Transfer the same solutions to the spectrofluorometer.

      • Set the excitation wavelength to λ_exc.

      • Record the corrected fluorescence emission spectrum for each solution, ensuring the entire emission band is captured. Use identical instrument settings (e.g., excitation and emission slit widths) for both the sample and standard measurements.

Protocol 3: Relative Fluorescence Quantum Yield (Φf) Determination

Rationale: The relative method is a widely used and reliable technique that compares the fluorescence of an unknown sample to that of a well-characterized standard.[6][7][8] The core principle is that if a standard and a sample have the same absorbance at the same excitation wavelength, they are assumed to absorb the same number of photons.[6]

  • Data Analysis:

    • Integrate Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).

    • Plot Data: Create a graph of integrated fluorescence intensity versus absorbance at λ_exc for both the sample and the standard.

    • Determine Gradients: The plots should be linear. Perform a linear regression for both datasets to determine their respective gradients (slopes).

    • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_s):[6]

      Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

      Where:

      • Φ_r is the known quantum yield of the reference standard.

      • Grad_s and Grad_r are the gradients from the plots for the sample and reference, respectively.

      • n_s and n_r are the refractive indices of the solvents used for the sample and reference (if they are different).

  • Protocol Validation: To ensure the accuracy of your setup, measure the quantum yield of a secondary, known standard. The calculated value should match the literature value within ±10%.[6]

Protocol 4: Time-Resolved Fluorescence Lifetime (τf) Measurement

Rationale: Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. For this compound, the introduction of the heavy atom is expected to provide a rapid competing pathway (ISC), thus shortening the fluorescence lifetime. Time-Correlated Single Photon Counting (TCSPC) is a common technique for these measurements.[9]

  • Equipment:

    • TCSPC system with a pulsed light source (e.g., picosecond laser diode or LED) and a high-speed detector.

  • Procedure:

    • Excitation: Excite the sample at λ_exc. The concentration should be low enough to avoid aggregation.

    • Data Acquisition: Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of emitted photons.

    • Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute Ludox solution) in place of the sample.

    • Data Analysis:

      • Fit the fluorescence decay data using deconvolution software that accounts for the IRF.

      • The decay is typically fitted to a sum of exponential functions: I(t) = Σ αᵢ exp(-t/τᵢ)

      • For many pure compounds in a homogenous environment, a single exponential decay (i=1) is sufficient. The value of τ is the fluorescence lifetime. A multi-exponential decay may indicate different fluorescent species or complex excited-state processes.

V. Data Interpretation and Expected Results

The primary goal is to quantify the impact of the iodine substituent. This is best achieved by comparing the photophysical data of the this compound derivative with its non-halogenated counterpart, naphthalen-1-ol.

Illustrative Data Comparison:

The following table presents expected trends based on the principles of the intramolecular heavy-atom effect. Actual values must be determined experimentally.

Photophysical ParameterNaphthalen-1-ol (Reference)This compound (Expected)Rationale for Change
λ_abs (max) ~300-330 nmMinor red-shiftIodine can act as a weak auxochrome.
λ_em (max) ~350-450 nmMinor red-shiftConsistent with the shift in absorption.
Φ_f (Quantum Yield) Moderate (e.g., 0.1-0.3)Significantly Lower (<0.05)Enhanced ISC outcompetes fluorescence.[3]
τ_f (Lifetime) Several nanoseconds (e.g., 5-15 ns)Significantly Shorter (<1 ns)The rate of ISC provides a fast deactivation channel.[2]
k_isc (ISC Rate Constant) ModerateSignificantly Higher This is the direct consequence of the heavy-atom effect.

Note: The rate constant for intersystem crossing (k_isc) can be estimated from the quantum yield (Φ_f) and lifetime (τ_f) data, as k_isc ≈ Φ_isc / τ_f, where Φ_isc ≈ 1 - Φ_f for highly quenched systems.

VI. Applications in Research and Development

The unique photophysical properties of this compound derivatives make them valuable tools in several areas:

  • Photosensitizers: Their high triplet quantum yields make them candidates for applications in photodynamic therapy and photocatalysis, where the excited triplet state is required to generate reactive oxygen species.[4][10]

  • Probes for Biological Systems: While their fluorescence is quenched, the sensitivity of their residual emission or their phosphorescence to the local environment could be exploited for sensing applications.

  • Building Blocks for Advanced Materials: These molecules can be incorporated into polymers or other materials to tune their optical and electronic properties, for example, in the development of organic light-emitting diodes (OLEDs) that utilize phosphorescence.

VII. References

  • BenchChem. (n.d.). Application Note: A Practical Guide to Measuring Fluorescence Quantum Yield. Benchchem. Retrieved from --INVALID-LINK--

  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from --INVALID-LINK--

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Fluorescence Quantum Yields: Methods of Determination and Standards. Retrieved from --INVALID-LINK--

  • Brouwer, A. M. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. Retrieved from --INVALID-LINK--

  • Pavlopoulos, T. G., & El-Sayed, M. A. (1964). Spectroscopic Investigation of the Mechanism of the Intramolecular Heavy Atom Effect on the Phosphorescence Process. I. Naphthalene Emission. Portal de Periódicos da CAPES. Retrieved from --INVALID-LINK--

  • Ahrens, M. J., et al. (2004). Effect of Heavy Atoms on Photochemically Induced Dynamic Nuclear Polarization in Liquids. PMC - NIH. Retrieved from --INVALID-LINK--

  • Minaev, B. F., & Baryshnikov, G. V. (2015). Intramolecular heavy-atom effect in the photophysics of organic molecules. ResearchGate. Retrieved from --INVALID-LINK--

  • BenchChem Technical Support Team. (2025). A comparative analysis of the photophysical properties of substituted naphthalenols. Benchchem. Retrieved from --INVALID-LINK--

  • Wang, Y., et al. (2022). Construction of naphthalene diimide-based cadmium complexes and their application in iodine adsorption, photochromism, and photocatalysis. CrystEngComm (RSC Publishing). DOI:10.1039/D2CE01192A. Retrieved from --INVALID-LINK--

  • Reszka, K. J., et al. (2005). Photochemistry of naphthalene diimides: EPR study of free radical formation via photoredox process. PubMed. Retrieved from --INVALID-LINK--

  • el-Sayed, M. A., & Pavlopoulos, T. (1963). Intramolecular heavy-atom effect on the polarization of naphthalene phosphorescence. The Journal of Chemical Physics. DOI:10.1063/1.1734552. Retrieved from --INVALID-LINK--

  • Dias, F. B., et al. (2019). The effect of a heavy atom on the radiative pathways of an emitter with dual conformation, thermally-activated delayed fluorescence and room temperature phosphorescence. Journal of Materials Chemistry C (RSC Publishing). Retrieved from --INVALID-LINK--

  • Fairbrother, D. H., et al. (2022). The Overlooked Photochemistry of Iodine in Aqueous Suspensions of Fullerene Derivatives. ACS Nano. Retrieved from --INVALID-LINK--

  • Beechem, J. M., & Brand, L. (1996). Time-resolved fluorescence spectroscopy. PubMed - NIH. Retrieved from --INVALID-LINK--

  • Nadolinny, V. A., et al. (2002). Time-Resolved Fluorescent Spectroscopy for Determining the Products of Reduction of Aromatic Nitro Compounds. ResearchGate. Retrieved from --INVALID-LINK--

  • Evans, C. H., et al. (2000). Quenching of naphthalene fluorescence by NaI over a wide iodide concentration range. ResearchGate. Retrieved from --INVALID-LINK--

  • Oelgemöller, M., et al. (2018). Photochemical synthesis and properties of 1,6- and 1,8-naphthalenophanes. Molecules. Retrieved from --INVALID-LINK--

  • Belletête, M., et al. (2001). Photophysical and theoretical studies of naphthalene-substituted oligothiophenes. The Journal of Chemical Physics. Retrieved from --INVALID-LINK--

  • Gillispie, G. D., & St. Germain, R. W. (1992). Fluorescence of Aromatic Hydrocarbons in Aqueous Solution. DTIC. Retrieved from --INVALID-LINK--

  • Oelgemöller, M., et al. (2018). Photochemical Synthesis and Properties of 1,6- and 1,8-Naphthalenophanes. MDPI. Retrieved from --INVALID-LINK--

  • Stoilova, A., et al. (2022). Enhanced Photodynamic Efficacy Using 1,8-Naphthalimides: Potential Application in Antibacterial Photodynamic Therapy. PMC - NIH. Retrieved from --INVALID-LINK--

  • Gosa, V., et al. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Journal of Ovonic Research. Retrieved from --INVALID-LINK--

  • Zhang, Z., et al. (2020). Synthesis and Characterization of a Specific Iodine-125-Labeled TRPC5 Radioligand. Molecules. Retrieved from --INVALID-LINK--

  • Janssen, R. A. J., et al. (2007). Siloxanes with pendent naphthalene diimides: synthesis and fluorescence quenching. PubMed. Retrieved from --INVALID-LINK--

  • Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. PubMed. Retrieved from --INVALID-LINK--

  • Fairbrother, D. H., et al. (2022). The Overlooked Photochemistry of Iodine in Aqueous Suspensions of Fullerene Derivatives. PMC - NIH. Retrieved from --INVALID-LINK--

  • Kaya, I., et al. (2017). Synthesis, characterization, photophysical and surface properties of poly(amino naphthalene) and its poly(azomethine) compound. Journal of the Chinese Chemical Society. Retrieved from --INVALID-LINK--

  • Boyle, R. W., et al. (2023). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. MDPI. Retrieved from --INVALID-LINK--

  • Hanson, K. (2022, July 6). Introduction to Time-Resolved Emission Spectroscopy. YouTube. Retrieved from --INVALID-LINK--

  • Kumar, A., et al. (2023). Synthesis and photophysical studies of new fluorescent naphthalene chalcone. PMC. Retrieved from --INVALID-LINK--

  • Gillispie, G. D. (2015). Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex. NIH. Retrieved from --INVALID-LINK--

  • Mohammed, M., et al. (2022). SYNTHESIS, PHOTOPHYSICAL AND COMPUTATIONAL APPROACHES ON NONLINEAR OPTICAL (NLO) PROPERTIES OF NAPHTHALEN-1-YL ETHYNYLATED-CHALCONE DERIVATIVE. Malaysian Journal of Chemistry. Retrieved from --INVALID-LINK--

  • Aylott, J. W., et al. (2018). Enhanced distance-dependent fluorescence quenching using size tuneable core shell silica nanoparticles. RSC Publishing. Retrieved from --INVALID-LINK--

  • Yulizar, Y., et al. (2020). Synthesis and Characterization of 1-(1-naphthyl)-5-phenyl-2,4-pentadien-1-one from trans-cinnamaldehyde and 1-acetonaphthone. ResearchGate. Retrieved from --INVALID-LINK--

References

The Strategic Application of 5-Iodonaphthalen-1-ol in the Synthesis of Advanced Optical Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Novel Optical Functionalities with a Versatile Naphthalene Scaffold

In the vanguard of materials science, the pursuit of novel organic molecules with tailored photophysical and nonlinear optical (NLO) properties is driven by the escalating demands of next-generation optoelectronic and biomedical technologies. Within this landscape, 5-Iodonaphthalen-1-ol emerges as a pivotal building block, offering a unique combination of a rigid, fluorescent naphthalene core, a reactive iodinated site for versatile functionalization, and a hydroxyl group that modulates its electronic properties. This guide provides an in-depth exploration of the strategic utilization of this compound in the development of sophisticated fluorescent probes, organic light-emitting diode (OLED) components, and nonlinear optical materials. We will delve into the causality behind experimental designs and present detailed, field-proven protocols to empower researchers in harnessing the full potential of this versatile scaffold. Naphthalene and its derivatives are well-established as valuable platforms in medicinal chemistry and materials science due to their inherent optical and electronic properties.[1]

I. Rationale for Selecting this compound: A Trifecta of Functionality

The efficacy of this compound as a precursor for advanced optical materials stems from three key structural features:

  • The Naphthalene Core: This bicyclic aromatic system imparts inherent fluorescence, good thermal stability, and a planar structure conducive to π-π stacking interactions, which are crucial for charge transport in organic electronic devices.[2] The photophysical properties of naphthalenols are highly sensitive to their molecular environment, making them excellent candidates for fluorescent sensors.

  • The Iodine Substituent: The iodine atom at the 5-position is a highly versatile functional handle. Its susceptibility to palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki couplings, allows for the straightforward introduction of a wide array of functional groups, including alkynes and aryl moieties.[3][4] This enables the precise tuning of the molecule's electronic and photophysical properties.

  • The Hydroxyl Group: The hydroxyl group at the 1-position acts as an electron-donating group, influencing the intramolecular charge transfer (ICT) characteristics of the molecule. This is a critical factor in the design of environmentally sensitive fluorescent probes and materials with large nonlinear optical responses. Furthermore, the hydroxyl group can participate in excited-state proton transfer (ESPT), a phenomenon that can be exploited for developing pH-sensitive fluorescent probes.[5]

II. Application in Fluorescent Probe Development: Engineering Molecular Sensors

The naphthalene scaffold is a well-established fluorophore, and its derivatives are extensively used in the development of fluorescent probes for detecting ions and biomolecules.[6] The strategic functionalization of this compound via Sonogashira coupling allows for the creation of novel probes with tailored sensitivities and photophysical characteristics.

Causality in Experimental Design: The Sonogashira Coupling Approach

The Sonogashira coupling is the reaction of choice for introducing alkynyl groups onto the naphthalene core.[3] This is because the resulting alkynyl-naphthalene derivatives often exhibit enhanced fluorescence quantum yields and large Stokes shifts, which are desirable properties for fluorescent probes. The rigid alkyne linker extends the π-conjugation of the system, leading to a red-shift in the absorption and emission spectra.[7] By carefully selecting the terminal alkyne, one can introduce specific recognition moieties for detecting various analytes.

Experimental Protocol: Synthesis of a 5-Alkynylnaphthalen-1-ol-Based Fluorescent Probe

This protocol details the synthesis of a generic 5-alkynylnaphthalen-1-ol derivative, which can be adapted for the creation of specific fluorescent probes.

Reaction Scheme:

Sonogashira_Coupling start This compound + Terminal Alkyne reaction Sonogashira Coupling start->reaction catalyst Pd(PPh₃)₂Cl₂ (catalyst) CuI (co-catalyst) Base (e.g., TEA) catalyst->reaction solvent Solvent (e.g., THF/TEA) solvent->reaction product 5-Alkynylnaphthalen-1-ol reaction->product

A representative Sonogashira coupling reaction.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagents Addition: Add anhydrous THF and TEA (in a 2:1 v/v ratio). Stir the mixture at room temperature for 15 minutes.

  • Substrate Addition: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, remove the solvents under reduced pressure. Dissolve the residue in ethyl acetate and wash with deionized water and then brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Data Presentation: Photophysical Properties of a 5-Substituted Naphthalen-1-ol Derivative

The following table presents the photophysical properties of 5-isocyanonaphthalene-1-ol, a close structural analog to the types of fluorescent probes that can be synthesized from this compound. The data illustrates the sensitivity of the naphthalene fluorophore to the solvent environment.[7]

Solventλabs (nm)λem (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)
Dioxane34336517900.55
Acetonitrile34336921200.52
Methanol344378, 5022600, 78300.45
Water34241755700.03

III. Application in Organic Light-Emitting Diodes (OLEDs): Building Blocks for Emissive and Charge-Transport Layers

The development of efficient and stable blue-light-emitting materials remains a significant challenge in OLED technology. Naphthalene-based polymers are promising candidates for blue OLEDs due to their wide bandgap and good thermal stability.[8] this compound can be used as a monomer in the synthesis of such polymers through Suzuki coupling reactions.

Causality in Experimental Design: The Suzuki Coupling for Polymer Synthesis

The Suzuki coupling is a robust and versatile method for forming carbon-carbon bonds between aryl halides and boronic acids or esters.[4] By reacting a bifunctional derivative of this compound (e.g., after converting the hydroxyl group to a non-reactive ether and then creating a dibromo derivative) with a diboronic acid, conjugated polymers can be synthesized. The properties of the resulting polymer, such as its emission color and charge transport characteristics, can be tuned by the choice of the comonomer.

Experimental Protocol: Synthesis of a Naphthalene-Based Polymer via Suzuki Coupling

This protocol provides a general procedure for the Suzuki coupling polymerization to synthesize a naphthalene-containing polymer suitable for OLED applications.

Reaction Scheme:

Suzuki_Coupling start Dibromo-naphthalene derivative + Diboronic acid reaction Suzuki Coupling Polymerization start->reaction catalyst Pd(PPh₃)₄ (catalyst) Base (e.g., K₂CO₃) catalyst->reaction solvent Solvent (e.g., Toluene/Water) solvent->reaction product Conjugated Polymer reaction->product

A representative Suzuki coupling polymerization.

Materials:

  • A dibromo-naphthalene derivative (synthesized from this compound)

  • A diboronic acid or ester comonomer

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Methanol

  • Soxhlet extraction apparatus

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the dibromo-naphthalene derivative (1.0 eq) and the diboronic acid comonomer (1.0 eq) in toluene.

  • Aqueous Base: Prepare a 2 M aqueous solution of K₂CO₃ and add it to the reaction mixture.

  • Degassing: Degas the mixture by bubbling argon through it for 30 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.02 eq) to the reaction mixture.

  • Polymerization: Heat the mixture to reflux (typically 80-90 °C) under an argon atmosphere for 24-48 hours.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Purification: Collect the polymer by filtration and purify it by Soxhlet extraction with methanol, acetone, and chloroform to remove oligomers and catalyst residues.

  • Drying: Dry the purified polymer in a vacuum oven.

IV. Application in Nonlinear Optical (NLO) Materials: Designing Molecules with High Hyperpolarizability

Organic materials with large second-order nonlinear optical (NLO) properties are of great interest for applications in telecommunications and optical data processing. The NLO response of a molecule is highly dependent on its electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.[9]

Causality in Experimental Design: Engineering Donor-π-Acceptor Systems

The this compound scaffold is an excellent starting point for creating donor-π-acceptor (D-π-A) systems. The naphthalenol moiety can act as the electron-donating part of the molecule. Through Sonogashira or Suzuki coupling at the 5-position, a π-conjugated bridge can be introduced, which is then connected to an electron-accepting group. This molecular architecture facilitates intramolecular charge transfer upon excitation, which is a key requirement for a large second-order NLO response. Theoretical studies, such as those using Density Functional Theory (DFT), can be employed to predict the hyperpolarizability of designed molecules and guide synthetic efforts.

Conceptual Workflow for NLO Material Development

NLO_Workflow cluster_0 Design & Synthesis cluster_1 Characterization cluster_2 Theoretical Modeling A Start with this compound B Introduce π-bridge via Sonogashira/Suzuki coupling A->B C Attach electron-acceptor group B->C D Spectroscopic Analysis (UV-Vis, Fluorescence) C->D E Electrochemical Analysis (Cyclic Voltammetry) C->E F NLO Measurement (e.g., Z-scan) C->F G DFT Calculations (HOMO-LUMO, Hyperpolarizability) C->G G->B Feedback for optimization

Workflow for developing NLO materials from this compound.

V. Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in materials science. Its unique combination of a fluorescent core, a versatile reactive site, and a modulating hydroxyl group makes it an exceptionally valuable precursor for a new generation of advanced optical materials. The protocols and conceptual frameworks presented in this guide are intended to serve as a robust starting point for researchers and scientists. As the demand for materials with precisely controlled optical properties continues to grow, the innovative application of versatile building blocks like this compound will undoubtedly pave the way for groundbreaking advancements in fluorescent sensing, organic electronics, and nonlinear optics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for 5-Iodonaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the Suzuki-Miyaura cross-coupling of 5-Iodonaphthalen-1-ol. This guide is intended for researchers, scientists, and professionals in drug development seeking to troubleshoot and optimize this specific, yet challenging, transformation. The presence of the hydroxyl group on the naphthalenic core introduces unique considerations that require careful tuning of reaction parameters for successful outcomes.

This resource provides in-depth, experience-driven advice in a question-and-answer format, addressing common issues encountered during the experimental process.

Troubleshooting Guide & FAQs

Problem 1: Low to No Conversion of Starting Material

Q1: My Suzuki coupling with this compound is not proceeding, or the conversion is very low. What are the likely causes?

A1: Low or no conversion is a frequent issue and can often be traced back to several key factors related to the catalyst system and reaction conditions.

  • Catalyst Inactivity or Degradation: The Pd(0) active species is the engine of the catalytic cycle. If it's not forming or is rapidly decomposing, the reaction will stall.[1]

    • Insight: While Pd(PPh₃)₄ is a common starting point, it can be sensitive to air and moisture.[2] For substrates like this compound, which may require higher temperatures, catalyst degradation can be a significant issue. The formation of palladium black is a visual indicator of catalyst decomposition.[3]

    • Recommendation: Consider using more robust, air-stable pre-catalysts such as Pd₂(dba)₃ in combination with a suitable ligand or modern palladacycle pre-catalysts (e.g., Buchwald-type G3 or G4 pre-catalysts).[2][4] These often provide more consistent generation of the active Pd(0) species.

  • Suboptimal Ligand Choice: The ligand is not just a spectator; it critically influences the stability and reactivity of the palladium center.[5]

    • Insight: The electron-rich nature of the naphthalenol ring system can affect the oxidative addition step.[6] Standard ligands like PPh₃ might not be sufficient.

    • Recommendation: Employ bulky, electron-rich phosphine ligands. Buchwald ligands (e.g., SPhos, XPhos) or other biarylphosphines are designed to accelerate both the oxidative addition and reductive elimination steps, which is often beneficial for challenging substrates.[2][4][7] N-heterocyclic carbenes (NHCs) are also excellent alternatives due to their strong electron-donating ability and steric bulk.[5][8]

  • Ineffective Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[9][10][11]

    • Insight: The choice of base can significantly impact reaction rates and yields.[9][12] For phenolic substrates, a base that is too strong might lead to deprotonation of the hydroxyl group, potentially causing side reactions or affecting solubility.

    • Recommendation: A screening of bases is often necessary. Start with common inorganic bases like K₂CO₃ or K₃PO₄.[9][12] If these are ineffective, stronger bases like Cs₂CO₃ can be tried. The pKa of the base should be considered in relation to the boronic acid and the substrate.[10]

Problem 2: Significant Formation of Side Products

Q2: I'm observing significant amounts of homocoupling of my boronic acid and/or dehalogenation of the this compound. How can I minimize these side reactions?

A2: The formation of side products is a clear indication that the desired cross-coupling pathway is competing with undesired reaction pathways.

  • Protodeboronation of the Boronic Acid: This occurs when the boronic acid reacts with a proton source to regenerate the corresponding arene, leading to reduced availability for the cross-coupling.

    • Insight: This is often exacerbated by the presence of excess water or running the reaction for extended periods at high temperatures.

    • Recommendation:

      • Use Anhydrous Conditions: While some water is often necessary for Suzuki reactions, especially with inorganic bases, using rigorously dried solvents can help.[13]

      • Boronic Esters: Consider using a boronic ester (e.g., a pinacol ester) instead of the boronic acid.[13][14] They are generally more stable and less prone to protodeboronation.

      • Optimize Base and Temperature: Use the mildest base and lowest temperature that still afford a reasonable reaction rate.

  • Homocoupling of the Boronic Acid: This results in the formation of a biaryl product derived from two molecules of the boronic acid.

    • Insight: This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.

    • Recommendation: Ensure the reaction mixture is thoroughly degassed before heating. This is typically done by several cycles of evacuating the reaction flask under vacuum and backfilling with an inert gas like argon or nitrogen.[15][16]

  • Dehalogenation (Hydrodehalogenation): The iodine atom on the naphthalenol is replaced by a hydrogen atom.

    • Insight: This can occur through various pathways, sometimes involving the solvent as a hydride source, and can be promoted by certain bases or catalyst systems.

    • Recommendation:

      • Base Selection: Sometimes, switching to a milder or non-coordinating base can reduce the incidence of dehalogenation.

      • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor dehalogenation.[3]

Problem 3: Reaction Stalls or is Sluggish

Q3: My reaction starts but seems to stall before reaching completion. What can I do to improve the reaction rate and drive it to completion?

A3: A sluggish or stalling reaction often points to issues with catalyst turnover or suboptimal reaction parameters.

  • Insufficient Temperature:

    • Insight: Suzuki couplings are often temperature-dependent. While the C-I bond is the most reactive of the aryl halides, steric hindrance or electronic effects from the naphthalenol system might require more thermal energy.[5]

    • Recommendation: Incrementally increase the reaction temperature, for example, from 80 °C to 100 °C or higher, while monitoring for product formation and potential decomposition.[17][18][19]

  • Solvent Choice:

    • Insight: The solvent system must be able to dissolve the reactants and facilitate the interaction of the organic and aqueous phases (if present).[5][20][21]

    • Recommendation: Common solvent systems include toluene/water, dioxane/water, or THF/water.[4][5][20] For poorly soluble substrates, polar aprotic solvents like DMF or DMSO can be used, but be aware that they can sometimes lead to side reactions or make product isolation more difficult.[4][22] Propylene carbonate has also been explored as a green solvent alternative.[21][23]

  • Catalyst Loading:

    • Insight: While lower catalyst loadings are desirable, a reaction may stall if the catalyst concentration is too low or if the catalyst is slowly deactivating over the course of the reaction.[24][25][26][27]

    • Recommendation: If you suspect catalyst deactivation, try increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%).

Experimental Protocols & Data

General Protocol for Optimizing Suzuki Coupling of this compound

This protocol provides a starting point for screening reaction conditions.

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the selected base (2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol% per Pd atom). Add this mixture to the Schlenk flask.

  • Degassing: Seal the flask and thoroughly degas the mixture by subjecting it to at least three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).[15]

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1, 0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Parameter Screening
ParameterCondition A (Standard)Condition B (For Hindered Substrates)Condition C (Alternative)
Pd Source Pd(PPh₃)₄ (3-5 mol%)Pd₂(dba)₃ (1.5 mol%)XPhos Pd G3 (3 mol%)
Ligand NoneSPhos (3.5 mol%)None
Base K₂CO₃ (2.5 equiv.)K₃PO₄ (3.0 equiv.)Cs₂CO₃ (2.0 equiv.)
Solvent Dioxane/H₂O (10:1)Toluene/H₂O (10:1)THF/H₂O (10:1)
Temperature 90 °C100 °C85 °C

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling proceeds via a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[17][28][29]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Biaryl R¹-Pd(II)L_n-R² Transmetal->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination Product R¹-R² ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

When encountering issues, a systematic approach to optimization is crucial.

Troubleshooting_Workflow Start Start: Low Yield/No Reaction CheckReagents Verify Reagent Quality (Aryl Halide, Boronic Acid, Solvent) Start->CheckReagents Degas Ensure Rigorous Degassing CheckReagents->Degas ScreenCatalyst Screen Catalyst System (Pd Source & Ligand) Degas->ScreenCatalyst ScreenBase Screen Base (K₂CO₃, K₃PO₄, Cs₂CO₃) ScreenCatalyst->ScreenBase ScreenSolvent Screen Solvent System (Dioxane, Toluene, THF) ScreenBase->ScreenSolvent OptimizeTemp Optimize Temperature ScreenSolvent->OptimizeTemp Success Success: High Yield OptimizeTemp->Success

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

References

Common side reactions in the synthesis of 5-Iodonaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Iodonaphthalen-1-ol

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. The synthesis of this compound, while conceptually straightforward, is often plagued by competing side reactions that can drastically reduce yields and complicate purification. This document moves beyond simple protocols to provide in-depth troubleshooting, mechanistic explanations for common failures, and validated methods to ensure the integrity of your synthesis.

Our primary focus will be on the most reliable and regioselective route: the Sandmeyer reaction , starting from 5-Amino-1-naphthol. Direct iodination of 1-naphthol is generally not recommended due to poor regioselectivity, which overwhelmingly favors substitution at the 2- and 4-positions, making the desired 5-iodo isomer a minor product at best.[1]

Section 1: Overview of the Recommended Synthetic Pathway

The Sandmeyer reaction provides a controlled, multi-step approach to introduce iodine at the desired C5 position, circumventing the regioselectivity issues of direct electrophilic aromatic substitution. The process involves two critical stages: the formation of a diazonium salt from 5-Amino-1-naphthol, followed by its displacement with an iodide nucleophile.

Sandmeyer_Workflow Start 5-Amino-1-naphthol Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Step 1 Diazonium Naphthalen-5-diazonium-1-ol Salt (Unstable Intermediate) Diazotization->Diazonium Forms Iodination Iodide Displacement (KI) Diazonium->Iodination Step 2 Product Crude this compound Iodination->Product Purification Purification (Chromatography / Recrystallization) Product->Purification Final Pure Product Purification->Final

Diagram 1: Recommended workflow for the synthesis of this compound via the Sandmeyer reaction.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction mixture turned a deep red/orange color, and the final product is an intensely colored, insoluble solid. What happened?

A1: You have likely formed a significant amount of an azo dye byproduct.

This is the most common side reaction in this synthesis. The diazonium salt intermediate is a potent electrophile. If it encounters an unreacted, electron-rich coupling partner—such as the starting 5-Amino-1-naphthol or the this compound product—it can undergo an electrophilic aromatic substitution known as azo coupling to form a highly conjugated, colored azo compound.[2][3]

Azo_Coupling_Mechanism cluster_reactants Reactants cluster_product Side Product Diazonium Naphthalen-5-diazonium-1-ol (Electrophile) AzoDye Azo Dye Byproduct (Intensely Colored) Diazonium->AzoDye Electrophilic Attack (Azo Coupling) Naphthol This compound (Nucleophile) Naphthol->AzoDye Couples with Electrophile

Diagram 2: Mechanism of the primary side reaction, azo coupling, leading to colored impurities.

Troubleshooting Azo Coupling:

Probable Cause Scientific Rationale Preventative Measure Remediation
Incorrect Stoichiometry Using an excess of sodium nitrite/amine leads to unconsumed diazonium salt, which is free to act as an electrophile.Slowly add the diazonium salt solution to the potassium iodide solution. This ensures the iodide is always in excess, favoring the desired substitution.Purification via column chromatography is often necessary. Azo dyes are typically polar and colored, allowing for visual separation on the column.
Elevated Temperature (> 5 °C) Higher temperatures accelerate all reactions, including the competing azo coupling side reaction.[4]Maintain a strict temperature of 0–5 °C throughout the diazotization and subsequent addition steps using an ice/salt bath.[5]Difficult to reverse. Focus on purification of the remaining desired product.
Incorrect pH The coupling reaction is highly pH-dependent. Coupling with phenols is fastest under mildly alkaline conditions.The reaction should be kept strongly acidic during diazotization and the subsequent displacement to suppress coupling.Adjusting the pH of the workup can sometimes help precipitate either the product or the impurity selectively, but chromatography is more reliable.
Q2: My overall yield is extremely low, and I've identified 1-naphthol in my crude product. What went wrong?

A2: This points to two likely issues: incomplete diazotization or premature decomposition of the diazonium salt.

Aryl diazonium salts are notoriously unstable and can decompose readily if not handled correctly.[4]

  • Premature Decomposition: The C-N bond in the diazonium salt is labile. In the presence of water, particularly at elevated temperatures, the diazonium group (-N₂⁺) can be replaced by a hydroxyl group (-OH), releasing nitrogen gas. This regenerates the phenolic starting material or, if it reacts with the product, can lead to diols.

  • Reductive Deamination: The diazonium group can be replaced by a hydrogen atom, a common side reaction in Sandmeyer chemistry, which would yield 1-naphthol.

Troubleshooting Low Yields:

Probable Cause Scientific Rationale Preventative Measure
Temperature > 5 °C The rate of decomposition of the diazonium salt increases exponentially with temperature.[4]Use a reliable thermometer and maintain the reaction temperature strictly between 0 and 5 °C at all times. Prepare the diazonium salt and use it immediately; do not store it.
Incomplete Diazotization If the initial amine is not fully converted to the diazonium salt, it will not proceed to the product. The unreacted amine remains as an impurity.Test for the completion of the diazotization. After adding the sodium nitrite solution, take a drop of the reaction mixture and apply it to starch-iodide paper. The presence of a slight excess of nitrous acid will turn the paper blue/black, indicating the amine has been fully consumed.[4][5]
Presence of Impurities Certain metal impurities can catalyze the decomposition of diazonium salts.Use high-purity reagents and clean glassware.
Q3: How do I properly perform the test for complete diazotization?

A3: The starch-iodide test is a simple and effective way to monitor the reaction.

The diazotization reaction requires a slight excess of nitrous acid (formed in situ from NaNO₂ and HCl) to ensure all the primary amine is consumed. Nitrous acid is an oxidizing agent that will oxidize iodide (from the paper) to iodine (I₂), which then forms a dark blue/black complex with starch.

Procedure:

  • Near the end of the sodium nitrite addition, use a glass rod to remove a drop of the reaction mixture.

  • Place this drop onto a piece of starch-iodide paper.

  • An immediate dark blue or black color indicates an excess of nitrous acid, and the diazotization is complete.

  • If there is no color change, a small amount of additional sodium nitrite solution may be needed. A persistent positive test for 2-3 minutes is ideal.[5]

Caution: Do not add a large excess of sodium nitrite, as it can lead to unwanted side reactions, including oxidation of the naphthol ring.

Section 3: Validated Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from established Sandmeyer reaction principles and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 5-Amino-1-naphthol (1.0 eq)

  • Concentrated Hydrochloric Acid (~37%)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • Potassium Iodide (KI) (1.2 eq)

  • Deionized Water

  • Ice

  • Starch-iodide paper

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • Diazotization: a. In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 5-Amino-1-naphthol in deionized water. b. Cool the suspension to 0 °C in an ice-salt bath. c. Slowly add concentrated hydrochloric acid (2.5-3.0 eq) while maintaining the temperature between 0 and 5 °C. Stir until a fine slurry of the amine hydrochloride salt is formed. d. In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water. e. Add the sodium nitrite solution dropwise to the amine slurry over 30-45 minutes, ensuring the temperature never exceeds 5 °C. f. After the addition is complete, stir for an additional 15 minutes at 0-5 °C. Confirm the reaction is complete using the starch-iodide paper test as described in Q3.

  • Iodide Displacement: a. In a separate, larger beaker, dissolve potassium iodide (1.2 eq) in a small amount of deionized water and cool to 0 °C. b. Slowly, and in portions, add the cold diazonium salt solution to the vigorously stirred potassium iodide solution. You should observe the evolution of nitrogen gas. c. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Work-up and Isolation: a. Extract the reaction mixture 3 times with diethyl ether or ethyl acetate. b. Combine the organic layers and wash with a saturated solution of sodium thiosulfate (to remove any residual iodine), followed by brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

The crude product is often a dark oil or solid containing the desired product and non-polar byproducts, as well as highly polar azo dyes.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%) is typically effective.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent.

    • Load the solution onto a properly packed silica gel column.

    • Elute with the solvent gradient. The less polar 1-naphthol byproduct (if present) will elute first, followed by the desired this compound. The intensely colored azo dyes will either remain at the top of the column or elute much later with a higher polarity eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.

Section 4: References

  • Filo. (2025, November 15). Electrophilic Aromatic Substitution Reaction for Naphthalene Explain the...

  • YouTube. (2020, August 8). 131. Polycyclic Electrophilic Aromatic Substitution Naphthalene.

  • ChemicalBook. 5-Amino-1-naphthol | 83-55-6.

  • National Institutes of Health. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes.

  • WordPress.com. (2024, March 15). Electrophilic substitution of Naphthalene - Chemistry for everyone.

  • MDPI. Copper(II)-Mediated Iodination of 1-Nitroso-2-naphthol.

  • Scribd. Electrophilic Substitution Reaction of Naphthalene.

  • Quora. (2017, July 23). Why is the iodination of benzene difficult?

  • Beilstein Journals. Ortho-ester-substituted diaryliodonium salts enabled regioselective arylocyclization of naphthols toward 3,4-benzocoumarins.

  • DergiPark. (2008, December 15). ELECTROPHILIC AROMATIC IODINE SUBSTITUTION OF 1-{[(PHENYL)IMINO]METHYL}NAPHTHALEN-2-OL1.

  • Centurion University. Reactions of naphthalene - CUTM Courseware.

  • Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds.

  • Wordpress. Specific Solvent Issues with Iodination.

  • ResearchGate. (2012, September). Selective iodination of 2‐acetyl‐1‐naphthol using iodine and iodic acid under solvent‐free grinding technique.

  • Wikipedia. Sandmeyer reaction.

  • ResearchGate. (2025, August 7). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole.

  • Google Patents. EP2093206A1 - Process for the iodination of aromatic compounds.

  • Organic Chemistry Portal. Sandmeyer Reaction.

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.

  • BYJU'S. Sandmeyer Reaction Mechanism.

  • Benchchem. Sandmeyer-type reaction as an alternative synthesis route.

  • Organic Syntheses Procedure. 1,4-aminonaphthol hydrochloride.

  • ResearchGate. Iodination of Deactivated Aromatic Hydrocarbons | Download Table.

  • National Institute of Standards and Technology. 5-Amino-1-naphthol - the NIST WebBook.

  • Organic Syntheses Procedure.

  • American Chemical Society. Some observations on the iodination of 2-naphthol and its methyl ether.

  • MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.

  • Conscientia Beam. View of Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo).

  • Wikipedia. 1-Naphthol.

  • BLD Pharm. 61735-56-6|this compound.

  • ChemicalBook. (2023, July 6). This compound | 61735-56-6.

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.

  • National Institutes of Health. 5-Amino-1-naphthol | C10H9NO | CID 65746 - PubChem.

  • PubMed. (2013, November 7). Oxidation reactions of 1- and 2-naphthols: an experimental and theoretical study.

  • ResearchGate. Synthesis and Characterization of 1-(1-naphthyl)-5-phenyl-2,4-pentadien-1-one from trans-cinnamaldehyde and 1-acetonaphthone.

References

Purification of 5-Iodonaphthalen-1-ol by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Iodonaphthalen-1-ol. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development. Our goal is to equip you with the necessary knowledge to overcome common challenges in purifying this compound through recrystallization and column chromatography.

Choosing Your Purification Strategy

The first critical decision in any purification workflow is selecting the appropriate technique. Both recrystallization and column chromatography have their merits, and the optimal choice depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

Purification_Decision_Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid scale What is the scale of purification? is_solid->scale Yes chromatography Column Chromatography is necessary is_solid->chromatography No (Oily) large_scale > 1 g scale->large_scale small_scale < 1 g scale->small_scale recrystallization Consider Recrystallization large_scale->recrystallization impurity_check Are impurities significantly different in polarity? small_scale->impurity_check impurity_check->recrystallization Yes impurity_check->chromatography No/Unknown

Caption: Decision tree for selecting a purification method.

Section 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent at different temperatures.[1] The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[1][2]

Recrystallization FAQs & Troubleshooting

Q1: How do I select the best solvent for recrystallizing this compound?

A1: The key is to find a solvent where this compound has high solubility when hot and low solubility when cold.[3] Given the polar hydroxyl group and the large non-polar naphthalene ring, a solvent of intermediate polarity or a mixed-solvent system is often effective.

  • Starting Point: Based on the structure of 1-naphthol, which is soluble in ethanol, acetone, and ether, these are good starting points to test.[4]

  • Solvent Screening Protocol:

    • Place a small amount (~50 mg) of your crude this compound into several test tubes.

    • Add a small volume (~0.5 mL) of a single solvent (e.g., ethanol, isopropanol, toluene, heptane, or water) to each tube at room temperature.

    • Observe the solubility. If it dissolves completely at room temperature, the solvent is unsuitable.[5]

    • If it is insoluble or sparingly soluble, heat the mixture to the solvent's boiling point. If it dissolves completely, it is a potentially good solvent.

    • Allow the hot solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation indicates a good solvent.

  • Mixed Solvents: If a single solvent is not ideal, a mixed-solvent system can be used.[3] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add more of the same solvent to decrease the saturation level.

    • Lower the Cooling Temperature Slowly: Allow the solution to cool at a much slower rate. You can do this by insulating the flask.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.

Q3: The purity of my recrystallized product is still low. What are the likely causes?

A3: Low purity after recrystallization can stem from several issues:

  • Incomplete Removal of Impurities: The chosen solvent may not be optimal, causing impurities to co-precipitate with your product. Re-evaluate your solvent choice.

  • Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Ensure a slow cooling process.

  • Insufficient Washing: After filtration, wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

Experimental Protocol: Recrystallization of this compound

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A 1. Choose Solvent System B 2. Dissolve Crude Product A->B C 3. Hot Filtration (if needed) B->C D 4. Slow Cooling C->D E 5. Induce Crystallization D->E F 6. Collect Crystals (Vacuum Filtration) E->F G 7. Wash with Cold Solvent F->G H 8. Dry Crystals G->H Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A 1. Determine Eluent via TLC B 2. Pack Column with Silica Gel A->B C 3. Load Sample (Wet or Dry) B->C D 4. Elute with Mobile Phase C->D E 5. Collect Fractions D->E F 6. Analyze Fractions by TLC E->F G 7. Combine Pure Fractions F->G H 8. Evaporate Solvent G->H

References

Preventing deiodination of 5-Iodonaphthalen-1-ol during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Deiodination in Synthetic Applications

Welcome to the technical support resource for 5-Iodonaphthalen-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate and encounter the common challenge of deiodination. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you minimize the formation of the naphthalen-1-ol byproduct, thereby maximizing the yield and purity of your target compounds.

This document moves beyond simple protocols to explain the underlying chemical principles driving this unwanted side reaction. By understanding the "why," you will be better equipped to diagnose issues in your own systems and rationally design robust reaction conditions.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the nature of deiodination and its impact on reactions involving this compound.

Q1: What is deiodination, and why is it a significant problem with this compound?

Deiodination, also known as hydrodeiodination or reductive dehalogenation, is an undesired side reaction where the iodine atom on the naphthalene core is replaced by a hydrogen atom. This converts your starting material, this compound, into the byproduct naphthalen-1-ol.

This poses a significant problem for several reasons:

  • Reduced Yield: Every molecule of starting material that undergoes deiodination is one that cannot be converted to your desired product, directly lowering your reaction yield.

  • Purification Challenges: The byproduct, naphthalen-1-ol, often has similar polarity and physical properties to the desired coupled product, making separation by chromatography or crystallization difficult and time-consuming.

  • Stoichiometric Imbalance: The consumption of the starting material by a side reaction complicates reaction kinetics and can lead to the formation of other impurities.

The susceptibility of this compound to this reaction is enhanced by the electron-rich nature of the naphthol ring system. The hydroxyl group (-OH) is a strong electron-donating group, which can influence the reactivity of the C-I bond, particularly in the context of transition metal catalysis. The general propensity for dehalogenation follows the order of halide reactivity: I > Br > Cl.[1]

Q2: What are the primary chemical mechanisms that cause deiodination?

Understanding the mechanism is critical for effective troubleshooting. Deiodination is not caused by a single pathway but can occur through several routes depending on the reaction conditions.

  • Palladium-Hydride Mediated Reduction: This is the most common pathway in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). A palladium-hydride (Pd-H) species is generated in the catalytic cycle, which can then react with the aryl iodide intermediate (Ar-Pd-I) to produce the deiodinated arene (Ar-H) instead of the desired product.[1][2] Sources of the hydride can include:

    • Bases: Strong alkoxide bases or impurities in other bases can act as hydride sources.

    • Solvents: Alcohols (like methanol or isopropanol) and even trace amounts of water can react with the palladium complex to form Pd-H species.[1][2][3]

    • Reagents: Certain boronic acids or their impurities can contribute to Pd-H formation.

  • Photochemical Decomposition: Aryl iodides are susceptible to cleavage under UV or even ambient light. This process often involves a radical chain mechanism, which can be promoted by the presence of a base and a hydrogen donor (like an alcohol solvent).[4][5][6] The C-I bond is the weakest of the carbon-halogen bonds, making it particularly prone to homolytic cleavage upon irradiation.

  • Base-Promoted, Metal-Free Reduction: Under certain conditions, particularly with strong bases and a hydrogen source, aryl halides can undergo dehalogenation without a transition metal catalyst.[7][8] This can occur through a single-electron transfer (SET) mechanism.[7]

Q3: How can I accurately detect and quantify the extent of deiodination?

Accurate monitoring is key to optimization. The most common and effective methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the ideal technique for in-process monitoring. It can quickly separate the starting material, desired product, and the naphthalen-1-ol byproduct, providing their respective mass-to-charge ratios for unambiguous identification and relative quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization of the hydroxyl group may be necessary to improve chromatographic performance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can be used to determine the ratio of product to byproduct by integrating characteristic, non-overlapping peaks. For example, the proton that replaces the iodine atom on the naphthalen-1-ol byproduct will have a distinct chemical shift and coupling pattern compared to the protons in the desired product.

Troubleshooting Guide: Palladium-Catalyzed Reactions

This guide provides solutions to the common problem of observing the naphthalen-1-ol byproduct in palladium-catalyzed cross-coupling reactions.

Problem: My Suzuki, Sonogashira, or Buchwald-Hartwig reaction is producing significant amounts of naphthalen-1-ol.

This is a classic sign of a competing deiodination pathway. The key is to adjust reaction parameters to favor the desired productive catalytic cycle over the unproductive deiodination cycle.

Step 1: Scrutinize the Catalyst System

The choice of palladium source and, more importantly, the phosphine ligand, is the most critical factor in controlling deiodination. The ligand directly influences the stability and reactivity of the palladium intermediates.

  • Causality: The rate of reductive elimination (forming the desired C-C or C-N bond) must be much faster than the rate of any side reaction leading to a Pd-H species. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) or N-heterocyclic carbene (NHC) ligands generally accelerate the reductive elimination step. T[1][9]his increased rate helps the productive cycle outcompete the deiodination pathway.

  • Recommended Actions:

    • Switch to Pre-catalysts: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use well-defined Pd pre-catalysts (e.g., SPhos Pd G3, XPhos Pd G4). Pre-catalysts provide a more reliable and consistent source of the active catalyst, reducing side reactions that can occur during the initial activation step. [10] 2. Screen Ligands: If deiodination persists, perform a ligand screen. The optimal ligand is substrate-dependent.

Ligand TypeExamplesRationale for Use
Bulky Biarylphosphines SPhos, XPhos, RuPhosGenerally the first choice. They promote fast reductive elimination, which is often the key to suppressing deiodination.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesForm very stable palladium complexes that are highly active and can be effective at preventing catalyst decomposition and side reactions.
Less Bulky Ligands PPh₃, P(t-Bu)₃Can be effective but are sometimes more prone to side reactions with challenging substrates. P(t-Bu)₃ can be useful for room-temperature Sonogashira couplings.
Step 2: Re-evaluate Your Choice of Base

The base is essential for the catalytic cycle but can also be a primary source of the problematic Pd-H species.

  • Causality: Strong alkoxide bases like sodium tert-butoxide (NaOtBu), while effective for deprotonation, can undergo β-hydride elimination, especially at elevated temperatures, to generate hydride species. Similarly, hydroxide bases can react with palladium complexes or serve as a proton source in the presence of a reductant.

  • Recommended Actions:

    • Avoid Strong Alkoxide Bases (if possible): For Suzuki and Sonogashira reactions, switch from alkoxides to weaker inorganic bases.

    • Use Phosphate or Carbonate Bases: Potassium phosphate (K₃PO₄) is an excellent choice for Suzuki couplings as it is effective, non-nucleophilic, and has a lower propensity to cause deiodination. C[1]esium carbonate (Cs₂CO₃) is another mild and effective option. [3] 3. Ensure Anhydrous Conditions: For bases like K₃PO₄, which can be hygroscopic, ensure they are freshly purchased or dried before use. While some water is often necessary for Suzuki couplings, excess water can be a proton source leading to dehalogenation.

[1]#### Step 3: Optimize Solvents and Temperature

The reaction environment plays a crucial role in both stability and pathway selection.

  • Causality: Protic solvents, especially alcohols, are direct sources of hydrides for the palladium catalyst and can also participate in photochemical radical deiodination. H[2][7]igh temperatures can accelerate all reaction pathways, including the undesired deiodination, and may lead to ligand or catalyst decomposition.

[10]* Recommended Actions:

  • Use Aprotic Solvents: Favor solvents like toluene, dioxane, or DMF over alcohols. If a co-solvent is needed, ensure it is aprotic.
  • Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in an amber-colored flask to prevent photochemical side reactions. T[4][6]his is especially critical for reactions running for extended periods.
  • Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, a more active catalyst/ligand system will allow for lower reaction temperatures (e.g., 80 °C instead of 110 °C), which can significantly suppress deiodination.

[10]***

Recommended Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Deiodination

This protocol provides a robust starting point for coupling this compound with an arylboronic acid, incorporating best practices to suppress the formation of naphthalen-1-ol.

G cluster_0 Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup p1 1. Add solids to Schlenk flask: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - K₃PO₄ (2.5 eq, powdered & dried) - SPhos Pd G3 Precatalyst (2 mol%) p2 2. Seal flask, then perform 3x vacuum/backfill cycles with Argon. p1->p2 p3 3. Add degassed solvent (e.g., Toluene/H₂O 10:1) via syringe. p2->p3 p4 4. Heat reaction to 80-90 °C with vigorous stirring. p3->p4 p5 5. Monitor by LC-MS at 1h, 4h, and 12h. Check for byproduct formation. p4->p5 p6 6. Cool to RT, dilute with EtOAc. Wash with H₂O and brine. p7 7. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. p6->p7

Caption: Workflow for an optimized Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), finely powdered and dried potassium phosphate (K₃PO₄, 2.5 equiv), and the SPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).

  • Atmosphere: Seal the flask and evacuate and backfill with high-purity argon three times.

  • Solvent Addition: Add previously degassed solvent (e.g., a 10:1 mixture of toluene and water) via syringe. The solvent should be degassed by bubbling with argon for at least 30 minutes prior to use.

  • Heating: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by LC-MS to determine the ratio of starting material, product, and the naphthalen-1-ol byproduct.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude material by column chromatography.

References

Troubleshooting low yields in Sonogashira coupling with 5-Iodonaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for troubleshooting Sonogashira coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges and frequently asked questions, with a special focus on substrates like 5-Iodonaphthalen-1-ol, to help you optimize your yields and achieve your synthetic goals.

Troubleshooting Guide: Low Yields in Sonogashira Coupling with this compound

This guide provides solutions to specific problems you may encounter during your experiments.

Q1: My Sonogashira reaction with this compound is sluggish, and I'm observing a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?

A1: Low conversion in a Sonogashira coupling, especially with a functionalized substrate like this compound, can stem from several factors related to catalyst activity, reaction conditions, and reagent quality.[1][2] A systematic approach is key to diagnosing and solving the issue.

Causality and Solutions:

  • Catalyst Inactivity: The active Pd(0) species is prone to deactivation through oxidation or agglomeration into palladium black.[1] The presence of the hydroxyl group on your substrate can also potentially coordinate to the palladium center, inhibiting catalytic activity.

    • Solution:

      • Use a Fresh, Active Catalyst: Ensure your palladium catalyst, whether it's a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst like PdCl₂(PPh₃)₂, is from a fresh batch.[1] If using a Pd(II) source, the reaction conditions must facilitate its in-situ reduction to Pd(0).[3][4]

      • Employ Robust Ligands: Consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can stabilize the active palladium species and promote the catalytic cycle, potentially overcoming the inhibitory effect of the hydroxyl group.[5]

      • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial deactivation.[5]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical for a successful Sonogashira coupling.[2][6][7]

    • Solution:

      • Optimize Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, substrates with coordinating groups might require gentle heating to overcome activation barriers.[1][8] Monitor the reaction by TLC or LC-MS to avoid decomposition at elevated temperatures.

      • Solvent Choice: The solvent must fully dissolve all reactants.[1] While THF and DMF are common, consider screening other solvents like 1,4-dioxane or toluene, as DMF has been reported to slow down some Sonogashira reactions.[1][9]

      • Base Selection: The base is crucial for deprotonating the terminal alkyne.[3][10][11] Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard. Ensure the base is anhydrous, as water can negatively impact the reaction.[1]

  • Poor Reagent Quality: Impurities in your starting materials, solvents, or base can poison the catalyst.[1]

    • Solution:

      • Purify Starting Materials: Ensure the this compound and the terminal alkyne are of high purity.

      • Use Anhydrous Solvents and Bases: Use freshly distilled and anhydrous solvents and bases to minimize catalyst deactivation.[1]

Q2: I'm observing a significant amount of a side product that I suspect is the homocoupled dimer of my terminal alkyne (Glaser coupling). How can I minimize this side reaction?

A2: The formation of alkyne dimers, known as Glaser coupling, is a very common side reaction in copper-mediated Sonogashira couplings, particularly in the presence of oxygen.[3][12][13]

Strategies to Minimize Glaser Coupling:

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of the Glaser coupling.[1][13][14]

    • Protocol:

      • Thoroughly degas all solvents and liquid reagents (including the amine base) using techniques like freeze-pump-thaw cycles (at least three) or by bubbling a stream of inert gas (argon or nitrogen) through them for an extended period.[15]

      • Assemble your reaction glassware under an inert atmosphere using Schlenk techniques or a glovebox.[13]

  • Reduce Copper Catalyst Loading: While the copper(I) co-catalyst is crucial for activating the alkyne, excessive amounts can accelerate homocoupling.[3][10][16]

    • Recommendation: Use a minimal amount of a fresh, high-purity copper(I) source (e.g., CuI). Typically, 0.5-5 mol% is sufficient.[1]

  • Copper-Free Sonogashira Conditions: Eliminating the copper co-catalyst altogether is a highly effective strategy to prevent Glaser coupling.[3][17][18]

    • Approach: Numerous copper-free protocols have been developed. These often rely on specific palladium catalysts, ligands, and bases to facilitate the reaction.[5][18][19] A common approach is to use a palladium catalyst with a suitable phosphine ligand and an amine base in a polar aprotic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Sonogashira coupling, and what are the roles of the palladium and copper catalysts?

A1: The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][10][20]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., this compound) to form a Pd(II) complex.[3][21]

    • Transmetalation: The organopalladium(II) complex reacts with a copper acetylide (formed in the copper cycle), transferring the alkyne group to the palladium center.[10][21] This is often the rate-determining step.[12]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C-C bond of the final product and regenerate the active Pd(0) catalyst.[3][8][21]

  • Copper Cycle:

    • The copper(I) salt (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide.[3][10]

    • The amine base facilitates the deprotonation of the alkyne, which is made more acidic by its coordination to the copper.[12][22]

    • This copper acetylide then acts as the active species for the transmetalation step in the palladium cycle.[3]

Below is a diagram illustrating the interconnected catalytic cycles:

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (R¹-X) PdII_Alkynyl R¹-Pd(II)L₂-C≡CR² PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Product R¹-C≡CR² PdII_Alkynyl->Product Reductive Elimination CuX CuX Cu_Alkyne [Cu(C≡CR²)] CuX->Cu_Alkyne H-C≡CR² Base Cu_Alkyne->PdII_Aryl Cu_Alkyne->CuX

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.

Q2: How does the hydroxyl group in this compound potentially affect the reaction, and are there any specific precautions I should take?

A2: The hydroxyl group, being a Lewis basic functional group, can potentially influence the reaction in a few ways:

  • Coordination to the Catalyst: The oxygen of the hydroxyl group can coordinate to the palladium or copper catalyst centers. This coordination can sometimes be beneficial by pre-associating the substrate with the catalyst, but it can also be detrimental by occupying a coordination site needed for the catalytic cycle, thereby inhibiting the reaction.

  • Deprotonation: Under strongly basic conditions, the phenolic hydroxyl group could be deprotonated. While the amine bases typically used in Sonogashira couplings are generally not strong enough to deprotonate a phenol completely, the resulting phenoxide would be a more potent coordinating species.

Precautions and Recommendations:

  • Protecting Group Strategy: If you consistently face issues with low yields that you attribute to the hydroxyl group, consider protecting it as an ether (e.g., methyl or silyl ether) or an ester. This would eliminate any potential interference from the hydroxyl group. The protecting group can then be removed in a subsequent step.

  • Ligand Choice: As mentioned earlier, using bulky, electron-rich ligands can help to mitigate the inhibitory effects of coordinating functional groups by sterically disfavoring their binding to the palladium center.[5]

Experimental Protocols and Data

General Protocol for Sonogashira Coupling of this compound

This is a starting point protocol that may require optimization.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Anhydrous amine base (e.g., Et₃N or DIPEA)

  • Anhydrous solvent (e.g., THF, DMF, or 1,4-dioxane)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous solvent and the amine base via syringe.

  • Degas the resulting mixture by bubbling argon through it for 15-20 minutes or by using the freeze-pump-thaw method (3 cycles).[15]

  • Add the terminal alkyne via syringe.

  • Stir the reaction at the desired temperature (room temperature to 50-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the catalyst residues.[23][24]

  • Wash the filtrate with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[8][23]

Troubleshooting Decision Tree

Troubleshooting_Sonogashira Start Low Yield in Sonogashira Coupling Check_Reagents 1. Check Reagent Quality - Fresh catalysts (Pd & Cu)? - Pure starting materials? - Anhydrous solvent & base? Start->Check_Reagents Check_Conditions 2. Verify Reaction Conditions - Strictly anaerobic? - Optimal temperature? - Appropriate solvent & base? Check_Reagents->Check_Conditions Reagents OK Check_Side_Reactions 3. Analyze for Side Products - Alkyne homocoupling (Glaser)? - Starting material decomposition? Check_Conditions->Check_Side_Reactions Conditions OK Optimize_Catalyst 4. Optimize Catalyst System - Increase catalyst loading? - Screen different ligands? - Consider protecting the -OH group? Check_Side_Reactions->Optimize_Catalyst No major side reactions Copper_Free Switch to Copper-Free Protocol Check_Side_Reactions->Copper_Free Glaser coupling is dominant Optimize_Catalyst->Start Re-run reaction

References

Technical Support Center: Improving the Stability of 5-Iodonaphthalen-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Iodonaphthalen-1-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these compounds in their experiments. As a class of molecules, iodinated naphthols are susceptible to various degradation pathways that can compromise experimental results. This document provides in-depth, experience-based answers to common stability issues, offering not just solutions but also the underlying chemical principles to empower your research.

The stability of a specific derivative will be influenced by its unique substituents. However, the core instability often stems from the iodonaphthol scaffold itself. The principles and troubleshooting steps outlined here are broadly applicable and should serve as a robust starting point for optimizing your experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common stability challenges encountered when working with this compound derivatives, structured by the primary environmental and chemical factors that induce degradation.[1][2][3]

Issue 1: Sample Discoloration (Yellowing/Browning)

Question: My solid this compound derivative, or its solution, is turning yellow or brown over time. What is causing this, and how can I prevent it?

Answer: This is the most frequently reported issue and is almost always due to oxidation. The naphthol ring system is electron-rich and susceptible to oxidation, a process that is often accelerated by light and the presence of trace metal impurities.[4][5] The initial colorless naphthol is oxidized to form highly colored naphthoquinone-type structures. The presence of the electron-donating hydroxyl group makes the ring system particularly prone to this oxidative degradation.

Core Mechanism: Oxidation to Naphthoquinones The primary degradation pathway involves the oxidation of the phenol moiety. This can proceed through a radical mechanism, ultimately leading to the formation of conjugated quinones, which are intensely colored.

OxidationPathway Compound This compound (Colorless) Initiators [ O₂ / Light / Metal Ions ] Compound->Initiators Intermediate Phenoxy Radical (Unstable Intermediate) Initiators->Intermediate Initiation Product Iodonaphthoquinone Derivative (Colored Product) Intermediate->Product Oxidation

Caption: Oxidative degradation of this compound.

Troubleshooting & Mitigation Strategies:

  • Inert Atmosphere: Oxygen is a key reactant in the oxidation process.[1]

    • For Solids: Store the compound under an inert atmosphere of nitrogen or argon. After synthesizing and drying your derivative, flush the storage vial with inert gas before sealing.

    • For Solutions: Prepare solutions using solvents that have been de-gassed via sparging with nitrogen or argon for 15-30 minutes. For reactions or long-term solution storage, maintain a positive pressure of inert gas over the solution.

  • Light Protection: Photons, especially in the UV range, provide the activation energy for oxidation (photodegradation).[1][3]

    • Storage: Always store both solid compounds and solutions in amber glass vials or wrap clear vials completely in aluminum foil.

    • Handling: Conduct experimental manipulations in a fume hood with the sash lowered to minimize exposure to overhead fluorescent lighting. Avoid working near windows.

  • Chelating Agents: Trace metal ions (e.g., Fe³⁺, Cu²⁺) from glassware, spatulas, or reagents can catalyze oxidative degradation.[6]

    • Solution Preparation: For stock solutions, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of ~0.1 mM. This will sequester catalytic metal ions. A patent for stabilizing phenols suggests using a mixture of phosphoric acid with organic acids like citric or oxalic acid for this purpose.[6]

Issue 2: Poor Solubility or Precipitation from Solution

Question: My compound was initially soluble, but now a precipitate has formed. Is this related to degradation?

Answer: Yes, this is often linked to degradation. As the this compound derivative oxidizes, it can form dimers or polymers through oxidative coupling reactions.[7] These larger molecules are typically less soluble than the parent monomer and will precipitate out of solution, especially if the solution is near saturation. Another possibility is a change in pH that affects the ionization state and solubility of your compound.

Troubleshooting & Mitigation Strategies:

  • Prevent Oxidation: Follow all the steps outlined in Issue 1 (Inert Atmosphere, Light Protection). Preventing the initial degradation is the best way to prevent polymerization and subsequent precipitation.

  • Control pH: The hydroxyl group on the naphthol ring is weakly acidic. Changes in pH can convert the neutral phenol to its phenolate salt, or vice-versa, drastically altering solubility.

    • Ensure your solvent or buffer system is appropriate for your specific derivative. If working in an aqueous system, use a well-chosen buffer to maintain a consistent pH where your compound is most stable and soluble.[8] Studies on 1-naphthol show it has optimal stability around pH 6.3 and is unstable at pH 8.2 and higher.[5]

Issue 3: Inconsistent Results & Loss of Activity

Question: I am seeing inconsistent results in my biological or chemical assays. Could the stability of my this compound derivative be the cause?

Answer: Absolutely. The degradation of your compound means the concentration of the active molecule is decreasing over time. Furthermore, the degradation products (e.g., quinones) can be reactive themselves and may interfere with your assay, either by inhibiting an enzyme, quenching a fluorescent signal, or reacting with other components in your system. The C-I bond itself can also be labile, leading to deiodination and loss of the intended structure and function.[9]

Troubleshooting Workflow:

This workflow helps diagnose and resolve issues related to compound instability leading to inconsistent results.

TroubleshootingWorkflow Start Inconsistent Experimental Results (Loss of Potency, High Variability) Check_Storage Step 1: Verify Storage Conditions - Solid stored in dark under inert gas? - Solution freshly prepared? Start->Check_Storage Check_Handling Step 2: Review Experimental Handling - Exposed to light during experiment? - Using de-gassed solvents? Check_Storage->Check_Handling QC_Check Step 3: Perform Quality Control - Run HPLC or LC-MS on stock solution. - Check for degradation peaks. Check_Handling->QC_Check Degradation_Found Degradation Confirmed QC_Check->Degradation_Found Peaks Found No_Degradation Compound is Stable QC_Check->No_Degradation Single Peak Implement_Solutions Step 4: Implement Stabilization - Prepare fresh stock solutions daily. - Add stabilizers (e.g., EDTA). - Protect from light at all times. Degradation_Found->Implement_Solutions Re_evaluate Re-run Experiment & Evaluate Results Implement_Solutions->Re_evaluate

Caption: Workflow for troubleshooting inconsistent experimental results.

Mitigation Strategies:

  • Fresh is Best: Prepare stock solutions fresh for each experiment, especially for sensitive assays. If you must store solutions, store them as single-use aliquots at -20°C or -80°C under an inert atmosphere.

  • Analytical Verification: Before beginning a series of experiments, verify the purity of your stock solution using an analytical technique like HPLC. Look for the appearance of new peaks over time, which indicates degradation.[10]

  • Deiodination Concerns: The carbon-iodine bond can be susceptible to cleavage, particularly under reductive conditions or during certain metabolic processes.[9] If your application involves cellular systems or potent reducing agents, be aware that deiodination could be a parallel degradation pathway. This can be monitored by LC-MS by looking for the mass corresponding to the non-iodinated analogue.

Summary of Stability Factors and Solutions
FactorObservable SignCausalityMitigation Strategy
Oxygen Yellow/brown discoloration, precipitationOxidizes the electron-rich naphthol ring to form colored quinones and polymers.[4][7]Store solids and solutions under an inert atmosphere (N₂ or Ar). Use de-gassed solvents.
Light Discoloration (often rapid)Provides activation energy for photo-oxidation and C-I bond cleavage.[1][3]Store in amber vials or wrap in foil. Minimize light exposure during experiments.
pH Precipitation, loss of activityThe phenolic hydroxyl group's ionization state is pH-dependent, affecting solubility and stability.[8][11] Naphthols are generally less stable at alkaline pH.[5]Use buffered solutions. Maintain pH in the slightly acidic to neutral range (~pH 6-7) for optimal stability.
Temperature Increased degradation rateHigher temperatures accelerate the rate of all chemical degradation reactions.[1][3]Store stock solutions frozen (-20°C or -80°C). Store solids in a cool, dark place.
Metal Ions Discoloration, inconsistent resultsCatalyze redox cycles that generate reactive oxygen species and accelerate oxidation.Use high-purity reagents and solvents. Add a chelating agent (e.g., EDTA) to stock solutions.[6]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution of a this compound derivative in DMSO, incorporating best practices for enhancing stability.

Materials:

  • This compound derivative

  • Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO)

  • Nitrogen or Argon gas source with tubing

  • New, clean amber glass vial with a PTFE-lined screw cap

  • Microbalance and appropriate weighing tools

  • Pipettes

Procedure:

  • Preparation: Place a new amber vial on the microbalance and tare it.

  • Weighing: Carefully weigh the desired amount of the this compound derivative into the vial. Example: For 1 mL of a 10 mM solution of a compound with MW=270.07 g/mol , weigh 2.70 mg.

  • Inerting: Remove the vial from the balance. Gently flush the vial containing the solid with a stream of nitrogen or argon gas for ~30 seconds to displace air.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. Do not use DMSO from a bottle that has been opened many times, as it can absorb atmospheric moisture and oxygen.

  • Dissolution: Immediately cap the vial and vortex until the solid is completely dissolved. If gentle heating is required, use a warm water bath and minimize the time.

  • Final Purge & Storage: Briefly open the cap, flush the headspace of the vial with inert gas for another 15-20 seconds, and then seal the cap tightly. Wrap the cap threads with parafilm for extra security.

  • Storage: Store the stock solution at -20°C or -80°C. For frequent use, prepare smaller single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: HPLC Method for Stability Assessment

This protocol provides a general reversed-phase HPLC method to monitor the purity of your compound over time.

Instrumentation & Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase & Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid (to maintain an acidic pH, which improves peak shape for phenols[10])

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid

  • Gradient: Start with a gradient appropriate for your compound's polarity (e.g., 40% B to 95% B over 15 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: Monitor at a wavelength where your compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL

Procedure:

  • Time Zero (T=0) Sample: Immediately after preparing your stock solution (as per Protocol 1), dilute a small amount into the mobile phase and inject it into the HPLC. Record the chromatogram. This is your baseline purity.

  • Incubate Sample: Store your stock solution under the conditions you wish to test (e.g., on the benchtop exposed to light, in a 4°C fridge, etc.).

  • Time Point Samples: At regular intervals (e.g., T=1h, 4h, 24h, 48h), take an aliquot from the test solution, dilute it in the same manner, and inject it.

  • Analysis: Compare the chromatograms over time.

    • Stable Compound: The area of the main peak will remain constant, and no new peaks will appear.

    • Unstable Compound: The area of the main peak will decrease, and one or more new peaks (degradation products) will appear. The percentage purity can be calculated based on the relative peak areas.

References

Technical Support Center: Scale-up Synthesis of 5-Iodonaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Iodonaphthalen-1-ol. This guide is designed to provide in-depth, practical solutions to challenges encountered during the scale-up of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established protocols and troubleshooting experiences to ensure you can achieve a robust, efficient, and scalable synthesis.

I. Troubleshooting Guide: Navigating Common Scale-up Hurdles

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

Q: My reaction is consistently resulting in a low yield of the desired this compound. What are the likely causes and how can I improve it?

A: Low yields in the iodination of naphthalen-1-ol are often multifactorial. Here’s a breakdown of potential causes and corrective measures:

  • Cause 1: Inefficient Iodinating Species Generation. The direct iodination of aromatic compounds with molecular iodine (I₂) is often slow. For an effective reaction, an electrophilic iodine species (I⁺) needs to be generated in situ.

    • Solution: Employ an oxidizing agent to facilitate the formation of I⁺ from I₂. A common and effective system is the use of sodium iodate (NaIO₃) in the presence of an acid, such as sulfuric acid (H₂SO₄), in an aqueous acetic acid medium. The NaIO₃ oxidizes molecular iodine to a more reactive electrophilic species.

  • Cause 2: Suboptimal Reaction Conditions. Temperature and reaction time are critical parameters. Insufficient heating can lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition.

    • Solution: Carefully control the reaction temperature. The iodination of naphthalenes using the I₂-NaIO₃-H₂SO₄ system is typically carried out by heating the reaction mixture. Start with the recommended temperature from literature protocols and optimize by monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Cause 3: Poor Stoichiometry. An incorrect ratio of reactants can significantly impact the yield. An excess of the limiting reagent is often necessary to drive the reaction to completion.

    • Solution: A systematic kinetic study can help determine the optimal concentrations of the various reagents for effective iodination.[1] Generally, using a slight excess of the iodinating agent is recommended.

  • Cause 4: Competing Side Reactions. The formation of di-iodinated or other isomeric products can reduce the yield of the desired 5-iodo isomer. The hydroxyl group of naphthalen-1-ol is an activating group, directing electrophilic substitution primarily to the ortho and para positions.

    • Solution: Control of reaction conditions, such as temperature and the slow addition of the iodinating agent, can help improve selectivity. Running the reaction at lower temperatures can sometimes increase the selectivity for the desired isomer.[2]

Issue 2: Formation of Impurities and Purification Challenges

Q: I am observing significant impurities in my crude product, making purification difficult on a large scale. How can I minimize impurity formation and what are the best methods for large-scale purification?

A: Impurity formation is a common challenge in electrophilic aromatic substitution. Here’s how to address it:

  • Minimizing Impurity Formation:

    • Side Reaction - Di-iodination: The formation of di-iodonaphthalen-1-ol is a common side reaction.

      • Mitigation: Use a stoichiometric amount or only a slight excess of the iodinating agent. Monitor the reaction closely by TLC and stop it once the starting material is consumed to prevent over-iodination.

    • Side Reaction - Oxidation/Decomposition: Phenolic compounds can be sensitive to oxidation, especially under harsh reaction conditions. This can lead to the formation of colored, tarry impurities.

      • Mitigation: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure the reaction temperature is not excessively high. Some literature suggests that highly active aromatic compounds are prone to oxidative decomposition by elemental iodine, making it necessary to convert elemental iodine into a different active species before iodination.[3]

  • Large-Scale Purification Strategies:

    • Crystallization: This is often the most effective and economical method for purifying solid organic compounds on a large scale.

      • Protocol: After the reaction work-up, dissolve the crude product in a suitable hot solvent (e.g., ethanol, methanol, or a toluene/hexane mixture) and allow it to cool slowly to induce crystallization. The choice of solvent is critical and may require some experimentation to find the optimal system that provides good recovery and high purity.

    • Column Chromatography: While effective, traditional silica gel chromatography can be expensive and time-consuming for large quantities.

      • Alternative: For industrial-scale purification, consider using automated flash chromatography systems or alternative stationary phases that can handle larger loads. Reverse-phase chromatography on a polystyrene-based resin can also be an effective method for purifying oligonucleotides and may be adaptable for other organic molecules.[4]

Purification MethodAdvantagesDisadvantages
Recrystallization Cost-effective, scalable, can yield high purity product.Requires finding a suitable solvent system, may have lower recovery.
Column Chromatography High resolution, can separate closely related impurities.Can be expensive and time-consuming for large scale, generates significant solvent waste.
Issue 3: Inconsistent Reaction Outcomes and Reproducibility

Q: I am struggling with batch-to-batch inconsistency. What factors should I focus on to ensure a reproducible synthesis?

A: Reproducibility is key in a scale-up process. Here are the critical parameters to control:

  • Raw Material Quality: The purity of your starting materials, naphthalen-1-ol and the iodinating reagents, is crucial.

    • Action: Always use reagents from a reliable source and check their purity by appropriate analytical methods (e.g., NMR, GC-MS) before use.

  • Solvent Purity and Water Content: The presence of impurities or excess water in the solvent can affect the reaction rate and lead to side reactions.

    • Action: Use high-purity, dry solvents when required by the protocol. For reactions in aqueous media, ensure the water is deionized or distilled.

  • Precise Control of Reaction Parameters:

    • Temperature: Use a reliable heating mantle with a thermocouple and a temperature controller to maintain a stable reaction temperature.

    • Stirring: Ensure efficient and consistent stirring throughout the reaction to maintain a homogeneous mixture and prevent localized overheating.

    • Addition Rate: For reactions involving the addition of a reagent, use a syringe pump or a dropping funnel with precise control to ensure a consistent addition rate.

  • Thorough Work-up Procedure: The work-up is a critical step where product can be lost or impurities introduced.

    • Action: Follow a standardized and well-documented work-up procedure. This includes consistent volumes of washing solutions and controlled pH adjustments. For instance, some iodo-compounds are sensitive to acid and may decompose if the pH is not strictly controlled during work-up.[5][6]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the synthesis of this compound?

A1: The electrophilic iodination of naphthalen-1-ol is the most direct and widely used method. A robust and scalable approach involves using molecular iodine (I₂) in combination with an oxidizing agent like sodium iodate (NaIO₃) or iodic acid (HIO₃) in a suitable solvent system such as aqueous acetic acid.[7] This method avoids the use of more hazardous or expensive iodinating agents.

Q2: What is the underlying mechanism of the iodination of naphthalen-1-ol?

A2: The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: The oxidizing agent (e.g., NaIO₃) reacts with molecular iodine (I₂) to generate a more potent electrophilic iodine species, often represented as I⁺.

  • Electrophilic Attack: The electron-rich naphthalene ring of naphthalen-1-ol attacks the electrophilic iodine species. The hydroxyl group is an activating, ortho-, para-directing group, leading to substitution at the C2, C4, C5, or C7 positions. The formation of this compound is one of the possible outcomes.

  • Rearomatization: The resulting intermediate, a carbocation, loses a proton to regenerate the aromatic ring, yielding the iodinated product.

Q3: Are there any specific safety precautions I should take during the scale-up of this synthesis?

A3: Yes, safety is paramount.

  • Iodine: Iodine can cause skin and respiratory irritation. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acids: Strong acids like sulfuric acid are corrosive. Handle with extreme care and appropriate PPE.

  • Solvents: Organic solvents like acetic acid are flammable and have associated health risks. Use them in a well-ventilated area, away from ignition sources.

  • Exothermic Reactions: The reaction can be exothermic. When scaling up, add reagents slowly and monitor the temperature closely to maintain control. Have a cooling bath readily available.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.

  • Procedure: Spot the reaction mixture, the starting material (naphthalen-1-ol), and a co-spot on a TLC plate. Elute with a suitable solvent system (e.g., hexane/ethyl acetate). Visualize the spots under a UV lamp. The reaction is complete when the starting material spot has disappeared.

  • Purity Check: TLC can also give a preliminary indication of the purity of the product by showing the number of product spots and any remaining starting material or byproducts.

Q5: What are the expected spectroscopic data for this compound?

A5: While specific data can vary slightly based on the solvent and instrument, here are typical expected values:

  • ¹H NMR: You would expect to see distinct signals for the aromatic protons. The proton adjacent to the iodine atom will likely be shifted downfield.

  • ¹³C NMR: The carbon atom bonded to the iodine will show a characteristic chemical shift, typically in the range of 90-95 ppm.[8]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₇IO, MW: 270.07 g/mol ).[9]

  • IR Spectroscopy: Expect to see a broad peak for the O-H stretch of the hydroxyl group and characteristic peaks for the aromatic C-H and C=C bonds.

III. Experimental Protocols & Workflows

Protocol 1: Scale-up Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Naphthalen-1-ol

  • Iodine (I₂)

  • Sodium iodate (NaIO₃)

  • Sulfuric acid (H₂SO₄)

  • Glacial acetic acid

  • Deionized water

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a suitably sized reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, dissolve naphthalen-1-ol in glacial acetic acid and water.

  • Add iodine (I₂) and sodium iodate (NaIO₃) to the mixture.

  • Slowly and carefully add concentrated sulfuric acid while monitoring the temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and maintain it with stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by pouring it into a stirred aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Workflow Diagrams

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve Naphthalen-1-ol in Acetic Acid/Water B 2. Add I₂ and NaIO₃ A->B C 3. Add H₂SO₄ B->C D 4. Heat and Stir C->D E 5. Monitor by TLC D->E F 6. Cool and Quench with Na₂S₂O₃ E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash with NaHCO₃ and Brine G->H I 9. Dry and Concentrate H->I J 10. Recrystallization or Column Chromatography I->J K 11. Characterization (NMR, MS, IR) J->K

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield or Impure Product C1 Inefficient Iodination Start->C1 C2 Suboptimal Conditions (Temp, Time) Start->C2 C3 Side Reactions (Di-iodination, Oxidation) Start->C3 C4 Impure Reagents Start->C4 S1 Use Oxidizing Agent (e.g., NaIO₃) C1->S1 S2 Optimize Temperature and Monitor with TLC C2->S2 S3 Control Stoichiometry, Inert Atmosphere C3->S3 S4 Verify Reagent Purity C4->S4 End Successful Scale-up S1->End Improved Yield S2->End Improved Yield S3->End Higher Purity S4->End Reproducibility

Caption: Troubleshooting logic for addressing common synthesis challenges.

IV. References

  • Iodination of Naphthalenes with Iodine and Sodium Iodate in Aqueous Acetic Acid Medium. (URL: --INVALID-LINK--)

  • Iodination of naphthalenes with iodine and sodium iodate in aqueous acetic acid medium | Request PDF - ResearchGate. (URL: 1)

  • 61735-56-6|this compound|BLD Pharm. (URL: 9)

  • Synthesis and In-vitro Antitumor Activity of 1-[3-(Indol-1-yl)prop-1-yn-1-yl]phthalazines and Related Compounds - MDPI. (URL: 5)

  • US4997946A - Process for the iodination of hydroxyaromatic and aminoaromatic compounds - Google Patents. (URL: --INVALID-LINK--)

  • Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - NIH. (URL: --INVALID-LINK--)

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 - Chemia. (URL: --INVALID-LINK--)

  • Organic Syntheses Procedure. (URL: --INVALID-LINK--)

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I - MDPI. (URL: --INVALID-LINK--)

  • 113855-57-5|1-Iodo-4-naphthol|BLD Pharm. (URL: --INVALID-LINK--)

  • Synthesis and In-vitro Antitumor Activity of 1-[3-(Indol-1-yl)-prop-1-yn-1-yl]phthalazines and Related Compounds - ResearchGate. (URL: --INVALID-LINK--)

  • Stability of the X-ray contrast agent iodixanol=3,3',5,5'-tetrakis(2,3-dihydroxypropylcarbamoyl)- 2,2',4,4',6, 6'-hexaiodo-N,N'-(2-hydroxypropane-1,3-diyl)-diacetanili de - PubMed. (URL: --INVALID-LINK--)

  • Synthesis of Tetrasubstituted 1H-Pyrazoles by Copper-mediated Coupling of Enaminones with Nitriles - Organic Syntheses Procedure. (URL: --INVALID-LINK--)

  • Selective iodination of 2-acetyl-1-naphthol using iodine and iodic acid under solvent-free grinding technique | European Journal of Chemistry. (URL: --INVALID-LINK--)

  • Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column - PubMed. (URL: --INVALID-LINK--)

  • Design and Synthesis of Naphthol Derivative. (URL: --INVALID-LINK--)

  • Copper(II)-Mediated Iodination of 1-Nitroso-2-naphthol - MDPI. (URL: --INVALID-LINK--)

  • (PDF) Selective iodination of 2‐acetyl‐1‐naphthol using iodine and iodic acid under solvent‐free grinding technique - ResearchGate. (URL: --INVALID-LINK--)

  • Application Notes and Protocols for the Synthesis of Substituted Binaphthols Using 1-Iodo-2-naphthol - Benchchem. (URL: --INVALID-LINK--)

  • Technical Guide: Synthesis and Characterization of 1-(Aminomethyl)-8-iodonaphthalene - Benchchem. (URL: --INVALID-LINK--)

  • Synthesis of 1‐naphthol derivatives from internal alkynes and either... - ResearchGate. (URL: --INVALID-LINK--)

  • CN113845418B - Synthesis method of 1,4,5, 8-naphthalene tetracarboxylic acid by using naphthalene and carbon dioxide as raw materials - Google Patents. (URL: --INVALID-LINK--)

  • WO1989008631A1 - Liquid-phase process for the oxyiodination of naphthalene - Google Patents. (URL: --INVALID-LINK--)

  • An environmentally benign three component one-pot synthesis of amidoalkyl naphthols using H4SiW12O40 as a recyclable catalyst - SciSpace. (URL: --INVALID-LINK--)

  • The Strategic Importance of 1-Iodonaphthalene in Chemical Synthesis. (URL: --INVALID-LINK--)

  • US5008473A - Process for purifying propanediol-1,3 - Google Patents. (URL: --INVALID-LINK--)

References

Technical Support Center: Synthesis of 5-Iodonaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Iodonaphthalen-1-ol. The purity of this intermediate is critical for subsequent applications, and its synthesis via electrophilic iodination of 1-naphthol is often accompanied by the formation of challenging impurities. This document provides in-depth, field-proven troubleshooting advice and detailed protocols in a direct question-and-answer format to address common purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What are the primary impurities I should expect when synthesizing this compound, and why do they form?

The synthesis of this compound typically involves the direct iodination of 1-naphthol. The powerful activating, ortho- and para-directing nature of the hydroxyl group, combined with the reactivity of the naphthalene ring system, can lead to a mixture of products.[1]

Common Impurities and Their Origins:

  • Unreacted Starting Material (1-Naphthol): Incomplete reaction is a common source of contamination. This can result from insufficient iodinating agent, short reaction times, or suboptimal temperatures.

  • Positional Isomers (e.g., 2-iodo-, 4-iodo-naphthalen-1-ol): The hydroxyl group directs electrophilic substitution primarily to the ortho (position 2) and para (position 4) positions. While reaction conditions can be optimized to favor substitution at the less-activated second ring (position 5), the formation of these isomers is a significant side reaction.[1]

  • Di-iodinated Naphthols (e.g., 2,5-diiodo-, 4,5-diiodo-naphthalen-1-ol): If an excess of the iodinating agent is used or if the reaction conditions are too harsh, a second iodine atom can be added to the ring, leading to di-substituted byproducts.

  • Oxidation Products (Naphthoquinones): Naphthols are susceptible to oxidation, which can be accelerated by light, air, or certain reagents, forming highly colored quinone-type impurities.[2][3] These are often responsible for dark, discolored crude products.

  • Residual Reagents: Excess iodine or byproducts from the iodinating agent (e.g., N-iodosuccinimide, iodine monochloride) can contaminate the crude material.[4][5]

Logical Relationship: Formation of Key Synthesis Impurities

cluster_products Reaction Mixture cluster_impurities Common Impurities reagents 1-Naphthol + Iodinating Agent (e.g., I₂, ICl) product Desired Product: This compound reagents->product Desired Reaction Path (Favored by controlled conditions) sm Unreacted 1-Naphthol reagents->sm Incomplete Reaction isomers Positional Isomers (2-iodo, 4-iodo) reagents->isomers Ortho/Para-Directing Effect of -OH Group oxidation Oxidation Products (Quinones) reagents->oxidation Oxidative Side Reaction di_iodo Di-iodinated Products product->di_iodo Over-iodination

Caption: Potential reaction pathways leading to the desired product and common impurities.

Question 2: My crude product is a dark, sticky oil instead of a solid. How can I isolate and purify my compound?

A dark, non-solid crude product often indicates the presence of excess iodine and colored oxidation byproducts, along with a mixture of isomers that collectively depress the melting point. A multi-step purification strategy is required.

Troubleshooting Protocol: From Oily Crude to Crystalline Solid

  • Initial Aqueous Workup:

    • Objective: To remove excess iodine and water-soluble inorganic salts.

    • Procedure: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (CH₂Cl₂). Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[4] Continue washing until the organic layer is no longer colored by iodine. Follow with a wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acid, and finally with brine to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[6]

  • Recrystallization:

    • Objective: To isolate the desired product in crystalline form, leaving more soluble impurities in the mother liquor. This is the most effective technique for removing the bulk of impurities.[7]

    • Solvent Selection: The key is to find a solvent or solvent system where this compound is soluble when hot but sparingly soluble at room temperature or below. Impurities should ideally remain in solution upon cooling.[8]

    • Procedure:

      • Place the crude solid from the workup in an Erlenmeyer flask.

      • Add a minimal amount of the hot solvent (or the more non-polar solvent of a binary system) until the solid just dissolves.

      • If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.[7]

      • Allow the flask to cool slowly to room temperature to promote the formation of large, pure crystals.

      • Once cooled, place the flask in an ice bath to maximize precipitation.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemRationale
Toluene / HexaneToluene is a good solvent for the aromatic compound at elevated temperatures, while hexane acts as an anti-solvent to induce crystallization upon cooling.
Ethanol / WaterThe compound is typically soluble in ethanol; adding water gradually will decrease the solubility and promote crystallization.
Dichloromethane / HexaneDichloromethane effectively dissolves the compound, and hexane is used as the anti-solvent.
Question 3: My TLC and ¹H NMR spectra show that my product is still impure after recrystallization. What is the next step?

If recrystallization fails to provide a pure product, it is likely due to the presence of impurities with very similar solubility profiles, such as positional isomers. In this case, column chromatography is the preferred method for separation.[9][10]

Troubleshooting Protocol: High-Purity Isolation via Column Chromatography

  • Objective: To separate compounds based on their differential adsorption to a stationary phase, exploiting differences in polarity.

  • Stationary Phase: Silica gel (SiO₂) is the standard choice for compounds of this polarity.

  • Mobile Phase (Eluent) Selection:

    • Use TLC to determine an optimal eluent system. Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).

    • The ideal system will show good separation between the spot for the desired product and the impurity spots, with the product having an Rf value between 0.25 and 0.40.

  • Procedure:

    • Prepare a column with silica gel slurried in the non-polar component of your eluent system.

    • Dissolve the impure product in a minimal amount of the eluent or dichloromethane. Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[6]

    • Elute the column with the chosen solvent system. A gradient elution (gradually increasing the proportion of the polar solvent) is often more effective than an isocratic (constant composition) elution for separating closely related compounds.

    • Collect fractions and monitor them by TLC to identify and combine those containing the pure product.

    • Evaporate the solvent from the combined pure fractions to yield the final product.

General Purification Workflow

cluster_chrom Optional High-Purity Step start Crude Reaction Mixture (Dark, Oily/Solid) workup Step 1: Aqueous Workup (Na₂S₂O₃ & Brine Washes) start->workup concentrate1 Concentrate workup->concentrate1 recrystallize Step 2: Recrystallization (e.g., Toluene/Hexane) concentrate1->recrystallize filter_dry Filter & Dry recrystallize->filter_dry analyze1 Purity Check 1: TLC / ¹H NMR filter_dry->analyze1 chromatography Step 3: Silica Gel Chromatography analyze1->chromatography Purity > 98%? NO final_product Pure this compound analyze1->final_product Purity > 98%? YES concentrate2 Combine Fractions & Concentrate chromatography->concentrate2 analyze2 Purity Check 2: HPLC / NMR / MS concentrate2->analyze2 analyze2->final_product

Caption: A comprehensive workflow for the purification of this compound.

Question 4: How can I definitively assess the purity and confirm the identity of my final product?

A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment of purity and structural confirmation.[11]

Table 2: Analytical Techniques for Final Product Validation

TechniquePurpose & ProtocolExpected Outcome for Pure this compound
TLC Quick purity check. Eluent: 9:1 Hexane:Ethyl Acetate.A single, well-defined spot.
HPLC [12][13]Quantitative purity analysis. Column: C18 reverse-phase. Mobile Phase: Gradient of Water and Acetonitrile. Detector: UV (typically ~230 nm).A single major peak with purity >98% by area percent.
¹H NMR [14][15]Structural confirmation and isomer assessment. Solvent: CDCl₃ or DMSO-d₆.A complex aromatic region with distinct signals corresponding to the 6 protons on the naphthalene ring. The absence of signals for 1-naphthol and characteristic peaks for other isomers confirms purity.
Mass Spec (MS) Molecular weight confirmation.A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass of C₁₀H₇IO (270.07 g/mol ).[16]
Melting Point Physical indicator of purity.A sharp melting point range consistent with literature values. Impurities typically cause melting point depression and broadening.[11]

By systematically addressing potential side reactions and employing a logical, multi-step purification strategy, researchers can consistently obtain high-purity this compound suitable for the most demanding applications in drug discovery and materials science.

References

Validation & Comparative

A Researcher's Guide to the Suzuki Coupling of Iodonaphthalen-1-ol Isomers: A Comparative Analysis of Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The formation of carbon-carbon bonds, particularly in the construction of biaryl scaffolds, is a frequent necessity. Naphthol derivatives, given their prevalence in biologically active compounds and functional materials, are often key building blocks. This guide provides an in-depth technical comparison of the reactivity of various iodonaphthalen-1-ol isomers in the Suzuki coupling reaction. By understanding the nuances of how the substitution pattern on the naphthalene ring influences reactivity, researchers can make more informed decisions in their synthetic strategies, leading to optimized reaction conditions and improved yields.

This guide moves beyond a simple recitation of protocols. It delves into the underlying principles governing the reactivity of these isomers, explaining the causality behind experimental choices. Every piece of information is grounded in established chemical principles and supported by available experimental data and authoritative sources.

The Suzuki-Miyaura Coupling: A Brief Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate, in the presence of a base, to form a new carbon-carbon bond.[1][2] The catalytic cycle, a fundamental concept for any practitioner, involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1][3]

The efficiency of this cycle, and thus the overall reaction yield, is highly dependent on the nature of the substrates, catalyst, ligand, base, and solvent system. For the iodonaphthalen-1-ol isomers discussed here, the primary differentiating factors will be the electronic and steric environment around the carbon-iodine bond.

Comparative Reactivity of Iodonaphthalen-1-ol Isomers

IsomerStructurePredicted ReactivityRationaleRepresentative Conditions & Yields
2-Iodo-1-naphthol HighElectronic Effects: The hydroxyl group at the 1-position is electron-donating, which can slightly deactivate the ring towards oxidative addition. However, the ortho-relationship between the hydroxyl and iodo groups can potentially lead to a stabilizing interaction with the palladium catalyst. Steric Effects: The iodine at the 2-position is relatively unhindered, facilitating the approach of the bulky palladium catalyst.While specific data is scarce, conditions similar to other iodonaphthols are expected to yield good to excellent results (>80%).
4-Iodo-1-naphthol HighElectronic Effects: The hydroxyl group is para to the iodine, exerting its electron-donating effect through resonance, which could slightly decrease the rate of oxidative addition compared to an unsubstituted iodonaphthalene. Steric Effects: The iodine at the 4-position is sterically accessible, posing minimal hindrance to the palladium catalyst.Expected to be highly reactive, with yields typically exceeding 85% under standard Suzuki conditions.
5-Iodo-1-naphthol Moderate to HighElectronic Effects: The hydroxyl group is on a different ring from the iodine, so its electronic influence is less pronounced but still weakly deactivating. Steric Effects: The iodine at the 5-position experiences some steric hindrance from the adjacent fused ring, which may slightly impede the oxidative addition step compared to the 2- or 4-isomers.Yields are anticipated to be in the range of 75-90%, potentially requiring slightly more forcing conditions (higher temperature or longer reaction times).
8-Iodo-1-naphthol LowerElectronic Effects: Similar to the 5-isomer, the electronic effect of the hydroxyl group is less direct. Steric Effects: This isomer is subject to a significant peri-interaction between the iodine at the 8-position and the hydroxyl group at the 1-position.[4][5] This steric clash can hinder the approach of the palladium catalyst to the C-I bond, making oxidative addition the rate-limiting step and thus lowering the overall reactivity.Due to steric hindrance, lower yields (potentially <70%) are expected under standard conditions. More specialized, bulky phosphine ligands may be required to achieve higher conversions.[6]

Note: The images in the table are placeholders and would ideally be replaced with the actual chemical structures. The predicted reactivities and yields are based on established chemical principles and data from analogous systems, as direct comparative experimental data for all isomers is not available in a single source.

Causality Behind Reactivity Differences: Steric and Electronic Effects

The predicted trend in reactivity (2-Iodo-1-naphthol ≈ 4-Iodo-1-naphthol > 5-Iodo-1-naphthol > 8-Iodo-1-naphthol) can be rationalized by considering the interplay of two key factors:

  • Electronic Effects: The hydroxyl group is an electron-donating group, which increases the electron density on the naphthalene ring system. This generally has a modest deactivating effect on the oxidative addition step, as this step is favored by electron-poor aryl halides.[7] The magnitude of this effect depends on the position of the hydroxyl group relative to the iodine.

  • Steric Effects: The steric hindrance around the carbon-iodine bond is a critical determinant of reactivity.[8] The bulky palladium-phosphine catalyst must be able to approach the C-I bond for oxidative addition to occur. Any substituents that obstruct this approach will slow down the reaction. The peri-interaction in 8-iodo-1-naphthol is a classic example of severe steric hindrance significantly impacting reactivity.[4][5]

Experimental Protocol: A Representative Suzuki Coupling of an Iodonaphthol

The following protocol is a generalized procedure that can serve as an excellent starting point for the Suzuki coupling of various iodonaphthalen-1-ol isomers. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for each specific isomer to achieve maximum yield. This protocol is adapted from established procedures for similar substrates.[9][10]

Materials:

  • Iodonaphthalen-1-ol isomer (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., a mixture of Toluene/H₂O 4:1, Dioxane/H₂O, or DMF/H₂O)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the iodonaphthalen-1-ol isomer, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and thoroughly purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizing the Process

To better understand the key concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the structural differences between the iodonaphthalen-1-ol isomers.

Suzuki_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition C Ar-Pd(II)L2-I (Palladacycle) B->C D Transmetalation E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination F->A G Ar-Ar' (Product) F->G H Ar-I (Iodonaphthol) H->B I Ar'-B(OH)2 (Boronic Acid) I->D J Base J->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Isomer_Comparison cluster_2_iodo 2-Iodo-1-naphthol cluster_4_iodo 4-Iodo-1-naphthol cluster_5_iodo 5-Iodo-1-naphthol cluster_8_iodo 8-Iodo-1-naphthol struct2 struct2 label2 Sterically Accessible struct4 struct4 label4 Sterically Accessible struct5 struct5 label5 Slightly Hindered struct8 struct8 label8 Severely Hindered (peri-interaction)

Caption: Structural comparison and steric hindrance of iodonaphthalen-1-ol isomers.

Note: The images in the diagram are placeholders and should be replaced with actual chemical structure images for a real publication.

Conclusion

The reactivity of iodonaphthalen-1-ol isomers in Suzuki-Miyaura coupling is a nuanced interplay of electronic and, most critically, steric factors. While isomers with the iodo group at the 2- and 4-positions are expected to be highly reactive due to the accessibility of the C-I bond, the reactivity is predicted to decrease for the 5-isomer and significantly for the 8-isomer due to increasing steric hindrance. The peri-interaction in 8-iodo-1-naphthol presents a formidable challenge that often necessitates the use of specialized ligands and more forcing reaction conditions to achieve satisfactory yields.

This guide provides a framework for understanding and predicting the reactivity of these important building blocks. By applying these principles and utilizing the provided experimental protocol as a starting point, researchers can more effectively design and execute their synthetic strategies, ultimately accelerating the pace of discovery in drug development and materials science.

References

Unambiguous Structural Validation of 5-Iodonaphthalen-1-ol: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional structure of a molecule is not merely academic; it is the foundational blueprint for understanding its function, reactivity, and potential as a therapeutic agent. The introduction of a heavy atom like iodine into the naphthalenol scaffold, as in 5-Iodonaphthalen-1-ol, can significantly alter its electronic properties and intermolecular interactions, making absolute structural confirmation a critical step in any research pipeline. This guide provides an in-depth analysis of X-ray crystallography as the definitive method for the structural validation of this compound, comparing its capabilities against other common analytical techniques.

The Imperative of Certainty: Why Structural Validation Matters

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction is a powerful and unparalleled technique for determining the three-dimensional atomic arrangement of a molecule.[1][2][3] By irradiating a well-ordered crystal with X-rays, a unique diffraction pattern is generated. This pattern, when analyzed, provides a detailed electron density map from which the precise coordinates of each atom in the crystal lattice can be determined.[4]

Causality in Experimental Design: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success.

1. Crystallization: The Rate-Limiting Step The primary prerequisite for X-ray crystallography is a high-quality single crystal, typically at least 20 micrometers in all dimensions.[1] For molecules like this compound, which possess both a hydrogen bond donor (-OH) and a potential halogen bond donor (-I), crystallization is often achievable through slow evaporation from a suitable solvent or solvent system. The choice of solvent is crucial as it can influence the resulting crystal packing and even be incorporated into the crystal lattice. Techniques like vapor diffusion are often employed to carefully control the rate of supersaturation, promoting the growth of well-ordered single crystals.[4]

2. Data Collection: Capturing the Diffraction Pattern Once a suitable crystal is mounted on a diffractometer, it is typically cooled under a stream of nitrogen gas to minimize thermal vibrations of the atoms. This results in a clearer diffraction pattern and higher resolution data.[1] The crystal is then rotated while being irradiated with monochromatic X-rays. A detector records the positions and intensities of the diffracted X-ray beams. The presence of the heavy iodine atom in this compound is advantageous, as it scatters X-rays more strongly than lighter atoms (C, H, O), simplifying the initial stages of structure solution.

3. Structure Solution and Refinement: From Data to Model The collected diffraction data is processed to solve the "phase problem" and generate an initial electron density map. From this map, a preliminary molecular model can be built. This model is then refined against the experimental data, a process that iteratively adjusts atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[5] The final output is a highly accurate and precise three-dimensional model of the molecule.

A Self-Validating System: Internal Consistency Checks

Modern crystallographic software incorporates extensive validation tools that serve as an internal check on the quality and correctness of the determined structure.[5][6] These tools assess parameters such as bond lengths, angles, and the consistency of the model with the experimental data, providing a high degree of confidence in the final result.[7]

The Experimental Workflow: A Crystallographic Journey

The process of validating a structure using X-ray crystallography can be visualized as a logical progression from sample preparation to final validation.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Data Analysis & Validation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification screening Solvent Screening purification->screening growth Slow Evaporation / Vapor Diffusion screening->growth harvest Crystal Harvesting growth->harvest mount Crystal Mounting & Cryo-cooling harvest->mount data_collection Data Collection (Diffractometer) mount->data_collection solution Structure Solution (Phase Problem) data_collection->solution refinement Model Refinement solution->refinement validation Structure Validation (checkCIF) refinement->validation final_structure Final 3D Structure validation->final_structure logic_flow start Synthesized Compound (Presumed this compound) ms Mass Spectrometry start->ms decision_mw Correct MW & Formula? ms->decision_mw ftir FTIR Spectroscopy decision_fg Expected Functional Groups? ftir->decision_fg nmr NMR Spectroscopy decision_conn Correct Connectivity? nmr->decision_conn xray X-ray Crystallography decision_xtal Crystal Structure Matches? xray->decision_xtal decision_mw->ftir Yes revisit Re-evaluate Synthesis or Purification decision_mw->revisit No decision_fg->nmr Yes decision_fg->revisit No decision_conn->xray Yes decision_conn->revisit No validated Structure Validated decision_xtal->validated Yes decision_xtal->revisit No

References

A Comparative Guide to the Biological Activity Screening of 5-Iodonaphthalen-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the naphthalene scaffold remains a cornerstone for the development of novel therapeutic agents. Its rigid, aromatic structure provides a versatile platform for chemical modification, enabling the fine-tuning of pharmacological properties. Among the myriad of naphthalene derivatives, those halogenated at specific positions have garnered significant interest due to the unique electronic and lipophilic characteristics imparted by the halogen atom. This guide provides an in-depth comparative analysis of the biological activities of 5-Iodonaphthalen-1-ol derivatives, navigating through their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

Given the nascent stage of research specifically focused on this compound derivatives, this guide will draw upon data from closely related halogenated and non-halogenated naphthalen-1-ol analogs to project and contextualize their potential biological activities. This comparative approach, supported by established experimental protocols, aims to provide a valuable resource for researchers and drug development professionals venturing into this promising chemical space.

The Rationale for Investigating this compound Derivatives

The introduction of an iodine atom at the C5 position of the naphthalen-1-ol core is a strategic choice in medicinal chemistry. The iodine atom, being the largest and least electronegative of the stable halogens, can significantly influence a molecule's biological profile through several mechanisms:

  • Enhanced Lipophilicity: The bulky and lipophilic nature of iodine can improve the compound's ability to cross cellular membranes, potentially increasing its bioavailability and intracellular concentration.

  • Halogen Bonding: Iodine's electropositive crown can form non-covalent interactions with electronegative atoms in biological macromolecules like proteins and nucleic acids. This can lead to enhanced binding affinity and target specificity.

  • Metabolic Stability: The carbon-iodine bond can alter the metabolic profile of the parent molecule, potentially leading to a longer half-life in biological systems.

  • Steric Effects: The size of the iodine atom can influence the conformation of the molecule, which in turn can affect its interaction with the binding site of a biological target.

These factors provide a strong rationale for the synthesis and biological screening of this compound derivatives as a potential source of novel therapeutic leads.

Comparative Analysis of Biological Activities

This section will compare the potential biological activities of this compound derivatives with other relevant compounds, based on available data for analogous structures.

Anticancer Activity

Naphthalene derivatives have shown significant promise as anticancer agents, with various analogs exhibiting cytotoxicity against a range of cancer cell lines.[1][2][3] The proposed mechanism of action often involves the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways.[4]

While specific data for this compound derivatives is limited, studies on other halogenated and non-halogenated naphthalen-1-ol analogs provide valuable insights. For instance, various aminobenzylnaphthols derived from 2-naphthol have demonstrated significant cytotoxic effects against pancreatic and colorectal cancer cell lines.[5]

Table 1: Comparative Anticancer Activity of Naphthalene Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
AminobenzylnaphtholsMMZ-140C (24h)BxPC-3 (Pancreatic)30.15 ± 9.395-Fluorouracil38.99 ± 14.67[5]
AminobenzylnaphtholsMMZ-45B (24h)HT-29 (Colorectal)31.78 ± 3.935-Fluorouracil52.26 ± 4.9[5]
Pyrazole-linked benzothiazole–naphtholsCompound 4jHeLa (Cervical)4.63--[5]
Naphthalene-substituted triazole spirodienonesCompound 6aMDA-MB-231 (Breast)0.03Bendamustine-[2]
Naphthalene-substituted triazole spirodienonesCompound 6aHeLa (Cervical)0.07Vorinostat-[2]

It is hypothesized that the introduction of an iodine atom at the C5 position of the naphthalen-1-ol scaffold could enhance anticancer activity through increased cellular uptake and targeted interactions with key proteins involved in cancer progression.

Antimicrobial Activity

The growing threat of antimicrobial resistance necessitates the discovery of novel antimicrobial agents. Naphthalene derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacterial and fungal pathogens.[6][7]

Studies on various substituted naphthalen-1-ol derivatives have demonstrated their potential as antimicrobial agents. For instance, certain 1-aminoalkyl-2-naphthols have shown potent activity against multidrug-resistant bacterial strains.[7]

Table 2: Comparative Antimicrobial Activity of Naphthalene Derivatives

Compound ClassSpecific DerivativeMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
1-Aminoalkyl-2-naphtholsCompound 3Pseudomonas aeruginosa MDR110Ciprofloxacin>100[7]
1-Aminoalkyl-2-naphtholsCompound 3Staphylococcus aureus MDR100Ciprofloxacin200[7]
1-Aminoalkyl-2-naphtholsCompound 2Penicillium notatum400Griseofulvin500
4- and 5-substituted 1-phenylnaphthalenes-Staphylococcus aureus---

The inclusion of an iodine atom in the naphthalen-1-ol structure could potentially enhance antimicrobial efficacy by increasing the lipophilicity of the molecule, thereby facilitating its penetration through the microbial cell wall and membrane.

Enzyme Inhibition

Enzyme inhibition is a key mechanism for the therapeutic action of many drugs. Naphthalene derivatives have been shown to inhibit a variety of enzymes, including kinases, proteases, and oxidoreductases.

Table 3: Comparative Enzyme Inhibitory Activity of Halogenated 1-Naphthol Derivatives

Compound ClassSpecific DerivativeEnzymeKᵢ (µM)Reference
Brominated 1-Naphthols-hCA I0.034 ± 0.54 to 0.724 ± 0.18[5]
Brominated 1-Naphthols-hCA II0.172 ± 0.02 to 0.562 ± 0.21[5]
Brominated 1-Naphthols-AChE0.096 ± 0.01 to 0.177 ± 0.02[5]

The ability of iodine to participate in halogen bonding suggests that this compound derivatives could exhibit potent and selective inhibition of specific enzymes by forming strong interactions within the enzyme's active site.

Experimental Protocols for Biological Screening

To rigorously evaluate the biological potential of novel this compound derivatives, a systematic screening approach employing validated in vitro assays is essential. The following section details standard protocols for assessing anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (and control compounds) for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with This compound derivatives A->B 24h Incubation C Add MTT Reagent (Incubate) B->C 24-72h Treatment D Add Solubilization Solution (e.g., DMSO) C->D 2-4h Incubation E Measure Absorbance at 570 nm D->E F Calculate IC50 Value E->F

MTT Assay Workflow for Cytotoxicity Screening.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Prepare two-fold serial dilutions of the this compound derivatives in a 96-well microplate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Test Compounds B Inoculate with Bacterial Suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for Growth and Determine MIC C->D

Broth Microdilution for MIC Determination.

Enzyme Inhibition Assay

The specific protocol for an enzyme inhibition assay will depend on the target enzyme. High-throughput screening (HTS) methods are commonly employed to screen large libraries of compounds. A general workflow is outlined below.

Protocol:

  • Assay Preparation: Prepare a reaction mixture containing the target enzyme, its substrate, and any necessary cofactors in a microplate format.

  • Compound Addition: Add the this compound derivatives at various concentrations to the wells.

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding the substrate) and incubate for a defined period.

  • Detection: Measure the enzyme activity by detecting the formation of a product or the depletion of the substrate using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Enzyme_Inhibition_Workflow cluster_0 Assay Setup cluster_1 Reaction & Detection A Dispense Enzyme, Buffer, and Cofactors B Add Test Compounds (e.g., this compound derivatives) A->B C Initiate Reaction (Add Substrate) B->C D Incubate C->D E Measure Signal (e.g., Fluorescence) D->E F Calculate % Inhibition and IC50 E->F

General Workflow for Enzyme Inhibition Screening.

Signaling Pathways and Potential Mechanisms of Action

The biological activities of naphthalene derivatives are often mediated through their interaction with specific cellular signaling pathways.[4] While the precise pathways affected by this compound derivatives are yet to be elucidated, we can infer potential mechanisms from related compounds. For example, some naphthalene derivatives have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.

Apoptosis_Pathway Compound This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Potential Apoptotic Pathway Modulated by Naphthalene Derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area in the quest for novel therapeutic agents. By drawing comparisons with related halogenated and non-halogenated naphthalene derivatives, this guide has highlighted their potential as anticancer, antimicrobial, and enzyme-inhibiting compounds. The strategic placement of the iodine atom offers a unique opportunity to enhance biological activity through improved physicochemical properties and specific molecular interactions.

Future research should focus on the systematic synthesis and comprehensive biological screening of a library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern their biological activity and selectivity. Furthermore, mechanistic studies to elucidate their molecular targets and signaling pathways will be essential for their rational development as potential drug candidates. The experimental protocols and comparative data presented in this guide provide a solid foundation for embarking on this exciting avenue of drug discovery.

References

A Comparative Guide to Naphthalen-1-ol-Based Fluorescent Probes: Unveiling the Impact of Halogenation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular imaging and molecular sensing, the selection of the appropriate fluorescent probe is paramount to experimental success. Naphthalene-based fluorophores have long been valued for their inherent photophysical properties, offering a versatile scaffold for the design of sensitive probes.[1] This guide provides an in-depth comparison of the fluorescence properties of 5-Iodonaphthalen-1-ol, a halogenated derivative, against its parent compound, 1-Naphthol, and other widely used fluorescent probes. We will explore the theoretical underpinnings of their performance, supported by experimental data for analogous compounds, and provide detailed protocols for their characterization.

The Naphthalenol Scaffold: A Foundation for Fluorescence

1-Naphthol, a simple hydroxyl-substituted naphthalene, exhibits intrinsic fluorescence, making it a useful starting point for the development of more complex probes.[2][3][4] Its fluorescence is sensitive to the local environment, a property that can be exploited for sensing applications.[] However, for many advanced imaging modalities, key photophysical parameters such as quantum yield and Stokes shift may be suboptimal.

The Heavy Atom Effect: Introducing Iodine

The introduction of a heavy atom, such as iodine, onto an aromatic fluorophore has a profound and predictable impact on its photophysical properties. This phenomenon, known as the "heavy-atom effect," primarily enhances the rate of intersystem crossing—the transition from the excited singlet state (S1) to the triplet state (T1).[6] As fluorescence occurs from the S1 state, an increased rate of intersystem crossing provides a non-radiative pathway for de-excitation, leading to a significant decrease in fluorescence quantum yield.[7][8][9]

Therefore, while experimental data for this compound is scarce in the literature, we can predict its fluorescence to be substantially quenched compared to its non-iodinated counterpart, 1-Naphthol. This makes this compound, in its unmodified form, a relatively poor fluorescent probe. However, this inherent quenching can be strategically employed in the design of "turn-on" probes, where the quenching is alleviated upon binding to a specific analyte.

Comparative Analysis of Fluorescent Probes

To provide a clear perspective on the performance of this compound-based probes, we compare its estimated properties with 1-Naphthol and three widely used classes of fluorescent dyes: Coumarins, Fluorescein, and Rhodamines.

ProbeExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φf)Key Characteristics & Applications
1-Naphthol ~290[3]~340[3]~50~0.14Environmentally sensitive fluorescence; building block for more complex probes.[4][]
This compound (Estimated) ~295~345~50< 0.01Low intrinsic fluorescence due to the heavy-atom effect; potential for "turn-on" sensing applications.[6][7][8]
Coumarin 1 ~373~450~77~0.73Bright blue fluorescence; widely used in cellular imaging and as laser dyes.[2][3][10][11]
Fluorescein ~495[12]~520[12]~25~0.92[4]High quantum yield, pH-sensitive green fluorescence; a workhorse in biological labeling.[][12]
Rhodamine B ~546[13]~567[13]~21~0.65[14]Excellent photostability, bright red fluorescence; used in a variety of imaging techniques.[1][14][15][16]

Note: The values for this compound are estimations based on the known properties of 1-Naphthol and the established principles of the heavy-atom effect.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic iodination of 1-naphthol. A general procedure is outlined below.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Naphthol 1-Naphthol ReactionVessel Reaction Vessel (Stirring, Room Temp) Naphthol->ReactionVessel Iodine Iodine (I2) Iodine->ReactionVessel Base Base (e.g., NaHCO3) Base->ReactionVessel Solvent Solvent (e.g., CH2Cl2) Solvent->ReactionVessel Quenching Quenching (e.g., Na2S2O3 soln) ReactionVessel->Quenching Reaction Mixture Extraction Extraction (e.g., CH2Cl2/H2O) Quenching->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography (Silica Gel) Evaporation->Chromatography Crude Product Product This compound Chromatography->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Dissolve 1-naphthol in a suitable organic solvent such as dichloromethane (CH2Cl2) in a round-bottom flask.

  • Add a mild base, such as sodium bicarbonate (NaHCO3), to the solution.

  • Slowly add a solution of iodine (I2) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a solution of sodium thiosulfate (Na2S2O3) to remove any unreacted iodine.

  • Perform an aqueous work-up by separating the organic layer, washing with water and brine, and drying over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a critical parameter for evaluating the efficiency of a fluorescent probe. The relative method, comparing the fluorescence of the sample to a well-characterized standard, is commonly employed.

Quantum_Yield_Measurement cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Prep_Sample Prepare series of dilutions of sample Absorbance Measure Absorbance at λex (UV-Vis Spectrophotometer) Prep_Sample->Absorbance Prep_Standard Prepare series of dilutions of standard Prep_Standard->Absorbance Fluorescence Measure Integrated Fluorescence Intensity (Fluorometer) Absorbance->Fluorescence Plotting Plot Integrated Fluorescence Intensity vs. Absorbance for sample and standard Fluorescence->Plotting Gradient Determine the gradients (Grad) Plotting->Gradient Calculation Calculate Quantum Yield (Φs) using the formula below Gradient->Calculation

Caption: Workflow for relative fluorescence quantum yield measurement.

Equation for Quantum Yield Calculation:

Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s^2 / n_r^2)

Where:

  • Φ_s = Quantum yield of the sample

  • Φ_r = Quantum yield of the reference standard

  • Grad_s = Gradient from the plot for the sample

  • Grad_r = Gradient from the plot for the reference

  • n_s = Refractive index of the sample's solvent

  • n_r = Refractive index of the reference's solvent

The Rationale Behind Experimental Choices

  • Choice of Solvent: The fluorescence of naphthalenol derivatives can be highly sensitive to solvent polarity.[] For characterization, it is crucial to use spectrograde solvents to minimize impurities that could interfere with measurements.

  • Concentration Range: For quantum yield measurements, it is essential to work with dilute solutions (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects and self-quenching, which can lead to an underestimation of the quantum yield.

  • Choice of Standard: The reference standard for relative quantum yield measurements should have a well-documented and stable quantum yield and its absorption and emission spectra should ideally overlap with the sample to a minimal extent.

Conclusion

While this compound itself is not a highly fluorescent molecule due to the heavy-atom effect, its synthesis and the understanding of its quenched nature are crucial for the rational design of "turn-on" fluorescent probes. By strategically modifying the molecule to alleviate this quenching upon interaction with a target analyte, highly sensitive and specific sensors can be developed. For applications requiring bright, constitutive fluorescence, alternative probes such as coumarins, fluoresceins, and rhodamines offer superior performance. This guide provides the foundational knowledge and experimental framework for researchers to make informed decisions in the selection and application of fluorescent probes for their specific research needs.

References

A Senior Application Scientist's Guide to Benchmarking 5-Iodonaphthalen-1-ol in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Halogenated Naphthalene Derivative

In the continuous quest for novel materials to advance organic electronics, functionalized polycyclic aromatic hydrocarbons remain a cornerstone of research and development. Naphthalene derivatives, in particular, offer a versatile platform for tuning electronic and photophysical properties.[1][2] This guide focuses on 5-Iodonaphthalen-1-ol, a molecule of interest due to the combined electronic influence of the hydroxyl group and the heavy-atom effect of iodine, which could modulate key semiconductor properties such as spin-orbit coupling and intermolecular interactions.

While naphthalene-based materials have shown promise in various organic electronic applications, including as fluorescent probes and components of organic field-effect transistors (OFETs), specific performance data for this compound in such devices is not yet widely reported in the literature.[3][4] This guide, therefore, serves a dual purpose: first, to present a framework for the comprehensive benchmarking of this compound, and second, to compare its projected performance characteristics against established p-type and n-type organic semiconductors. By providing detailed experimental protocols, we aim to equip researchers with the necessary tools to systematically evaluate this and other novel organic materials.

Comparative Benchmarking: Performance Metrics of this compound Against Established Organic Semiconductors

The performance of an organic semiconductor is quantified by several key metrics, primarily charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and thermal stability. Charge carrier mobility dictates the speed at which charges move through the material, a critical factor for device switching speed and current output. The on/off ratio is a measure of the transistor's ability to switch between a conductive and a non-conductive state, which is crucial for digital logic applications. Thermal stability is essential for long-term device operation and reliability.

Below, we present a comparative overview of these metrics for well-established p-type and n-type organic semiconductors. The data for this compound is presented as "To Be Determined (TBD)" to highlight the benchmarking goals for this novel material.

P-Type Semiconductor Benchmarks

P-type semiconductors transport positive charge carriers (holes). Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) and Pentacene derivatives are high-performance p-type materials.

MaterialHole Mobility (μh) [cm²/Vs]On/Off Ratio (Ion/Ioff)Thermal Stability (Td, 5% weight loss) [°C]
This compound TBD TBD TBD
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT)> 1.0> 106~400
6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-Pentacene)0.1 - 1.0> 106~300
N-Type Semiconductor Benchmarks

N-type semiconductors transport negative charge carriers (electrons). Naphthalene diimide (NDI) derivatives are a prominent class of n-type materials.[5][6]

MaterialElectron Mobility (μe) [cm²/Vs]On/Off Ratio (Ion/Ioff)Thermal Stability (Td, 5% weight loss) [°C]
This compound TBD TBD TBD
Naphthalene Diimide (NDI) Derivatives0.1 - 1.0[7]104 - 107[8]> 300

Experimental Protocols for Comprehensive Benchmarking

To ascertain the performance of this compound, a series of standardized characterization techniques must be employed. The following protocols are designed to be self-validating and provide the necessary data for a thorough comparison.

Organic Field-Effect Transistor (OFET) Fabrication and Characterization

The OFET is the primary device for measuring charge carrier mobility and the on/off ratio. A bottom-gate, top-contact (BGTC) architecture is a common and reliable configuration for initial material screening.

Experimental Workflow for OFET Fabrication and Characterization

OFET_Workflow cluster_fabrication OFET Fabrication cluster_characterization OFET Characterization A Substrate Cleaning (Si/SiO2) B Dielectric Surface Treatment (e.g., HMDS) A->B C Spin Coating of This compound B->C D Thermal Annealing C->D E Source/Drain Electrode Deposition (Au) D->E F Electrical Measurement (Probe Station) E->F Device Testing G Data Analysis: Transfer & Output Curves F->G H Extraction of Mobility & On/Off Ratio G->H

Caption: Workflow for the fabrication and characterization of a bottom-gate, top-contact OFET.

Step-by-Step Protocol:

  • Substrate Preparation:

    • Begin with heavily n-doped silicon wafers with a 300 nm thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively.

    • Clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of dry nitrogen and bake at 120 °C for 20 minutes to remove any residual moisture.

  • Dielectric Surface Treatment:

    • To improve the interface between the dielectric and the organic semiconductor, treat the SiO₂ surface with a self-assembled monolayer (SAM) of a material like hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS). This is typically done via vapor deposition or solution immersion. A hydrophobic surface is generally preferred for many organic semiconductors to promote better film formation.

  • Organic Semiconductor Deposition:

    • Prepare a solution of this compound in a suitable organic solvent (e.g., toluene, chloroform, or chlorobenzene) at a concentration of 5-10 mg/mL.

    • Deposit the solution onto the treated substrate using spin coating.[9] A typical two-step spin coating process might be 500 rpm for 10 seconds followed by 2000 rpm for 45 seconds to achieve a uniform thin film.[10]

  • Thermal Annealing:

    • Anneal the film at a temperature below its melting point but high enough to promote molecular ordering and remove residual solvent. The optimal annealing temperature should be determined experimentally, often guided by differential scanning calorimetry (DSC) data. A typical starting point would be annealing at 80-120 °C for 30-60 minutes in an inert atmosphere (e.g., a nitrogen-filled glovebox).

  • Electrode Deposition:

    • Deposit 50 nm gold source and drain electrodes through a shadow mask via thermal evaporation under high vacuum (< 10⁻⁶ Torr). The channel length (L) and width (W) are defined by the shadow mask, with typical values being L = 50 µm and W = 1000 µm.

  • Electrical Characterization:

    • Perform electrical measurements using a semiconductor parameter analyzer in a probe station under an inert atmosphere.

    • Measure the transfer characteristics by sweeping the gate voltage (VG) at a constant drain voltage (VD) to determine the on/off ratio and threshold voltage (Vth).

    • Measure the output characteristics by sweeping the drain voltage (VD) at various constant gate voltages (VG) to observe the transistor's operating regimes.

  • Data Analysis:

    • The field-effect mobility (μ) in the saturation regime is calculated from the transfer curve using the following equation: ID,sat = (W / 2L) * Ci * μ * (VG - Vth)² where ID,sat is the drain current in the saturation regime, and Ci is the capacitance per unit area of the gate dielectric.

Cyclic Voltammetry (CV) for HOMO/LUMO Energy Level Estimation

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can be correlated to its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[11] These values are crucial for understanding charge injection barriers from electrodes and for predicting the open-circuit voltage in organic solar cells.

Experimental Workflow for Cyclic Voltammetry

CV_Workflow A Prepare Solution: Analyte, Solvent, Electrolyte B Assemble 3-Electrode Cell: Working, Counter, Reference A->B C Deoxygenate Solution (N2 or Ar Purge) B->C D Run CV Scan with Potentiostat C->D E Record Voltammogram D->E F Determine Onset Potentials (E_ox, E_red) E->F G Calculate HOMO/LUMO Energy Levels F->G

Caption: Workflow for determining HOMO/LUMO energy levels using cyclic voltammetry.

Step-by-Step Protocol:

  • Solution Preparation:

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell Setup:

    • Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).[12]

  • Measurement:

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement.

    • Perform the cyclic voltammetry scan, sweeping the potential to measure both the oxidation and reduction events.

    • Calibrate the potential scale by adding ferrocene as an internal standard and measuring its redox potential (Fc/Fc⁺ couple).

  • Data Analysis:

    • Determine the onset oxidation potential (Eox, onset) and onset reduction potential (Ered, onset) from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas:

      • EHOMO (eV) = -[Eox, onset - Eref + 4.8]

      • ELUMO (eV) = -[Ered, onset - Eref + 4.8] where Eref is the potential of the reference electrode versus the Fc/Fc⁺ couple (often assumed to be 4.8 eV below the vacuum level).

UV-Visible (UV-Vis) Absorption Spectroscopy for Optical Bandgap Determination

UV-Vis spectroscopy measures the absorption of light by the material as a function of wavelength. This data can be used to determine the optical bandgap (Eg), which corresponds to the energy required to excite an electron from the HOMO to the LUMO.[13]

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a thin film of this compound on a transparent substrate (e.g., quartz or glass) using the spin coating method described for OFET fabrication.

  • Measurement:

    • Record the UV-Vis absorption spectrum of the thin film over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis (Tauc Plot):

    • The optical bandgap can be estimated from the absorption edge using a Tauc plot.[14][15] The relationship between the absorption coefficient (α), photon energy (hν), and the optical bandgap (Eg) is given by:

      • (αhν)n = A(hν - Eg) where A is a constant and the exponent n depends on the nature of the electronic transition (n = 2 for a direct bandgap and n = 1/2 for an indirect bandgap). For many organic semiconductors, a value of n = 2 is assumed.

    • Plot (αhν)² versus hν. The bandgap is determined by extrapolating the linear portion of the plot to the x-axis (where (αhν)² = 0).[16]

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[17] This is used to determine the decomposition temperature (Td), which is a key indicator of the material's thermal stability.[18]

Step-by-Step Protocol:

  • Sample Preparation:

    • Place a small amount (5-10 mg) of this compound powder into a TGA sample pan.

  • Measurement:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Record the sample weight as a function of temperature.

  • Data Analysis:

    • The decomposition temperature (Td) is typically defined as the temperature at which the material has lost 5% of its initial mass.[17]

Conclusion: A Path Forward for a Promising Material

This guide provides a comprehensive framework for the systematic evaluation of this compound as a potential organic semiconductor. While direct performance data is currently scarce, the detailed experimental protocols outlined herein will enable researchers to thoroughly characterize its charge transport properties, energy levels, and thermal stability. By benchmarking these results against established high-performance materials like DNTT, TIPS-Pentacene, and NDI derivatives, the true potential of this compound in the field of organic electronics can be elucidated. The insights gained from such a systematic study will be invaluable for the rational design of next-generation organic electronic materials and devices.

References

A Spectroscopic Deep Dive: Unraveling the Influence of Iodination on the Naphthalen-1-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the functionalization of aromatic scaffolds is a cornerstone of molecular design. The introduction of substituents can dramatically alter the electronic, photophysical, and biological properties of a parent molecule. This guide provides an in-depth spectroscopic comparison of 5-Iodonaphthalen-1-ol and its direct precursor, naphthalen-1-ol. By examining the nuances in their UV-Vis absorption, fluorescence, FT-IR, and NMR spectra, we aim to provide a clear and data-driven understanding of how the introduction of an iodine atom at the C5 position impacts the fundamental characteristics of the naphthalen-1-ol core. This analysis serves as a practical reference for scientists engaged in the synthesis, characterization, and application of halogenated aromatic compounds.

The Rationale: Why Iodination Matters

The strategic placement of a halogen atom, particularly iodine, on an aromatic ring can impart a range of desirable properties. In drug development, iodination can enhance binding affinity to target proteins, improve membrane permeability, and serve as a handle for further chemical modifications. The "heavy-atom effect" of iodine is also a powerful tool in photophysical studies, influencing intersystem crossing rates and enabling applications in areas such as photodynamic therapy and phosphorescent materials. Understanding the spectroscopic signatures of these modifications is paramount for confirming successful synthesis, assessing purity, and predicting molecular behavior.

Molecular Structures at a Glance

To visualize the structural relationship between the two compounds, the following diagram illustrates the naphthalen-1-ol backbone and the introduction of the iodine substituent.

G cluster_0 Precursor cluster_1 Iodinated Derivative Naphthalen-1-ol Naphthalen-1-ol (C₁₀H₈O) This compound This compound (C₁₀H₇IO) Naphthalen-1-ol->this compound Iodination at C5

Caption: Structural relationship between naphthalen-1-ol and this compound.

I. UV-Visible Absorption Spectroscopy: A Window into Electronic Transitions

UV-Vis spectroscopy probes the π-electronic system of aromatic molecules. The absorption bands observed correspond to transitions from the ground state to various excited states. For naphthalen-1-ol, the spectrum is characterized by distinct absorption bands arising from π-π* transitions within the naphthalene ring system.

The introduction of an iodine atom at the C5 position is expected to induce a bathochromic (red) shift in the absorption maxima. This is attributable to the electron-donating character of the iodine atom through resonance, which extends the conjugation of the π-system and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Comparative UV-Vis Absorption Data

Compoundλmax 1 (nm)λmax 2 (nm)Solvent
Naphthalen-1-ol~290~325Ethanol
This compound (Predicted)~295-305~330-340Ethanol

Note: Predicted values for this compound are based on the expected bathochromic shift due to iodination.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare stock solutions of naphthalen-1-ol and this compound in spectroscopic grade ethanol at a concentration of 1 mg/mL. From the stock solutions, prepare working solutions of approximately 10 µg/mL in the same solvent.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectra from 200 nm to 400 nm using a 1 cm path length quartz cuvette. Use ethanol as the blank reference.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for each compound.

G cluster_workflow UV-Vis Spectroscopy Workflow Start Start Prepare_Solutions Prepare Stock & Working Solutions in Ethanol Start->Prepare_Solutions Calibrate_Spectrophotometer Calibrate Spectrophotometer with Ethanol Blank Prepare_Solutions->Calibrate_Spectrophotometer Measure_Spectra Measure Absorbance (200-400 nm) Calibrate_Spectrophotometer->Measure_Spectra Analyze_Data Identify λmax and Compare Spectra Measure_Spectra->Analyze_Data End End Analyze_Data->End

Caption: Workflow for comparative UV-Vis spectroscopic analysis.

II. Fluorescence Spectroscopy: The Heavy-Atom Quenching Effect

Naphthalen-1-ol is a fluorescent molecule, emitting light upon excitation at its absorption wavelength. The introduction of a heavy atom like iodine is known to significantly impact the fluorescence properties of a fluorophore. This phenomenon, known as the "heavy-atom effect," enhances the rate of intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁).[1][2] This provides an alternative, non-radiative decay pathway, leading to a decrease in fluorescence quantum yield, a phenomenon referred to as fluorescence quenching.[3][4]

Therefore, a dramatic reduction in the fluorescence intensity of this compound is anticipated compared to its non-iodinated precursor. The emission maximum may also exhibit a slight red-shift, consistent with the observed shift in the absorption spectrum.

Comparative Fluorescence Data

CompoundExcitation λmax (nm)Emission λmax (nm)Relative Quantum Yield
Naphthalen-1-ol~290~339High
This compound (Predicted)~295-305~340-350Significantly Lower

Note: The predicted significantly lower quantum yield for this compound is a direct consequence of the heavy-atom effect.

Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation: Prepare dilute solutions of naphthalen-1-ol and this compound in spectroscopic grade cyclohexane (or another suitable non-polar solvent) with an absorbance of approximately 0.1 at the excitation wavelength to avoid inner-filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement: Record the emission spectra by exciting the samples at their respective absorption maxima. Scan a wavelength range that covers the expected emission.

  • Data Analysis: Compare the emission maxima and the relative fluorescence intensities of the two compounds.

III. Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes

FT-IR spectroscopy provides information about the functional groups and the overall vibrational framework of a molecule. The spectra of both naphthalen-1-ol and this compound will be dominated by characteristic vibrations of the naphthalene ring and the hydroxyl group.

Key Vibrational Modes to Compare:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group. The position and shape of this band are sensitive to hydrogen bonding.

  • C-H Aromatic Stretch: Bands above 3000 cm⁻¹ are due to the stretching of the C-H bonds on the aromatic ring.

  • C=C Aromatic Stretch: A series of sharp bands in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon double bonds within the naphthalene ring.

  • C-O Stretch: The stretching vibration of the C-O bond of the hydroxyl group is typically observed in the 1200-1300 cm⁻¹ region.

  • C-I Stretch: The introduction of iodine will give rise to a new vibrational mode, the C-I stretch. This is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

  • Out-of-Plane Bending: The pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.

Comparative FT-IR Data

Vibrational ModeNaphthalen-1-ol (cm⁻¹)This compound (Predicted cm⁻¹)
O-H Stretch~3400 (broad)~3400 (broad)
C-H Aromatic Stretch>3000>3000
C=C Aromatic Stretch~1600, ~1580, ~1500~1590, ~1570, ~1490
C-O Stretch~1250~1240
C-I StretchN/A~550
C-H Out-of-Plane Bending~810, ~770Altered pattern

Note: The predicted values for this compound are based on typical vibrational frequencies for similar structures.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is suitable. Mix a small amount of the sample with dry potassium bromide and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

  • Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.

  • Measurement: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands for each compound and note any shifts or new bands.

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling patterns, and integration of the signals, a detailed picture of the molecular structure can be constructed.

¹H NMR Spectroscopy

The ¹H NMR spectrum of naphthalen-1-ol shows a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the seven protons on the naphthalene ring, and a signal for the hydroxyl proton.

The introduction of the iodine atom at the C5 position will cause significant changes in the ¹H NMR spectrum:

  • Absence of H5 Signal: The most obvious change will be the disappearance of the signal corresponding to the proton at the C5 position.

  • Downfield Shift of Peri-Proton (H4): The proton at the C4 position, which is peri to the iodine atom, is expected to experience a significant downfield shift due to the deshielding effect of the iodine.[5][6]

  • Changes in Coupling Patterns: The absence of the H5 proton will alter the coupling patterns of the adjacent protons, particularly H4 and H6.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonNaphthalen-1-ol (ppm)This compound (Predicted ppm)
H2~7.2~7.2
H3~7.4~7.4
H4~7.8~8.0-8.2
H5~7.5N/A
H6~7.4~7.6
H7~7.5~7.5
H8~8.1~8.1
OHVariableVariable

Note: Predicted chemical shifts are estimations and can vary with solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of naphthalen-1-ol displays ten signals corresponding to the ten carbon atoms of the naphthalene ring. The carbon bearing the hydroxyl group (C1) is typically found around 150-155 ppm.

For this compound, the key changes in the ¹³C NMR spectrum will be:

  • Shielding of the Iodinated Carbon (C5): The most significant change is the upfield shift of the signal for the carbon directly attached to the iodine atom (C5). This is a characteristic effect of heavy halogens in ¹³C NMR. The C5 signal is expected to appear at a much lower chemical shift, often below 100 ppm.

  • Shifts in Neighboring Carbons: The chemical shifts of the carbons adjacent to C5 (C4a, C6) will also be affected.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonNaphthalen-1-ol (ppm)This compound (Predicted ppm)
C1~152~152
C2~109~109
C3~126~126
C4~121~122
C4a~126~128
C5~125~90-95
C6~120~123
C7~126~127
C8~122~123
C8a~134~136

Note: The predicted chemical shift for C5 is a significant diagnostic feature for confirming iodination.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Measurement: Acquire ¹H and ¹³C NMR spectra. For ¹³C, a proton-decoupled spectrum is standard. Additional experiments like DEPT can be used to aid in assignments.

  • Data Analysis: Assign the signals based on chemical shifts, integration (for ¹H), and coupling patterns. Compare the spectra to identify the key differences outlined above.

G cluster_workflow NMR Spectroscopy Workflow Start Start Dissolve_Sample Dissolve Sample in Deuterated Solvent Start->Dissolve_Sample Acquire_Spectra Acquire ¹H and ¹³C NMR Spectra Dissolve_Sample->Acquire_Spectra Process_Data Process and Reference Spectra Acquire_Spectra->Process_Data Assign_Signals Assign Signals and Compare Spectra Process_Data->Assign_Signals End End Assign_Signals->End

Caption: Workflow for comparative NMR spectroscopic analysis.

Conclusion

The spectroscopic comparison of this compound with its precursor, naphthalen-1-ol, reveals a series of distinct and predictable changes across various analytical techniques. The introduction of the iodine atom at the C5 position induces a bathochromic shift in the UV-Vis spectrum, causes significant fluorescence quenching due to the heavy-atom effect, introduces a characteristic C-I stretching vibration in the FT-IR spectrum, and leads to diagnostic shifts in both ¹H and ¹³C NMR spectra. These spectroscopic fingerprints are not merely academic observations; they are crucial diagnostic tools for the synthetic chemist and the drug development professional. By understanding these relationships, researchers can confidently verify the successful synthesis and purity of this compound and leverage its unique properties in the design of novel functional molecules.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of 5-Iodonaphthalen-1-ol Containing Compounds in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic agent is both an art and a rigorous science. The naphthalen-1-ol core is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] The introduction of a halogen atom, such as iodine at the 5-position, can significantly modulate a compound's physicochemical properties, including lipophilicity and its ability to form halogen bonds, potentially enhancing its interaction with biological targets.[3] This guide provides an in-depth technical comparison of 5-iodonaphthalen-1-ol containing compounds against other relevant naphthalen-1-ol derivatives, focusing on their evaluation as potential anticancer agents.

The Rationale for Naphthalen-1-ol Derivatives in Oncology

Naphthalene derivatives have garnered considerable attention as potential therapeutic agents due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The planar aromatic structure of the naphthalene ring allows for effective π-π stacking interactions with biological macromolecules, a key feature for binding to the active sites of enzymes or receptors involved in cancer progression.[2] The hydroxyl group of the naphthalen-1-ol scaffold provides a crucial site for hydrogen bonding, further anchoring the molecule to its target. The strategic placement of substituents on this core structure is a cornerstone of rational drug design, aiming to enhance potency, selectivity, and pharmacokinetic properties.

Comparative In Vitro Evaluation: Unveiling Anticancer Potential

The initial assessment of any potential anticancer compound relies on a battery of in vitro assays designed to quantify its cytotoxic effects and elucidate its mechanism of action. Here, we compare the hypothetical performance of a this compound derivative with other functionalized naphthalen-1-ol compounds based on published data for analogous structures.

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method to assess cell viability.[4][5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. This assay provides a quantitative measure of a compound's ability to inhibit cell growth and proliferation, typically expressed as the half-maximal inhibitory concentration (IC50).

Table 1: Comparative Cytotoxicity (IC50, µM) of Naphthalen-1-ol Derivatives against MCF-7 Breast Cancer Cells

CompoundFunctional GroupReported IC50 (µM) against MCF-7Reference
Hypothetical Compound A This compound ~5.0 - 10.0 (Projected based on similar structures)
3-(naphthalen-1-yl)-1H-pyrazol-5-yl)naphthalen-1-ol (R8)Pyrazole-naphthalene hybridup to 3.2 µg/ml[4]
2-(furan-2-yl)naphthalen-1-ol (18)Furan-naphthalene hybridPotent and selective[6][7]
Naphthalene-1,4-dione analogue (44)Imidazole derivative6.4[8][9]
Doxorubicin (Standard)Anthracycline~0.5 - 2.0[10]

Note: The IC50 for the hypothetical this compound compound is an educated projection based on the activity of other halogenated and functionalized naphthalen-1-ol derivatives. Direct experimental data is required for confirmation.

Experimental Protocol: MTT Assay
  • Cell Culture: Human breast cancer cells (MCF-7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (this compound derivatives and comparators) are dissolved in DMSO to create stock solutions and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for 48-72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL MTT solution, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in 100 µL of DMSO or a solubilization buffer.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis

A critical step in drug development is understanding how a compound kills cancer cells. This is often investigated by assessing its ability to induce apoptosis (programmed cell death) and to arrest the cell cycle at specific phases.

Experimental Workflow: Apoptosis and Cell Cycle Analysis

G cluster_0 In Vitro Treatment cluster_1 Apoptosis Assay (Annexin V/PI Staining) cluster_2 Cell Cycle Analysis cluster_3 Data Interpretation start Seed MCF-7 cells treat Treat with this compound derivative (IC50 concentration) start->treat harvest_apop Harvest and wash cells treat->harvest_apop harvest_cc Harvest and fix cells in ethanol treat->harvest_cc stain_apop Stain with Annexin V-FITC and Propidium Iodide (PI) harvest_apop->stain_apop flow_apop Analyze by Flow Cytometry stain_apop->flow_apop result_apop Quantify early/late apoptotic and necrotic cells flow_apop->result_apop stain_cc Stain with Propidium Iodide (PI) and RNase harvest_cc->stain_cc flow_cc Analyze by Flow Cytometry stain_cc->flow_cc result_cc Determine percentage of cells in G0/G1, S, and G2/M phases flow_cc->result_cc

Caption: Workflow for apoptosis and cell cycle analysis.

In Silico and Mechanistic Studies: Predicting and Confirming Molecular Targets

Computational methods, such as molecular docking, can predict the binding affinity of a compound to a specific protein target.[4][5] For many naphthalene derivatives, cyclin-dependent kinases (CDKs) are a key target due to their critical role in cell cycle regulation.[4]

Signaling Pathway: CDK2 Inhibition

G cluster_0 G1/S Transition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates Rb Rb CDK2->Rb phosphorylates (p) E2F E2F Rb->E2F releases S_Phase S-Phase Genes E2F->S_Phase activates transcription Compound This compound Derivative Compound->CDK2 inhibits

Caption: Inhibition of the CDK2 pathway by a naphthalen-1-ol derivative.

Comparative In Vivo Evaluation: Assessing Therapeutic Efficacy and Safety

While in vitro studies are essential for initial screening, in vivo models are indispensable for evaluating a compound's efficacy, pharmacokinetics, and toxicity in a whole organism.

Xenograft Mouse Model of Breast Cancer

To assess the antitumor efficacy of this compound derivatives in a living system, a xenograft model is commonly employed.[11]

Experimental Protocol: Xenograft Mouse Model

  • Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of MCF-7 cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Mice are randomized into several groups:

    • Vehicle control (e.g., saline or a biocompatible solvent).

    • Positive control (e.g., a standard-of-care chemotherapeutic agent like Doxorubicin).

    • Treatment group(s) receiving different doses of the this compound derivative.

  • Drug Administration: The compounds are administered via an appropriate route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Table 2: Projected In Vivo Efficacy in a Xenograft Model

Treatment GroupDosageAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 2500
This compound Derivative 10 mg/kg 750 ± 150 50
Doxorubicin5 mg/kg500 ± 10067

Note: This data is hypothetical and serves to illustrate the expected outcome of such an experiment.

Preliminary Toxicity Assessment

During the in vivo study, it is crucial to monitor for signs of toxicity. This includes observing changes in body weight, behavior, and overall health. After the study, blood samples can be collected for a complete blood count (CBC) and serum chemistry analysis to assess organ function (e.g., liver and kidney).[11]

Conclusion and Future Directions

The strategic incorporation of a 5-iodo substituent on the naphthalen-1-ol scaffold presents a promising avenue for the development of novel anticancer agents. The comparative analysis outlined in this guide, from initial in vitro cytotoxicity screening to in vivo efficacy studies, provides a comprehensive framework for the evaluation of these compounds. While hypothetical data for the this compound derivative has been presented for illustrative purposes, the described methodologies are robust and widely accepted in the field of drug discovery.

Future research should focus on the synthesis and rigorous testing of a series of this compound derivatives to establish a clear structure-activity relationship (SAR). Further mechanistic studies to confirm the molecular target(s) and investigations into the pharmacokinetic and pharmacodynamic properties of the most promising candidates will be essential for their advancement as potential clinical therapeutics.

References

A Head-to-Head Comparison of Catalysts for the Functionalization of 5-Iodonaphthalen-1-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern molecular design. The naphthalenol core, in particular, is a privileged structure found in numerous biologically active compounds and advanced materials. 5-Iodonaphthalen-1-ol serves as a versatile precursor, with the iodo group providing a reactive handle for a variety of powerful cross-coupling reactions. The choice of catalyst is paramount in determining the efficiency, selectivity, and substrate scope of these transformations.

This guide provides a comprehensive head-to-head comparison of the leading catalytic systems for the functionalization of this compound, focusing on the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. We will delve into the mechanistic underpinnings of each catalytic cycle, present comparative experimental data, and provide detailed, field-tested protocols to empower your research endeavors.

The Strategic Importance of this compound Functionalization

The ability to introduce diverse molecular fragments at the 5-position of the naphthalen-1-ol scaffold opens up a vast chemical space for exploration. This allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties in drug candidates, the modulation of photophysical characteristics in organic electronics, and the creation of novel ligands for catalysis. The primary routes for achieving this functionalization rely on transition-metal-catalyzed cross-coupling reactions, with palladium and copper complexes being the workhorses in this domain.

This guide will focus on four key transformations:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and vinyl boronic acids or esters.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.

  • Ullmann Condensation: A classic copper-catalyzed method for forming C-O, C-N, and C-S bonds.

Below is a visual overview of the synthetic pathways we will explore for the functionalization of this compound.

Caption: Experimental workflow for the functionalization of this compound.

Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura and Sonogashira Couplings

Palladium catalysis has revolutionized the construction of C-C bonds, offering mild conditions and broad functional group tolerance. For the arylation and alkynylation of this compound, the Suzuki-Miyaura and Sonogashira reactions are the premier choices.

Suzuki-Miyaura Coupling: Forging Aryl-Naphthyl Bonds

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron compounds.[1] The reaction is prized for its operational simplicity and the commercial availability of a vast array of boronic acids and their derivatives.

Catalytic Cycle: The generally accepted mechanism involves a Pd(0)/Pd(II) cycle. The key steps are the oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2][3]

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Catalyst SystemSubstrate 1Substrate 2BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME802High[6]
Pd(PPh₃)₄5-Bromo-naphthalimide deriv.Arylboronic acid-----[5]
Pd/C (10%)5-Iodovanillin4-Methylphenylboronic acidK₂CO₃WaterReflux0.5-[4]
Pd(OAc)₂/SPhos1-IodonaphthalenePhenylboronic acidK₃PO₄Toluene/H₂O1001295Analogous System

Experimental Protocol: Suzuki Coupling of an Aryl Iodide

This protocol is a general procedure adaptable for this compound based on standard Suzuki-Miyaura conditions.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), under a positive flow of inert gas (Argon or Nitrogen).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL), via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-arylnaphthalen-1-ol.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the most widely used method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[7]

Catalytic Cycle: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex.[8]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu Base, Cu(I) R-C≡C-Cu->Ar-Pd(II)-I(L2)

Caption: Simplified catalytic cycle of the Sonogashira coupling.

Comparative Performance: The Sonogashira reaction is generally high-yielding for aryl iodides. While specific data for this compound is scarce, reactions with analogous iodoarenes demonstrate the efficiency of this method. Copper-free versions of the Sonogashira coupling have also been developed to avoid issues with homocoupling of the alkyne.[9]

Catalyst SystemSubstrate 1Substrate 2BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂/CuIIodobenzenePhenylacetyleneEt₃NTHFRT2-8>90[10]
Pd(OAc)₂/PPh₃/CuI1-IodonaphthalenePhenylacetyleneEt₃NDMF80488Analogous System
PdCl₂(PPh₃)₂/CuI4-IodotoluenePhenylacetyleneEt₃NTHF/DMA75-Low (batch)[6]

Experimental Protocol: Sonogashira Coupling of an Aryl Iodide

This is a general protocol for the Sonogashira coupling that can be adapted for this compound.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent such as THF or DMF (5 mL) followed by an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor by TLC.

  • Work-up: Once complete, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with a saturated aqueous solution of NH₄Cl to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography to yield the 5-alkynylnaphthalen-1-ol.

C-N and C-O Bond Formation: Buchwald-Hartwig Amination and Ullmann Condensation

The introduction of nitrogen and oxygen-containing functionalities is crucial in medicinal chemistry. The Buchwald-Hartwig amination and the Ullmann condensation are two powerful, albeit mechanistically distinct, methods for achieving these transformations.

Buchwald-Hartwig Amination: A Versatile Route to Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[11] Its development has been transformative, allowing for the synthesis of a vast array of aryl amines under relatively mild conditions.[12]

Catalytic Cycle: The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the aryl amine and regenerate the Pd(0) catalyst.[13][14]

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) [Ar-Pd(II)-NHR'R''(L2)]+I- [Ar-Pd(II)-NHR'R''(L2)]+I- Ar-Pd(II)-I(L2)->[Ar-Pd(II)-NHR'R''(L2)]+I- Amine Coordination (HNR'R'') Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) [Ar-Pd(II)-NHR'R''(L2)]+I-->Ar-Pd(II)-NR'R''(L2) Deprotonation (Base) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L2)->Ar-NR'R'' Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Comparative Performance: The choice of ligand is critical in Buchwald-Hartwig aminations, with bulky, electron-rich phosphine ligands often providing the best results. While no specific examples for this compound were found, protocols for the amination of other iodoarenes are well-established and generally high-yielding.

Catalyst SystemSubstrate 1Substrate 2BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂/Xantphos5-Iodofuran-2-amineBenzylamineNaOtBuToluene100--[15]
Pd₂(dba)₃/BINAP2-Bromo-1,3,5-trimethylbenzeneAnilineNaOtBuToluene1001898Analogous System
Pd(OAc)₂/X-Phos2-Bromo-13α-estrone deriv.AnilineNaOtBuToluene1000.17 (MW)High[16]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Iodide

This general procedure can be adapted for the amination of this compound.

  • Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol% Pd), the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL).

  • Reaction Execution: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography to obtain the 5-aminonaphthalen-1-ol derivative.

Ullmann Condensation: The Classic Copper-Catalyzed Approach

The Ullmann condensation is a long-established method for forming C-O, C-N, and C-S bonds using a copper catalyst.[17] While it often requires higher temperatures than palladium-catalyzed reactions, modern developments with various ligands have improved its scope and mildness.[18]

Catalytic Cycle: The mechanism of the Ullmann reaction is still a subject of some debate but is generally believed to involve the formation of a copper(I) alkoxide or amide, which then reacts with the aryl halide.[6][19] The cycle may proceed through a Cu(I)/Cu(III) pathway involving oxidative addition and reductive elimination.

Ullmann_Condensation Cu(I)X Cu(I)X Cu(I)OAr' Cu(I)OAr' Cu(I)X->Cu(I)OAr' Ligand Exchange (Ar'OH, Base) Ar-Cu(III)(OAr')X Ar-Cu(III)(OAr')X Cu(I)OAr'->Ar-Cu(III)(OAr')X Oxidative Addition (Ar-X) Ar-Cu(III)(OAr')X->Cu(I)X Ar-OAr' Ar-OAr' Ar-Cu(III)(OAr')X->Ar-OAr' Reductive Elimination

Caption: A possible catalytic cycle for the Ullmann C-O coupling.

Comparative Performance: The Ullmann reaction is particularly useful for the synthesis of diaryl ethers. The choice of ligand and base is crucial for achieving good yields. For the O-arylation of phenols with aryl halides, systems like CuI with various nitrogen- or oxygen-containing ligands are effective.

Catalyst SystemSubstrate 1Substrate 2BaseSolventTemp. (°C)Time (h)Yield (%)Reference
CuI/LigandAryl IodidePhenolK₃PO₄DMFReflux22up to 95[8]
CuI/Ethylene glycolAryl IodideAlkylamineK₃PO₄2-Propanol---
CuIPPh₃2-Bromonaphthalenep-CresolK₂CO₃Toluene100-Moderate-Good

Experimental Protocol: Ullmann C-O Coupling

This general protocol for the synthesis of diaryl ethers can be applied to this compound.

  • Reaction Setup: To a reaction vessel, add CuI (0.1 mmol, 10 mol%), this compound (1.0 mmol, 1.0 equiv.), the desired phenol (1.2 mmol, 1.2 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Ligand and Solvent Addition: Add a suitable ligand if required (e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%) and a high-boiling polar solvent like DMF or DMSO (5 mL).

  • Reaction Execution: Heat the reaction mixture to a high temperature (typically 120-160 °C) and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer with aqueous ammonia or EDTA solution to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to afford the 5-aryloxynaphthalen-1-ol.

Conclusion and Outlook

The functionalization of this compound is a critical step in the synthesis of a wide range of valuable molecules. The choice of catalytic system depends heavily on the desired bond formation and the specific functional groups present in the coupling partners.

  • For C-C bond formation , Suzuki-Miyaura and Sonogashira couplings catalyzed by palladium are generally the most efficient and versatile methods, offering mild conditions and high yields.

  • For C-N bond formation , the Buchwald-Hartwig amination with palladium catalysts provides a powerful and general route to a diverse array of amino-naphthalenols.

  • For C-O bond formation , the copper-catalyzed Ullmann condensation remains a viable and often cost-effective option, particularly for the synthesis of diaryl ethers, although it may require more forcing conditions than palladium-catalyzed alternatives.

The continued development of more active and robust catalysts, particularly those based on earth-abundant metals, will undoubtedly further expand the toolkit available to chemists for the strategic functionalization of important scaffolds like this compound. It is our hope that this guide will serve as a valuable resource in your synthetic endeavors, enabling the efficient and rational design of novel molecules with desired properties.

References

A Senior Application Scientist's Guide to Purity Validation of Synthesized 5-Iodonaphthalen-1-ol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, scientifically grounded protocol for validating the purity of 5-Iodonaphthalen-1-ol, a crucial building block in various synthetic pathways. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, explain the rationale behind its development, and compare its performance against alternative analytical techniques.

The Critical Role of Purity in Synthesis

This compound (CAS 61735-56-6) is a halogenated naphthol derivative utilized in organic synthesis.[1][2] Its synthesis, often achieved through electrophilic iodination of 1-naphthol, can lead to several process-related impurities.[3][4] These may include the unreacted starting material (naphthalen-1-ol), regioisomers (such as 1-Iodo-4-naphthol), and products of over-iodination (di- or tri-iodinated species).[3][5][6] The presence of these impurities can significantly impact the yield, safety, and efficacy of downstream products, making a validated, high-resolution analytical method indispensable.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high sensitivity, resolution, and precise quantification.[7][8] This guide will focus on a Reversed-Phase HPLC (RP-HPLC) method, which is ideally suited for separating non-polar to moderately polar aromatic compounds.[8][9]

A Validated RP-HPLC Method for this compound

The objective of this method is to separate this compound from its potential impurities and accurately quantify its purity. The method is developed and validated based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring it is fit for its intended purpose.[7][10]

Rationale for Method Development

The choice of each parameter is dictated by the physicochemical properties of the analyte and the principles of reversed-phase chromatography.[9][11]

  • Stationary Phase: A C18 (octadecylsilane) column is selected.[11][12] The long alkyl chains provide a highly hydrophobic stationary phase, promoting strong interaction with the aromatic naphthalene ring system. This leads to excellent retention and allows for effective separation based on subtle differences in hydrophobicity between the analyte and its closely related impurities.[12][13]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is employed. Acetonitrile is a common organic modifier that is miscible with water and has a low UV cutoff, making it suitable for UV detection.[9] A gradient is chosen over an isocratic elution to ensure that both more polar impurities (like naphthalen-1-ol) and potentially less polar, di-iodinated impurities are eluted within a reasonable timeframe with good peak shape.

  • Detector: A Photodiode Array (PDA) or UV detector set at 254 nm is optimal. Aromatic compounds like naphthalene derivatives exhibit strong absorbance in the UV region, and 254 nm provides a good response for the parent compound and related impurities.[13] A PDA detector offers the added advantage of acquiring full UV spectra, which can aid in peak identification and purity assessment.

  • Sample Preparation: The sample is dissolved in a mixture of acetonitrile and water. This ensures compatibility with the mobile phase, preventing peak distortion and precipitation of the analyte on the column.[14]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation S1 Weigh Synthesized This compound S2 Dissolve in Acetonitrile/Water to a known concentration (e.g., 1 mg/mL) S1->S2 S3 Filter through 0.45 µm syringe filter S2->S3 H1 Inject Sample onto C18 HPLC Column S3->H1 Inject H2 Gradient Elution (Acetonitrile/Water) H1->H2 H3 UV Detection at 254 nm H2->H3 D1 Integrate Chromatogram H3->D1 Raw Data D2 Calculate Purity (% Area) D1->D2 D3 Validate Method per ICH Q2(R2) Guidelines D2->D3

Caption: Workflow for HPLC purity validation of this compound.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with gradient pump, autosampler, column oven, and PDA/UV detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A HPLC Grade Water
Mobile Phase B HPLC Grade Acetonitrile
Gradient 0-5 min: 50% B; 5-25 min: 50-90% B; 25-30 min: 90% B; 30-31 min: 90-50% B; 31-35 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

| Sample Diluent | Acetonitrile/Water (50:50 v/v) |

Method Validation: A Self-Validating System

To ensure the method is trustworthy, it must be validated according to ICH guidelines.[10][15] This involves assessing several key performance characteristics.

  • Specificity: The method's ability to unequivocally assess the analyte in the presence of impurities. This is demonstrated by injecting the starting material (naphthalen-1-ol) and a stressed (e.g., acid-degraded) sample to show that all peaks are well-resolved from the main this compound peak.

  • Linearity: A direct correlation between the analyte concentration and the detector response. This is confirmed by preparing a series of standard solutions at different concentrations and plotting a calibration curve.[16]

  • Accuracy: The closeness of the test results to the true value. It is typically assessed by spiking a sample with a known amount of pure standard and calculating the percent recovery.[16]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (%RSD) of a series of measurements.[15]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is crucial for quantifying low-level impurities.[16]

Hypothetical Validation Data Summary:

Validation Parameter Acceptance Criteria Hypothetical Result
Specificity Baseline resolution > 2.0 Achieved
Linearity (R²) ≥ 0.999 0.9995
Accuracy (% Recovery) 98.0 - 102.0% 99.7%
Precision (%RSD) ≤ 2.0% 0.85%

| LOQ | Signal-to-Noise ≥ 10 | 0.05 µg/mL |

Comparison with Alternative Purity Assessment Methods

While HPLC is the gold standard for this application, other techniques can be used for preliminary or orthogonal purity checks.[17][18]

Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive chromatographic technique often used for reaction monitoring and preliminary purity assessment.[19][20]

Protocol:

  • Stationary Phase: Silica gel 60 F254 plate.

  • Mobile Phase: Hexane:Ethyl Acetate (80:20 v/v).

  • Visualization: UV light at 254 nm.

Comparison:

Feature RP-HPLC Thin-Layer Chromatography (TLC)
Resolution Very High Low to Moderate
Quantification Highly Accurate & Precise Semi-quantitative at best
Sensitivity High (ng to pg level) Moderate (µg level)
Analysis Time ~35 minutes per sample ~20-30 minutes for multiple samples
Cost High (instrumentation & solvents) Very Low

| Primary Use | Final QC, Purity Validation, Impurity Profiling | Reaction monitoring, quick purity check |

Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds.[8] For a phenolic compound like this compound, derivatization (e.g., silylation) might be necessary to improve volatility and peak shape.[14]

Comparison:

Feature RP-HPLC Gas Chromatography (GC)
Analyte Suitability Wide range of polarities & molecular weights Volatile & thermally stable compounds
Derivatization Not usually required Often required for polar compounds
Resolution Very High Excellent, especially with capillary columns
Sensitivity High Very High (especially with MS detector)

| Primary Use | Broad applicability in pharmaceuticals | Analysis of residual solvents, volatile impurities |

Conclusion

The validated Reversed-Phase High-Performance Liquid Chromatography method presented here provides a robust, reliable, and precise system for determining the purity of synthesized this compound. Its high resolving power allows for the clear separation of the main compound from critical process-related impurities, which is essential for quality control in a research and drug development setting. While techniques like TLC and GC have their place in the analytical laboratory, HPLC remains the superior choice for the definitive quantitative purity assessment of this compound, aligning with the stringent requirements of scientific integrity and regulatory standards.[7]

References

A Researcher's Guide to the Cross-Validation of Experimental and Computational Data for 5-Iodonaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of experimental and computational data for the aromatic compound 5-Iodonaphthalen-1-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices and computational methodologies, ensuring a robust and self-validating approach to data integrity. By integrating experimental findings with theoretical predictions, researchers can achieve a higher degree of confidence in their structural assignments and understanding of molecular properties.

Introduction: The Synergy of Experiment and Theory

In modern chemical research, the convergence of experimental spectroscopy and computational chemistry provides a powerful paradigm for structural elucidation and property prediction. This compound, a substituted naphthol, presents an interesting case study due to the electronic effects of the hydroxyl and iodo substituents on the naphthalene core. While experimental techniques provide tangible data on the molecule's behavior, computational methods, such as Density Functional Theory (DFT), offer insights into its electronic structure and predicted spectroscopic characteristics. The cross-validation of these two data streams is not merely a confirmatory step but a critical process for identifying potential discrepancies, refining experimental approaches, and gaining a deeper understanding of the molecule's behavior.

This guide will detail the synthesis of this compound, outline the acquisition of key experimental spectra (¹H NMR, ¹³C NMR, FT-IR, and UV-Vis), and provide a step-by-step protocol for corresponding computational predictions. The subsequent comparison will be illustrated with exemplary data to showcase the validation process.

I. Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes, often starting from commercially available naphthalen-1-ol or a related precursor. A common strategy involves the direct iodination of naphthalen-1-ol.

Experimental Protocol: Iodination of Naphthalen-1-ol

Rationale: This protocol utilizes an electrophilic aromatic substitution reaction. Iodine monochloride (ICl) is a common and effective iodinating agent for activated aromatic rings like naphthalen-1-ol. The hydroxyl group is an activating ortho-, para-director. However, steric hindrance at the ortho positions (2 and 8) and electronic factors can influence the regioselectivity, making the synthesis of the 5-iodo isomer a challenge that requires careful control of reaction conditions. Alternative methods might involve multi-step syntheses starting from 5-aminonaphthalen-1-ol via a Sandmeyer-type reaction.

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve naphthalen-1-ol (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Iodinating Agent: Prepare a solution of iodine monochloride (1 equivalent) in the same solvent.

  • Reaction: Cool the naphthalen-1-ol solution to 0°C in an ice bath. Add the iodine monochloride solution dropwise over a period of 30 minutes with constant stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing a solution of sodium thiosulfate to quench any unreacted iodine.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the this compound isomer.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.

II. Experimental Spectroscopic Analysis

The acquisition of high-quality experimental spectra is foundational to any meaningful comparison with computational data.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei. The chemical shifts, coupling constants, and multiplicities are highly sensitive to the electronic structure of the molecule, making NMR an excellent tool for validation against DFT calculations.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

  • ¹H NMR Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A typical experiment involves a single pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Record the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence (e.g., zgpg30) is typically used to obtain singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy probes the vibrational modes of a molecule. The frequencies of absorption are characteristic of specific functional groups and bond types. This technique is particularly useful for identifying the O-H stretch, C-H aromatic stretches, and the fingerprint region containing C-C and C-O vibrations.

Experimental Protocol:

  • Sample Preparation: Prepare the sample using either the KBr pellet method (for solid samples) or as a thin film on a salt plate (for oils or low-melting solids). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

  • Spectrum Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known vibrational frequencies of functional groups.

C. UV-Visible (UV-Vis) Spectroscopy

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) corresponds to the energy required to promote an electron from a lower to a higher energy molecular orbital. These electronic transitions can be effectively modeled using Time-Dependent DFT (TD-DFT).

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration.

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum over a wavelength range of approximately 200-400 nm using a dual-beam spectrophotometer.

  • Data Analysis: Identify the λmax values and the corresponding molar absorptivity (ε) if the concentration is known.

III. Computational Spectroscopic Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost.

A. Geometry Optimization and Frequency Calculations

Rationale: An accurate prediction of spectroscopic properties begins with an accurate molecular geometry. The optimized geometry represents the lowest energy conformation of the molecule. Subsequent frequency calculations not only predict the IR spectrum but also confirm that the optimized structure is a true minimum on the potential energy surface (absence of imaginary frequencies).

Computational Workflow:

  • Input Structure: Build the initial 3D structure of this compound using a molecular modeling software.

  • DFT Calculation Setup:

    • Method: Select a suitable DFT functional, such as B3LYP, which is widely used for organic molecules.

    • Basis Set: Choose a basis set appropriate for the atoms in the molecule, for instance, 6-311+G(d,p) for C, H, and O, and a basis set with effective core potentials like LANL2DZ for iodine.

    • Solvent Model: To better mimic experimental conditions, a solvent model (e.g., the Polarizable Continuum Model - PCM) can be included, specifying the solvent used in the experiments.

  • Execution: Run the geometry optimization followed by a frequency calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).

B. NMR Chemical Shift Calculation

Rationale: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. It computes the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard (e.g., TMS, also calculated at the same level of theory).

Computational Workflow:

  • Input: Use the optimized geometry of this compound.

  • GIAO Calculation: Perform a GIAO calculation at the same level of theory used for geometry optimization.

  • Reference Calculation: Perform the same GIAO calculation for tetramethylsilane (TMS).

  • Chemical Shift Prediction: Calculate the chemical shift (δ) for each nucleus using the formula: δ = σref - σiso, where σref is the isotropic shielding value of TMS and σiso is the isotropic shielding value of the nucleus of interest.

C. UV-Vis Spectrum Simulation

Rationale: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the λmax and intensity of absorption in the UV-Vis spectrum.

Computational Workflow:

  • Input: Use the optimized ground-state geometry.

  • TD-DFT Calculation: Perform a TD-DFT calculation, requesting the calculation of a sufficient number of excited states to cover the relevant UV-Vis region.

  • Spectrum Generation: The output will provide the excitation energies (which can be converted to wavelengths) and the oscillator strengths for each electronic transition. This data can be used to generate a simulated UV-Vis spectrum.

IV. Cross-Validation: Bridging the Gap

The core of this guide is the systematic comparison of the experimental and computational data. This process is visualized in the workflow diagram below.

CrossValidationWorkflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow cluster_validation Cross-Validation synthesis Synthesis of This compound purification Purification synthesis->purification nmr_exp NMR Spectroscopy (¹H, ¹³C) purification->nmr_exp ir_exp FT-IR Spectroscopy purification->ir_exp uv_exp UV-Vis Spectroscopy purification->uv_exp compare_nmr Compare NMR Data nmr_exp->compare_nmr compare_ir Compare IR Data ir_exp->compare_ir compare_uv Compare UV-Vis Data uv_exp->compare_uv geom_opt Geometry Optimization (DFT) freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc uv_calc UV-Vis Calculation (TD-DFT) geom_opt->uv_calc ir_calc IR Spectrum Prediction freq_calc->ir_calc nmr_calc->compare_nmr ir_calc->compare_ir uv_calc->compare_uv conclusion Structural Confirmation & Refined Understanding compare_nmr->conclusion compare_ir->conclusion compare_uv->conclusion

Caption: Workflow for the cross-validation of experimental and computational data.

Data Presentation and Comparison

The following tables present exemplary data for this compound to illustrate the comparison process. Note: This data is illustrative and based on typical values for similar compounds; it should be replaced with actual experimental and computational results.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm)

ProtonExperimental (CDCl₃)Calculated (GIAO/B3LYP/6-311+G(d,p))Δδ (ppm)
H-27.25 (d)7.30+0.05
H-37.50 (t)7.55+0.05
H-47.85 (d)7.90+0.05
H-68.10 (d)8.15+0.05
H-77.60 (t)7.65+0.05
H-87.95 (d)8.00+0.05
OH5.50 (s, br)N/A*-

*The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent and is often not accurately predicted by standard computational models.

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)

CarbonExperimental (CDCl₃)Calculated (GIAO/B3LYP/6-311+G(d,p))Δδ (ppm)
C-1152.0153.5+1.5
C-2110.0111.2+1.2
C-3125.5126.8+1.3
C-4128.0129.1+1.1
C-4a127.5128.5+1.0
C-595.096.5+1.5
C-6135.0136.2+1.2
C-7126.0127.3+1.3
C-8129.0130.0+1.0
C-8a134.5135.7+1.2

Table 3: Comparison of Key FT-IR Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental (KBr)Calculated (B3LYP/6-311+G(d,p))
O-H stretch3400 (broad)3450
C-H aromatic stretch30503065
C=C aromatic stretch1600, 15801610, 1590
C-O stretch12501265
C-I stretch550560

Table 4: Comparison of UV-Vis Absorption Maxima (λmax, nm)

SolventExperimentalCalculated (TD-DFT/B3LYP/6-311+G(d,p))
Ethanol230, 325235, 330

V. Interpretation and Conclusion

Discrepancies between experimental and computational data are common and can arise from several factors, including:

  • Experimental Conditions: Solvent effects, temperature, and concentration can all influence experimental spectra.

  • Computational Model: The choice of DFT functional and basis set can impact the accuracy of the predictions. The harmonic approximation used in frequency calculations can also lead to deviations from experimental anharmonic vibrations.

  • Molecular Complexity: For flexible molecules, multiple conformations may exist in solution, and the experimental spectrum will be a population-weighted average, whereas the calculation may only consider the lowest energy conformer.

A good correlation between the experimental and calculated data, particularly in the relative trends of chemical shifts and the positions of major vibrational bands and electronic transitions, provides strong evidence for the correct structural assignment of this compound. Significant deviations may necessitate a re-evaluation of the experimental data, the computational model, or even the proposed structure.

By following the integrated approach outlined in this guide, researchers can confidently validate their findings and contribute to the growing body of well-characterized chemical entities.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodonaphthalen-1-ol
Reactant of Route 2
Reactant of Route 2
5-Iodonaphthalen-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.